(2-Cyano-4-methylphenyl)boronic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
(2-cyano-4-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO2/c1-6-2-3-8(9(11)12)7(4-6)5-10/h2-4,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMAPBUMNAHKOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C)C#N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60743921 | |
| Record name | (2-Cyano-4-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1328882-30-9 | |
| Record name | (2-Cyano-4-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (2-Cyano-4-methylphenyl)boronic acid: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Cyano-4-methylphenyl)boronic acid is a versatile organic compound of significant interest in medicinal chemistry and materials science. Its unique trifunctional structure, featuring a boronic acid moiety, a nitrile group, and a methyl-substituted phenyl ring, makes it a valuable building block in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a particular focus on its role as a key intermediate in the synthesis of the antihypertensive drug, Telmisartan. Detailed experimental protocols and mechanistic insights are provided to support researchers and drug development professionals in its effective utilization.
Core Chemical Properties
This compound is a white to off-white solid that is soluble in polar organic solvents. It is stable under recommended storage conditions, typically under an inert atmosphere at 2-8°C.
| Property | Value |
| Molecular Formula | C₈H₈BNO₂ |
| Molecular Weight | 160.97 g/mol |
| CAS Number | 313546-18-8 |
| Appearance | Solid |
| Melting Point | 287-305 °C |
| Boiling Point | 376.1 °C at 760 mmHg (Predicted) |
| Density | 1.209 g/cm³ (Predicted) |
| pKa | 7.46 ± 0.58 (Predicted) |
| Storage Temperature | 2-8°C under inert gas |
Spectroscopic Data (Predicted)
¹H NMR (Expected Signals):
-
Aromatic Protons: Signals are expected in the range of 7.5-8.0 ppm. The proton ortho to the boronic acid group and meta to the cyano group would likely appear as a doublet. The proton meta to both the boronic acid and cyano groups would likely be a singlet or a narrowly split doublet. The proton ortho to the cyano group and meta to the boronic acid would also be a doublet.
-
Methyl Protons: A singlet is expected around 2.4 ppm.
-
Boronic Acid Protons: A broad singlet for the -B(OH)₂ protons is expected, the chemical shift of which can vary depending on the solvent and concentration.
¹³C NMR (Expected Signals):
-
Aromatic Carbons: Signals are anticipated between 120-145 ppm. The carbon bearing the boronic acid group would be difficult to observe due to quadrupolar relaxation.
-
Cyano Carbon: A signal is expected around 118 ppm.
-
Methyl Carbon: A signal is expected around 21 ppm.
Synthesis of this compound
General Experimental Protocol (Illustrative):
-
Lithiation: 4-Methylbenzonitrile is dissolved in a dry, aprotic solvent such as tetrahydrofuran (THF) and cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon or nitrogen). A strong lithium base, such as lithium diisopropylamide (LDA), is then added dropwise to effect ortho-lithiation, directing the deprotonation to the position adjacent to the cyano group.
-
Borylation: A trialkyl borate, typically triisopropyl borate, is then added to the reaction mixture. The organolithium species acts as a nucleophile, attacking the boron atom of the borate ester.
-
Hydrolysis: The reaction is quenched by the addition of an aqueous acid (e.g., hydrochloric acid). This hydrolyzes the borate ester to the desired boronic acid.
-
Workup and Purification: The product is extracted into an organic solvent, washed, dried, and the solvent is removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Application in Suzuki-Miyaura Cross-Coupling
This compound is a key reactant in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds.[1] This reaction is central to the synthesis of numerous pharmaceuticals and complex organic molecules.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst and proceeds through three main steps: oxidative addition, transmetalation, and reductive elimination. A base is required to activate the boronic acid for the transmetalation step.
Role in the Synthesis of Telmisartan Precursors
A critical application of this compound is in the synthesis of the antihypertensive drug Telmisartan.[2][3] It serves as the source for one of the key aryl fragments in the construction of the biphenyl core of the molecule.
Experimental Protocol: Suzuki Coupling for a Telmisartan Intermediate
This protocol describes the coupling of an aryl bromide with an arylboronic acid, a reaction analogous to the use of this compound in the synthesis of a key biphenyl intermediate for Telmisartan.
-
Reaction Setup: To a round-bottom flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (3 mol%), and a base, typically potassium carbonate (2.0 mmol) or potassium phosphate (3.0 mmol).
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition: A suitable solvent system, often a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1), is added via syringe.
-
Reaction Conditions: The reaction mixture is stirred and heated to a temperature typically between 80-100 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent such as ethyl acetate, and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biphenyl product.
Biological Significance: Role in Telmisartan's Mechanism of Action
The biphenyl scaffold, constructed using this compound, is a crucial component of Telmisartan, an angiotensin II receptor blocker (ARB). Telmisartan is widely prescribed for the treatment of hypertension.
Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)
Telmisartan exerts its therapeutic effect by selectively blocking the angiotensin II type 1 (AT₁) receptor, thereby inhibiting the downstream effects of angiotensin II in the Renin-Angiotensin-Aldosterone System (RAAS).[4][5]
By blocking the AT₁ receptor, Telmisartan prevents the vasoconstrictive effects of angiotensin II and reduces the secretion of aldosterone. This leads to vasodilation, reduced sodium and water retention, and consequently, a lowering of blood pressure.[6]
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is advisable to avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly for researchers and professionals in the field of drug discovery and development. Its utility in the construction of complex molecules, exemplified by its role in the synthesis of Telmisartan, underscores its importance in medicinal chemistry. A thorough understanding of its chemical properties, synthetic accessibility, and reactivity in key transformations such as the Suzuki-Miyaura coupling is essential for its effective application in the development of novel therapeutics.
References
- 1. CN104072387B - Preparation method of 2-cyano-4' -methyl biphenyl - Google Patents [patents.google.com]
- 2. Efficient and improved synthesis of Telmisartan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. researchgate.net [researchgate.net]
- 5. rubingroup.org [rubingroup.org]
- 6. researchgate.net [researchgate.net]
(2-Cyano-4-methylphenyl)boronic acid synthesis pathway
An In-depth Technical Guide to the Synthesis of (2-Cyano-4-methylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the primary synthetic pathways for this compound, a valuable building block in medicinal chemistry and materials science. The document outlines key methodologies, including ortho-directed metalation and transition metal-catalyzed cross-coupling reactions, supported by experimental protocols and quantitative data.
Ortho-Directed Metalation Pathway
A prevalent and direct method for the synthesis of this compound involves the ortho-lithiation of 3-methylbenzonitrile. This strategy leverages the directing effect of the cyano group to facilitate metalation at the adjacent ortho position, followed by quenching with a boron electrophile.
A common approach utilizes a lithium amide base, such as lithium 2,2,6,6-tetramethylpiperidide (LTMP), to achieve regioselective lithiation. The subsequent reaction with a trialkyl borate, like triisopropoxyborane, followed by acidic workup, yields the desired boronic acid.
Experimental Protocol: Ortho-lithiation of 3-Methylbenzonitrile
This protocol is adapted from procedures for the synthesis of related 2-cyanophenylboronic acid derivatives.
Materials:
-
3-Methylbenzonitrile
-
2,2,6,6-Tetramethylpiperidine (TMP)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropoxyborane
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,2,6,6-tetramethylpiperidine (1.1 equivalents) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise to the solution, maintaining the temperature at -78 °C. Stir the mixture for 30 minutes to generate lithium 2,2,6,6-tetramethylpiperidide (LTMP).
-
To the freshly prepared LTMP solution, add 3-methylbenzonitrile (1.0 equivalent) dissolved in anhydrous THF dropwise, ensuring the temperature remains at -78 °C. Stir the reaction mixture for 2 hours at this temperature.
-
Add triisopropoxyborane (1.2 equivalents) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~2).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield this compound.
Synthesis Pathway Diagram: Ortho-lithiation
Caption: Ortho-lithiation synthesis of this compound.
Palladium-Catalyzed Borylation of an Aryl Halide
An alternative and widely applicable strategy is the palladium-catalyzed borylation of a suitable aryl halide, such as 2-bromo-5-methylbenzonitrile. This method, often referred to as the Miyaura borylation, involves the cross-coupling of the aryl halide with a boron-containing reagent, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base. The resulting boronate ester can then be hydrolyzed to the desired boronic acid.
Experimental Protocol: Palladium-Catalyzed Borylation
This protocol is a general procedure for Miyaura borylation reactions.
Materials:
-
2-Bromo-5-methylbenzonitrile
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
Anhydrous 1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a Schlenk flask, add 2-bromo-5-methylbenzonitrile (1.0 equivalent), bis(pinacolato)diboron (1.1 equivalents), potassium acetate (1.5 equivalents), and Pd(dppf)Cl₂ (0.03 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed, anhydrous 1,4-dioxane to the flask.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude pinacol boronate ester.
-
The crude boronate ester can be hydrolyzed to the boronic acid by treatment with an aqueous acid (e.g., HCl) or a mild oxidizing agent followed by an acidic workup.
Synthesis Pathway Diagram: Palladium-Catalyzed Borylation
Caption: Palladium-catalyzed borylation synthesis pathway.
Iridium-Catalyzed C-H Borylation
A more recent and atom-economical approach is the direct C-H borylation of 3-methylbenzonitrile using an iridium catalyst. This method allows for the conversion of a C-H bond directly to a C-B bond, avoiding the need for a pre-functionalized starting material like an aryl halide. The regioselectivity of this reaction is a critical aspect, often influenced by steric and electronic factors.
Experimental Workflow: Iridium-Catalyzed C-H Borylation
Caption: General workflow for Iridium-catalyzed C-H borylation.
Quantitative Data Summary
The following table summarizes typical yields for the synthesis of this compound and related compounds via different methods, as reported in the literature.
| Synthesis Pathway | Starting Material | Key Reagents | Typical Yield (%) | Reference |
| Ortho-lithiation | 3-Methylbenzonitrile | LTMP, B(OiPr)₃ | 60-75 | Patent Literature |
| Pd-catalyzed Borylation | 2-Bromo-5-methylbenzonitrile | B₂pin₂, Pd(dppf)Cl₂, KOAc | 70-90 (for the boronate ester) | General Borylation Procedures |
| Ir-catalyzed C-H Borylation | 3-Methylbenzonitrile | [Ir(cod)OMe]₂, dtbpy, B₂pin₂ | Varies depending on regioselectivity | Academic Literature |
Note: Yields are highly dependent on specific reaction conditions, scale, and purification methods. The provided data is for comparative purposes.
Conclusion
The synthesis of this compound can be effectively achieved through several synthetic routes. The choice of method will depend on factors such as the availability of starting materials, desired scale, and tolerance to specific reaction conditions. Ortho-directed metalation offers a direct approach, while palladium-catalyzed borylation provides a robust and well-established alternative. Iridium-catalyzed C-H borylation represents a modern, atom-economical strategy, although control of regioselectivity is paramount. The experimental protocols and data presented in this guide serve as a valuable resource for researchers in the planning and execution of the synthesis of this important chemical intermediate.
(2-Cyano-4-methylphenyl)boronic acid CAS number lookup
CAS Number: 313546-18-8
Synonyms: (4-Cyano-2-methylphenyl)boronic acid, 2-Methyl-4-cyanophenylboronic acid
Introduction
(2-Cyano-4-methylphenyl)boronic acid is a specialized organic compound that serves as a crucial building block in modern synthetic chemistry. Its utility is most prominently featured in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forging carbon-carbon bonds. This technical guide provides an in-depth overview of its properties, synthesis, and applications, with a particular focus on its role in drug discovery and development for researchers, scientists, and pharmaceutical professionals.
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in synthetic protocols.
| Property | Value |
| CAS Number | 313546-18-8 |
| Molecular Formula | C₈H₈BNO₂ |
| Molecular Weight | 160.97 g/mol |
| Appearance | Solid |
| Melting Point | 280-305 °C |
| Boiling Point | 376.1 °C at 760 mmHg |
| Density | 1.209 g/cm³ |
| Flash Point | 181.3 °C |
| Storage Temperature | 2-8°C under inert atmosphere |
Synthesis and Experimental Protocols
The synthesis of arylboronic acids, including this compound, is a well-established process in organic chemistry. A common and effective method involves the reaction of a Grignard reagent with a trialkyl borate followed by acidic workup.
General Synthesis Protocol via Grignard Reaction
This protocol outlines a general procedure for the synthesis of this compound from the corresponding aryl bromide.
Step 1: Formation of the Grignard Reagent
-
A three-necked, round-bottomed flask is flame-dried and equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, all under an inert atmosphere (e.g., argon or nitrogen).
-
Magnesium turnings are added to the flask.
-
A solution of 2-bromo-5-methylbenzonitrile in anhydrous tetrahydrofuran (THF) is prepared.
-
A small portion of the aryl bromide solution is added to the magnesium turnings to initiate the reaction, which may be evidenced by heat evolution and bubble formation.
-
Once the reaction has initiated, the remaining aryl bromide solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is stirred at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
Step 2: Borylation and Hydrolysis
-
In a separate flask under an inert atmosphere, a solution of triisopropyl borate in anhydrous THF is prepared and cooled to -78 °C.
-
The freshly prepared Grignard reagent is then added slowly to the cooled trialkyl borate solution via a cannula.
-
The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched by the slow addition of aqueous hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude boronic acid.
-
Purification is typically achieved by recrystallization from an appropriate solvent system.
Applications in Drug Discovery
This compound is a valuable reagent in the synthesis of complex organic molecules, particularly in the development of new therapeutic agents. Its primary application is in the Suzuki-Miyaura coupling reaction to form biaryl structures, which are common motifs in drug molecules.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like this compound) and an organic halide or triflate. This reaction is favored in pharmaceutical synthesis due to its mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing byproducts.
General Experimental Protocol for Suzuki-Miyaura Coupling:
-
To a reaction vessel, add the aryl halide (1.0 eq.), this compound (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq.), and a base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 eq.).
-
The vessel is evacuated and backfilled with an inert gas.
-
A degassed solvent system (e.g., toluene/ethanol/water or dioxane/water) is added.
-
The reaction mixture is heated with stirring (typically 80-100 °C) and monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, washed with brine, dried, and concentrated.
-
The crude product is purified by column chromatography or recrystallization.
Below is a diagram illustrating the catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Synthesis of Histamine H3 Receptor Antagonists
This compound is a key intermediate in the synthesis of certain histamine H3 receptor antagonists. The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system.[1][2] Antagonists of this receptor are being investigated for the treatment of various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and attention-deficit hyperactivity disorder (ADHD).[2]
The synthesis of these antagonists often involves a Suzuki-Miyaura coupling to introduce the (2-cyano-4-methylphenyl) moiety, which is a critical part of the pharmacophore for H3 receptor binding.
The general workflow for the synthesis of a potential histamine H3 receptor antagonist using this compound is depicted below.
Caption: General synthetic workflow for a histamine H3 receptor antagonist.
Histamine H3 Receptor Signaling Pathway
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As a presynaptic receptor, its primary function is to inhibit the release of histamine and other neurotransmitters. H3 receptor antagonists block this inhibitory effect, thereby increasing the release of these neurotransmitters, which is the basis for their therapeutic potential in cognitive and wakefulness-promoting applications.[1]
Spectroscopic Data
Spectroscopic analysis is crucial for the characterization and quality control of this compound.
¹H NMR Spectroscopy
The proton NMR spectrum provides information about the hydrogen atoms in the molecule. For this compound, the expected signals are:
-
A singlet for the methyl (CH₃) protons.
-
Signals in the aromatic region corresponding to the protons on the phenyl ring.
-
A broad singlet for the hydroxyl (-OH) protons of the boronic acid group, which may be exchangeable with D₂O.
FTIR Spectroscopy
The infrared spectrum helps to identify the functional groups present in the molecule. Key characteristic peaks for this compound include:
-
A strong, sharp peak around 2220-2260 cm⁻¹ corresponding to the C≡N (nitrile) stretching vibration.
-
A broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the boronic acid group.
-
Peaks in the 1600-1450 cm⁻¹ region corresponding to C=C stretching in the aromatic ring.
-
A strong band around 1350 cm⁻¹ for the B-O stretching vibration.
Conclusion
This compound is a versatile and valuable reagent for organic synthesis, particularly in the construction of biaryl compounds through the Suzuki-Miyaura coupling reaction. Its application in the synthesis of histamine H3 receptor antagonists highlights its importance in drug discovery for neurological disorders. The information provided in this guide serves as a comprehensive resource for researchers and scientists working with this compound.
References
(2-Cyano-4-methylphenyl)boronic acid molecular structure and bonding
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Cyano-4-methylphenyl)boronic acid is a specialized organic compound that plays a significant role as a building block in modern medicinal chemistry and materials science. Its unique molecular architecture, featuring a boronic acid functional group, a cyano moiety, and a methyl group on a phenyl ring, makes it a valuable reagent in the synthesis of complex organic molecules. This guide provides a comprehensive overview of its molecular structure, bonding, and key applications, with a focus on its utility in drug discovery and development.
Molecular Structure and Properties
This compound, with the chemical formula C₈H₈BNO₂, possesses a well-defined arrangement of atoms that dictates its reactivity and physical characteristics. The central phenyl ring is substituted at the 1, 2, and 4 positions with a boronic acid group [-B(OH)₂], a cyano group [-C≡N], and a methyl group [-CH₃], respectively.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₈BNO₂ | [1][2] |
| Molecular Weight | 160.97 g/mol | [1] |
| CAS Number | 313546-18-8 | [1][2] |
| Melting Point | 287-305 °C | [1] |
| Appearance | White to off-white solid | |
| SMILES String | Cc1cc(ccc1B(O)O)C#N | [1] |
| InChI Key | RGCVYEOTYJCNOS-UHFFFAOYSA-N | [1] |
Bonding and Spectroscopic Data
Spectroscopic Analysis
| Spectroscopy Type | Characteristic Peaks/Signals |
| ¹H NMR | Signals corresponding to the aromatic protons, the methyl protons, and the hydroxyl protons of the boronic acid group are expected. The exact chemical shifts and coupling constants would provide detailed information about the electronic environment of each proton. |
| ¹³C NMR | Resonances for the aromatic carbons, the methyl carbon, the cyano carbon, and the carbon attached to the boron atom would be observed. The chemical shift of the carbon attached to boron is a key indicator of the electronic nature of the boronic acid group. |
| FTIR | Characteristic vibrational frequencies for the O-H stretch of the boronic acid, the C≡N stretch of the cyano group, C-H stretches of the aromatic ring and methyl group, and B-O stretching vibrations are anticipated. The nitrile stretch is typically observed in the range of 2220-2260 cm⁻¹. |
Experimental Protocols
Synthesis of this compound
While a specific, detailed protocol for the synthesis of this compound is not widely published, a general and common method for the synthesis of aryl boronic acids involves the reaction of an appropriate organometallic reagent (such as a Grignard or organolithium reagent) with a trialkyl borate followed by acidic hydrolysis. A plausible synthetic route is outlined below.
Disclaimer: This is a generalized protocol and requires optimization and safety assessment in a laboratory setting.
Materials:
-
2-Bromo-5-methylbenzonitrile
-
Magnesium turnings or n-Butyllithium
-
Anhydrous tetrahydrofuran (THF)
-
Triisopropyl borate
-
Hydrochloric acid (e.g., 1 M)
-
Anhydrous sodium sulfate
-
Organic solvents for extraction and purification (e.g., diethyl ether, ethyl acetate, hexanes)
Workflow for Synthesis:
Figure 1. Generalized workflow for the synthesis of this compound.
Procedure:
-
Formation of the Organometallic Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), react 2-bromo-5-methylbenzonitrile with either magnesium turnings to form the Grignard reagent or n-butyllithium at low temperature (e.g., -78 °C) to form the organolithium reagent in anhydrous THF.
-
Borylation: Cool the solution of the organometallic reagent to a low temperature (typically -78 °C) and slowly add triisopropyl borate. Allow the reaction to stir at this temperature for a period before gradually warming to room temperature.
-
Hydrolysis: Quench the reaction by carefully adding an aqueous solution of hydrochloric acid.
-
Workup and Extraction: Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Applications in Drug Development
This compound is a key intermediate in the synthesis of biaryl compounds, which are prevalent scaffolds in many pharmaceutical agents. Its primary utility lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a powerful carbon-carbon bond-forming reaction that couples an organoboron compound (like this compound) with an organohalide or triflate.[3][4] This reaction is widely used in the pharmaceutical industry due to its mild reaction conditions and tolerance of a wide range of functional groups.
General Reaction Scheme:
Figure 2. General scheme of the Suzuki-Miyaura cross-coupling reaction.
Role in the Synthesis of Histamine H₃ Receptor Antagonists
The histamine H₃ receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system.[5][6] Antagonists of the H₃ receptor have shown therapeutic potential for treating various neurological disorders, including cognitive impairments and sleep-wake disorders. The biaryl scaffold, often synthesized via Suzuki-Miyaura coupling, is a common feature in many potent and selective H₃ receptor antagonists. This compound can serve as a crucial building block for the synthesis of these complex molecules, where the cyano and methyl groups can be important for tuning the pharmacological properties of the final compound.
Signaling Pathway Context:
Histamine H₃ receptor antagonists act by blocking the inhibitory effect of histamine on its own release and the release of other neurotransmitters. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, which can enhance cognitive function and wakefulness.
Figure 3. Simplified signaling pathway illustrating the mechanism of action for a histamine H₃ receptor antagonist derived from this compound.
Conclusion
This compound is a versatile and valuable reagent for organic synthesis, particularly in the construction of complex biaryl structures that are central to many drug candidates. Its utility in the Suzuki-Miyaura coupling reaction provides a reliable method for the synthesis of potential therapeutics, including histamine H₃ receptor antagonists. A thorough understanding of its molecular structure, properties, and reactivity is essential for its effective application in research and drug development. Further studies to elucidate its precise crystal structure and to develop optimized and scalable synthetic protocols will continue to enhance its importance in the field of medicinal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. (4-Cyano-2-methylphenyl)boronic acid|lookchem [lookchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 6. Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
(2-Cyano-4-methylphenyl)boronic acid: A Technical Guide for Synthetic and Medicinal Chemists
(2-Cyano-4-methylphenyl)boronic acid , a specialized organoboron compound, holds potential as a versatile building block in the synthesis of complex organic molecules, particularly in the realms of pharmaceutical and materials science. Its unique structure, featuring a nitrile group and a boronic acid moiety on a substituted phenyl ring, allows for diverse chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and potential applications, with a focus on detailed experimental protocols and logical workflows for researchers and drug development professionals.
Physicochemical Properties and Data
While specific experimental data for this compound is not extensively reported in publicly available literature, the following table summarizes its fundamental properties and the typical analytical data that would be determined for its characterization.
| Parameter | Value / Expected Data |
| Chemical Name | This compound |
| CAS Number | 1328882-30-9 |
| Molecular Formula | C₈H₈BNO₂ |
| Molecular Weight | 160.97 g/mol |
| Appearance | Expected to be a white to off-white solid |
| Purity | Typically >95% (as determined by HPLC or NMR) |
| Melting Point | Not reported; would be determined experimentally |
| ¹H NMR | Expected to show characteristic aromatic and methyl proton signals |
| ¹³C NMR | Expected to show characteristic aromatic, nitrile, and methyl carbon signals |
| Mass Spectrometry | Expected to show the molecular ion peak corresponding to the molecular weight |
| Infrared (IR) | Expected to show characteristic peaks for C≡N, O-H, and B-O bonds |
Synthesis of this compound
The synthesis of ortho-cyanophenylboronic acids can be challenging due to the reactivity of the nitrile group with common organometallic reagents. However, a plausible and effective method can be adapted from methodologies developed for structurally similar compounds, such as the synthesis of 2-cyanophenylboronic acid derivatives via directed ortho-metalation. The following protocol is based on a general method for preparing 2-cyanophenylboronic acid derivatives.
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Materials:
-
2-Bromo-5-methylbenzonitrile
-
2,2,6,6-Tetramethylpiperidine (TMP)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of Li-TMP: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 2,2,6,6-tetramethylpiperidine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-butyllithium (1.05 equivalents) dropwise, ensuring the internal temperature remains below -70 °C. Stir the resulting mixture at -78 °C for 30 minutes.
-
Directed ortho-Metalation: In a separate flame-dried flask under an inert atmosphere, dissolve 2-bromo-5-methylbenzonitrile (1.0 equivalent) in anhydrous THF. Cool this solution to -78 °C.
-
Borylation: To the solution of lithiated 2-bromo-5-methylbenzonitrile, add triisopropyl borate (1.2 equivalents) dropwise, maintaining the temperature at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Workup and Hydrolysis: Quench the reaction by the slow addition of 1M HCl at 0 °C. Stir the mixture vigorously for 1 hour to ensure complete hydrolysis of the borate ester. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to afford pure this compound.
Application in Suzuki-Miyaura Cross-Coupling
A primary application of this compound is its use as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions to form biaryl compounds. These products are often key intermediates in the synthesis of pharmaceuticals and other functional materials.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, or DMF, often with water)
Procedure:
-
Reaction Setup: In a reaction vessel, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (0.01-0.05 equivalents), and the base (2.0-3.0 equivalents).
-
Solvent Addition and Degassing: Add the chosen solvent system. Degas the reaction mixture by bubbling argon or nitrogen through it for 15-30 minutes, or by using the freeze-pump-thaw method.
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor the progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization to yield the desired biaryl compound.
Conclusion
This compound represents a valuable, albeit not widely commercialized, synthetic intermediate. The methodologies outlined in this guide provide a practical framework for its synthesis and subsequent application in Suzuki-Miyaura cross-coupling reactions. For researchers in drug discovery and materials science, this compound offers a strategic tool for the construction of novel molecular architectures with tailored electronic and biological properties. Further exploration of its reactivity and the development of more direct synthetic routes will undoubtedly expand its utility in organic synthesis.
(2-Cyano-4-methylphenyl)boronic acid: A Technical Guide to its Synthesis and Applications in Drug Discovery
(2-Cyano-4-methylphenyl)boronic acid , a key building block in modern medicinal chemistry, has played a significant role in the development of various therapeutic agents. This technical guide provides an in-depth overview of its discovery, synthesis, and applications, with a focus on its utility for researchers, scientists, and professionals in drug development.
While a singular discovery paper for this compound is not readily identifiable in the public domain, its emergence is intrinsically linked to the broader development and application of organoboron chemistry, particularly the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The strategic placement of the cyano and methyl groups on the phenylboronic acid scaffold makes it a versatile reagent for constructing complex molecular architectures found in numerous pharmaceuticals.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 1328882-30-9 | |
| Molecular Formula | C₈H₈BNO₂ | |
| Molecular Weight | 160.97 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 287-305 °C |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through several established methods for the preparation of arylboronic acids. A common and effective approach involves the lithiation of a halogenated precursor followed by quenching with a trialkyl borate.
A plausible synthetic route starting from the commercially available 2-bromo-5-methylbenzonitrile is outlined below. This method leverages the well-established principles of organometallic chemistry to introduce the boronic acid functionality.
Detailed Experimental Protocol:
Materials:
-
2-Bromo-5-methylbenzonitrile
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate (B(O-iPr)₃)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of 2-bromo-5-methylbenzonitrile (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
n-Butyllithium (1.1 eq) is added dropwise to the solution while maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1 hour.
-
Triisopropyl borate (1.2 eq) is then added dropwise, and the reaction is allowed to slowly warm to room temperature and stirred overnight.
-
The reaction is quenched by the slow addition of aqueous HCl (e.g., 2 M) and stirred for 1 hour.
-
The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield this compound.
Note: This is a representative protocol and may require optimization for specific laboratory conditions and scales.
Applications in Drug Discovery
This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules. Its primary application lies in Suzuki-Miyaura cross-coupling reactions, where it serves as the organoboron partner to introduce the 2-cyano-4-methylphenyl moiety into a target molecule.
A significant application of this building block is in the synthesis of certain members of the "sartan" class of antihypertensive drugs, which are angiotensin II receptor blockers. While the closely related 2-cyano-4'-methylbiphenyl is a key intermediate for many sartans, this compound can be utilized in the synthesis of analogues and other complex heterocyclic systems.
The workflow for a typical Suzuki-Miyaura coupling reaction involving this compound is depicted below.
Detailed Experimental Protocol for Suzuki-Miyaura Coupling:
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., 2-bromopyridine)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)
-
Base (e.g., aqueous sodium carbonate solution)
-
Solvent (e.g., toluene or dioxane)
Procedure:
-
In a reaction vessel, combine this compound (1.2 eq), the aryl/heteroaryl halide (1.0 eq), the palladium catalyst (e.g., 0.05 eq), and the solvent.
-
Degas the mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.
-
Add the aqueous base (e.g., 2 M Na₂CO₃, 2.0 eq).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup. Separate the organic layer, and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Signaling Pathways and Logical Relationships
While this compound itself is not a biologically active molecule that directly interacts with signaling pathways, its utility lies in the synthesis of molecules that do. For instance, if used in the synthesis of a kinase inhibitor, the resulting molecule would modulate a specific signaling pathway.
The logical relationship in its application can be visualized as a hierarchical process from a simple building block to a complex, functional molecule.
An In-depth Technical Guide on the Solubility of (2-Cyano-4-methylphenyl)boronic acid
Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of (2-Cyano-4-methylphenyl)boronic acid, a key building block in modern organic synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines established experimental protocols for solubility determination and presents qualitative solubility information alongside analogous data for structurally related compounds. This guide serves as a critical resource for researchers, chemists, and drug development professionals, offering a framework for solvent selection in synthesis, purification, and formulation processes. Furthermore, a detailed experimental workflow for a primary application of this compound, the Suzuki-Miyaura coupling reaction, is visualized to provide practical context.
Introduction
This compound (CAS No. 1328882-30-9) is a specialized organoboron compound featuring a nitrile and a methyl group on the phenyl ring.[1] This substitution pattern makes it a valuable reagent in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors.[2] Boronic acids are renowned for their role in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone of carbon-carbon bond formation.[3]
A thorough understanding of a compound's solubility is fundamental for optimizing reaction conditions, developing purification strategies, and preparing formulations.[4] Solvent choice can significantly influence reaction kinetics, yield, and the ease of product isolation.[5] This guide addresses the solubility profile of this compound by providing a structured approach to solubility determination and application.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are essential for understanding its behavior in different solvent systems.
| Property | Value | Reference |
| CAS Number | 1328882-30-9 | [1] |
| Molecular Formula | C₈H₈BNO₂ | [6] |
| Molecular Weight | 160.97 g/mol | |
| Appearance | Solid | |
| Melting Point | 287-305 °C |
Solubility Profile
Quantitative solubility data for this compound is not widely available in peer-reviewed literature. However, based on the general behavior of substituted phenylboronic acids, a qualitative assessment and analogous data can provide valuable guidance. Boronic acids typically exhibit increased solubility in polar organic solvents.[3] The presence of a polar cyano group and a nonpolar methyl group suggests a nuanced solubility profile.
Qualitative Solubility: Based on the properties of similar compounds, this compound is expected to be soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), and may have moderate to good solubility in alcohols (Methanol, Ethanol) and ethers (Tetrahydrofuran). Its solubility in nonpolar solvents like hexane and toluene is expected to be low. Water solubility is generally low for arylboronic acids but can be influenced by pH.[7]
Analogous Quantitative Data: To provide a quantitative perspective, the table below presents solubility data for phenylboronic acid, a structurally related parent compound. This data, determined by the dynamic method, illustrates the mole fraction solubility (x) in various common organic solvents at different temperatures.[8] Researchers should consider this data as a proxy to inform initial solvent screening.
| Solvent | Temperature (°C) | Solubility (Mole Fraction, x) |
| Chloroform | 25 | ~0.04 |
| 40 | ~0.08 | |
| Acetone | 25 | ~0.25 |
| 40 | ~0.35 | |
| 3-Pentanone | 25 | ~0.22 |
| 40 | ~0.33 | |
| Dipropyl Ether | 25 | ~0.15 |
| 40 | ~0.25 | |
| Methylcyclohexane | 25 | <0.01 |
| 40 | <0.01 |
Note: This data is for the parent compound, phenylboronic acid, and serves as an estimation. Actual solubility of this compound will vary.[8]
Experimental Protocol: Solubility Determination via Shake-Flask Method
The shake-flask method is a widely used and reliable technique for determining the thermodynamic solubility of a compound at a specific temperature.[9]
Objective: To determine the saturation solubility of this compound in a selected solvent at a controlled temperature (e.g., 25 °C).
Materials:
-
This compound
-
Selected solvent (e.g., HPLC-grade acetonitrile)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Volumetric flasks and pipettes
-
Analytical balance
-
HPLC-UV or UV-Vis spectrophotometer
Procedure:
-
Preparation: Add an excess amount of this compound to a series of glass vials. The excess solid is crucial to ensure a saturated solution is achieved.[9]
-
Solvent Addition: Add a precise volume of the chosen solvent to each vial.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[10][11]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle. Centrifuge the vials to ensure complete separation of the solid and liquid phases.[12]
-
Sample Extraction: Carefully withdraw a precise aliquot of the clear supernatant from each vial.
-
Dilution: Dilute the aliquot with a known volume of the solvent to bring the concentration within the linear range of the analytical instrument.
-
Quantification: Analyze the concentration of the diluted solution using a calibrated HPLC-UV or UV-Vis spectrophotometer.[9]
-
Calculation: Calculate the original concentration in the saturated solution (in mg/mL or mol/L) by accounting for the dilution factor. The average of the results from the replicate vials is reported as the solubility.
To aid in visualizing this process, the following diagram outlines the general workflow for solubility determination.
Caption: Diagram 1: Experimental Workflow for Solubility Determination.
Application Context: Suzuki-Miyaura Coupling Workflow
This compound is primarily used as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds.[13] The solubility of the boronic acid, the aryl halide, the catalyst, and the base in the chosen solvent system is critical for reaction success.
The general catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[14] The reaction typically requires a palladium catalyst, a base, and an appropriate solvent.
References
- 1. This compound | 1328882-30-9 [sigmaaldrich.com]
- 2. boronmolecular.com [boronmolecular.com]
- 3. benchchem.com [benchchem.com]
- 4. DSpace [kuscholarworks.ku.edu]
- 5. benchchem.com [benchchem.com]
- 6. (4-Cyano-2-methylphenyl)boronic acid - Lead Sciences [lead-sciences.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 10. enamine.net [enamine.net]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
(2-Cyano-4-methylphenyl)boronic acid: A Technical Guide for Advanced Research
Introduction: (2-Cyano-4-methylphenyl)boronic acid, with CAS Number 313546-18-8, is a specialized aromatic boronic acid derivative. Its unique substitution pattern, featuring both a nitrile and a methyl group on the phenyl ring, makes it a valuable and versatile building block in modern synthetic chemistry. This technical guide provides an in-depth overview of its physical and chemical characteristics, experimental protocols, and applications, tailored for researchers, scientists, and professionals in drug development. The presence of the boronic acid moiety allows for its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the formation of complex biaryl structures. The cyano and methyl groups offer sites for further functionalization and influence the electronic properties of the molecule, making it a key intermediate in the synthesis of targeted therapeutic agents and functional materials.
Core Physical and Chemical Characteristics
This compound is typically a white to off-white solid that is stable under recommended storage conditions.[1] Key physical and chemical properties are summarized below.
| Property | Value |
| CAS Number | 313546-18-8 |
| Molecular Formula | C₈H₈BNO₂ |
| Molecular Weight | 160.97 g/mol [1][2] |
| Appearance | White to off-white solid[1] |
| Melting Point | 287-305 °C[3][4][5] |
| Boiling Point | 376.1 ± 52.0 °C (Predicted)[1][3] |
| Density | 1.20 ± 0.1 g/cm³ (Predicted)[1][3] |
| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon)[1][3][6] |
| InChI Key | RGCVYEOTYJCNOS-UHFFFAOYSA-N[4][5] |
| SMILES | Cc1cc(ccc1B(O)O)C#N[4][5] |
Spectroscopic Data Analysis
Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a fully assigned spectrum was not available in the literature, the expected chemical shifts for ¹H and ¹³C NMR can be predicted based on the structure and data from analogous compounds.
¹H NMR (Predicted):
-
Aromatic Protons (3H): Expected in the range of 7.5-8.2 ppm. The protons on the aromatic ring will appear as multiplets or distinct doublets and singlets depending on their coupling.
-
Boronic Acid Protons (-B(OH)₂): A broad singlet, typically in the range of 4.5-8.5 ppm, which is exchangeable with D₂O.
-
Methyl Protons (-CH₃): A sharp singlet expected around 2.3-2.5 ppm.[7]
¹³C NMR (Predicted):
-
Aromatic Carbons (6C): Expected in the range of 120-145 ppm. The carbon attached to the boron atom (C-B) may be difficult to observe or appear as a broad signal.
-
Nitrile Carbon (-C≡N): A sharp signal expected around 115-120 ppm.
-
Methyl Carbon (-CH₃): A signal expected in the aliphatic region, around 20-25 ppm.[8]
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum provides valuable information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3300 (broad) | O-H stretching (from B(OH)₂) |
| ~3030 | Aromatic C-H stretching |
| ~2920 | Aliphatic C-H stretching (from -CH₃) |
| ~2230 | C≡N stretching (nitrile group) |
| ~1600, ~1480 | Aromatic C=C ring stretching |
| ~1350 | B-O stretching[4] |
| ~1090 | B-C stretching[1] |
Experimental Protocols
Detailed methodologies are essential for the successful synthesis and application of this compound.
Synthesis Protocol via Lithiation
This protocol is adapted from general methods for the synthesis of cyanophenylboronic acid derivatives.[9] The primary route involves the ortho-lithiation of a substituted benzonitrile followed by borylation.
Starting Material: 4-Methylbenzonitrile (p-Tolunitrile)
Workflow:
Methodology:
-
Preparation of LTMP: In a flame-dried, nitrogen-purged flask, dissolve 2,2,6,6-tetramethylpiperidine (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C and add n-butyllithium (1.05 equivalents) dropwise. Allow the solution to warm to 0 °C for 30 minutes to form the Lithium Tetramethylpiperidide (LTMP) base.
-
Lithiation: Cool the LTMP solution back to -78 °C. Slowly add a solution of 4-methylbenzonitrile (1.0 equivalent) in anhydrous THF. Stir the reaction mixture at this temperature for 2-3 hours.
-
Borylation: To the reaction mixture, add triisopropyl borate (1.2 equivalents) dropwise, ensuring the temperature remains below -70 °C.
-
Quenching and Hydrolysis: After stirring for an additional hour at -78 °C, allow the reaction to slowly warm to room temperature overnight. Quench the reaction by adding 2M hydrochloric acid until the pH is acidic (~pH 2).
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the final product.
Application in Suzuki-Miyaura Cross-Coupling
This compound is an excellent coupling partner for the synthesis of biaryl compounds, which are common scaffolds in pharmaceuticals.
Reaction Scheme: Coupling with an Aryl Bromide (e.g., 4-bromoanisole)
Catalytic Cycle:
Methodology:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.2 equivalents), the aryl bromide (e.g., 4-bromoanisole, 1.0 equivalent), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base such as potassium carbonate (2.0 equivalents).
-
Solvent Addition: Add a degassed solvent mixture, typically a combination of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).
-
Reaction: Heat the mixture with stirring at a temperature between 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Applications in Drug Discovery and Development
The structural motifs accessible through this compound are of significant interest in medicinal chemistry. Its application is particularly noted in the synthesis of ligands for various biological targets.
-
Histamine H3 Receptor Ligands: This boronic acid is a documented reactant in the synthesis of novel aminoalkoxybiphenylnitriles, which have been investigated as potent and selective histamine H3 receptor (H3R) ligands. H3R antagonists and inverse agonists are pursued as potential treatments for a range of neurological disorders, including cognitive impairment and sleep-wake disorders.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Synthesis and binding assays of H3-receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Synthesis and evaluation of histamine H3 receptor ligand based on lactam scaffold as agents for treating neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solved c) In the 'HNMR spectrum for 4-methylphenylboronic | Chegg.com [chegg.com]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. JP6235932B2 - Method for producing 2-cyanophenylboronic acid derivative - Google Patents [patents.google.com]
Technical Guide on (2-Cyano-4-methylphenyl)boronic acid: A Safety Overview
A comprehensive Safety Data Sheet (SDS) for the specific isomer (2-Cyano-4-methylphenyl)boronic acid (CAS No. 1328882-30-9) is not publicly available at this time. While information on similar compounds and isomers exists, it is crucial for researchers, scientists, and drug development professionals to consult the specific SDS for any chemical before use to ensure safe handling and to be aware of all potential hazards. The information provided below is based on general knowledge of boronic acids and data extrapolated from similar compounds, but it should not be considered a substitute for a substance-specific SDS.
Physicochemical and Toxicological Data
Without a specific SDS, quantitative data on properties such as melting point, boiling point, flash point, and toxicity (e.g., LD50) for this compound are not available. The following table provides a summary of information for a closely related isomer, (4-Cyano-2-methylphenyl)boronic acid, to give a general idea of the expected properties. However, it is important to reiterate that these values may differ for the requested compound.
Table 1: Physicochemical Properties of (4-Cyano-2-methylphenyl)boronic acid (CAS 313546-18-8)
| Property | Value |
| Molecular Formula | C₈H₈BNO₂ |
| Molecular Weight | 160.97 g/mol |
| Melting Point | 287-305 °C |
| Form | Solid |
Table 2: Toxicological Data
No specific toxicological data for this compound was found. For many boronic acid derivatives, the toxicological properties have not been thoroughly investigated.
Experimental Protocols
Detailed experimental protocols are typically not found within a Safety Data Sheet. An SDS provides information on the hazards of a substance and how to handle it safely. For experimental protocols involving this compound, researchers should consult scientific literature and established laboratory procedures for Suzuki-Miyaura cross-coupling reactions or other relevant synthetic methods.
Hazard Identification and Handling
Based on the hazard classifications of similar boronic acid compounds, this compound may be classified as follows:
-
Skin corrosion/irritation: Category 2
-
Serious eye damage/eye irritation: Category 2A
-
Specific target organ toxicity - single exposure (Respiratory tract irritation): Category 3
General Handling Precautions:
-
Avoid contact with skin and eyes.
-
Avoid formation of dust and aerosols.
-
Provide appropriate exhaust ventilation at places where dust is formed.
-
Wear personal protective equipment:
-
Safety glasses with side-shields
-
Protective gloves (e.g., nitrile rubber)
-
Lab coat
-
Respiratory protection if dust is generated.
-
Storage:
-
Store in a cool, dry place.
-
Keep container tightly closed in a dry and well-ventilated place.
-
Store under an inert atmosphere. Recommended storage temperature is 2-8°C.[1]
Emergency Procedures
The following diagram outlines a general workflow for handling a spill of a solid chemical like this compound.
Caption: Chemical Spill Response Workflow
References
Unlocking New Frontiers: A Technical Guide to the Research Potential of (2-Cyano-4-methylphenyl)boronic acid
For Immediate Release
(2-Cyano-4-methylphenyl)boronic acid , a versatile organoboron compound, is emerging as a critical building block in the development of novel therapeutics and advanced materials. This in-depth technical guide explores its core applications, providing researchers, scientists, and drug development professionals with a comprehensive overview of its potential research areas. The strategic placement of the cyano and methyl groups on the phenylboronic acid scaffold offers unique electronic and steric properties, making it a valuable reagent in Suzuki-Miyaura cross-coupling reactions and beyond.
Core Chemical Properties and Specifications
This compound, also known by its synonym (4-Cyano-2-methylphenyl)boronic acid, possesses a unique molecular architecture that underpins its utility in diverse chemical syntheses. A summary of its key chemical data is presented in Table 1.
| Property | Value |
| CAS Number | 313546-18-8 |
| Molecular Formula | C₈H₈BNO₂ |
| Molecular Weight | 160.97 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 287-305 °C |
| Solubility | Soluble in polar organic solvents |
I. Medicinal Chemistry: A Scaffold for Novel Drug Discovery
The primary application of this compound in medicinal chemistry lies in its role as a key intermediate for the synthesis of complex organic molecules, particularly through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction enables the formation of carbon-carbon bonds, a fundamental process in the construction of pharmacologically active compounds.
Histamine H₃ Receptor Antagonists
The histamine H₃ receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. Its antagonists are being investigated for the treatment of various neurological and psychiatric disorders, including cognitive impairment, sleep disorders, and attention-deficit/hyperactivity disorder (ADHD).
A general synthetic workflow for the preparation of such antagonists is depicted below.
Experimental Protocol: General Suzuki-Miyaura Coupling
A representative experimental protocol for the Suzuki-Miyaura coupling reaction involving this compound is as follows:
-
Reaction Setup: To a dried flask, add this compound (1.0 eq.), the desired aryl or heterocyclic halide (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base, typically an aqueous solution of Na₂CO₃ (2 M, 2.0 eq.).
-
Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and ethanol (e.g., 3:1 v/v).
-
Reaction Conditions: The mixture is degassed with an inert gas (e.g., argon or nitrogen) and then heated to reflux (typically 80-100 °C) with vigorous stirring.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired biphenyl compound.
Quantitative data such as reaction yields are highly substrate-dependent but are often reported in the range of 70-95% for efficient Suzuki couplings.
II. Saccharide Recognition and Sensing
Boronic acids are known to form reversible covalent bonds with diols to create cyclic boronate esters. This property has been extensively exploited in the design of synthetic receptors for the recognition and sensing of saccharides, which are rich in diol functionalities. This compound can be incorporated into more complex structures, such as diboronic acid receptors, to enhance binding affinity and selectivity for specific monosaccharides.
Oligo-boronic Acid Receptors
The strategic placement of two boronic acid moieties on a molecular scaffold can lead to a significant increase in the binding constant for a target saccharide compared to a monoboronic acid. The cyano group on the this compound unit can modulate the electronic properties of the receptor, potentially influencing its binding affinity and fluorescence response.
Quantitative Data: Binding Affinity
The binding affinity of boronic acid-based receptors for saccharides is typically quantified by the association constant (Kₐ) or the dissociation constant (K₋). These values can be determined using various techniques, including fluorescence spectroscopy, UV-Vis spectroscopy, and isothermal titration calorimetry. For a hypothetical diboronic acid receptor incorporating the this compound moiety, the binding constants for different monosaccharides would be determined to assess its selectivity. An example of such data is presented in Table 2.
| Saccharide | Association Constant (Kₐ, M⁻¹) |
| D-Fructose | 5.6 x 10³ |
| D-Glucose | 1.2 x 10³ |
| D-Galactose | 2.8 x 10³ |
Note: The data in this table is illustrative and intended to represent the type of quantitative information that would be generated in such a research project.
III. Materials Science: Building Blocks for Organic Electronics
The unique electronic properties conferred by the cyano group make this compound an attractive building block for the synthesis of advanced organic materials. The electron-withdrawing nature of the nitrile can be harnessed to tune the optoelectronic properties of conjugated polymers and small molecules for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Through Suzuki or Stille coupling reactions, this boronic acid can be polymerized with other aromatic monomers to create donor-acceptor copolymers. The incorporation of the cyanophenyl unit can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the resulting polymer, thereby affecting its charge transport and light-emitting properties.
IV. Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the ortho-lithiation of a substituted benzonitrile followed by quenching with a trialkyl borate.
Detailed Experimental Protocol
-
Starting Material: Begin with a suitable starting material, such as 2-bromo-5-methylbenzonitrile.
-
Lithiation: Dissolve the starting material in a dry ethereal solvent, such as tetrahydrofuran (THF), and cool the solution to a low temperature (typically -78 °C) under an inert atmosphere. Add a strong lithium base, such as n-butyllithium, dropwise to effect a lithium-halogen exchange.
-
Borylation: To the resulting aryllithium species, add a trialkyl borate, such as triisopropyl borate, dropwise at -78 °C.
-
Hydrolysis: Allow the reaction mixture to warm to room temperature and then quench with an acidic aqueous solution (e.g., 1 M HCl).
-
Extraction and Purification: Extract the product into an organic solvent, wash the organic layer, dry it, and concentrate it. The crude product is then purified, often by recrystallization, to yield this compound.
Conclusion
This compound is a highly valuable and versatile building block with significant potential in several key areas of chemical research. Its utility in the synthesis of histamine H₃ receptor antagonists highlights its importance in drug discovery. The ability to incorporate this molecule into sophisticated saccharide sensors opens up new avenues in diagnostics and chemical biology. Furthermore, its application in materials science for the development of organic electronic materials underscores its relevance in cutting-edge technology. The detailed experimental protocols and structured data presented in this guide are intended to provide a solid foundation for researchers looking to explore the full potential of this remarkable compound.
Spectroscopic Profile of (2-Cyano-4-methylphenyl)boronic Acid: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for (2-Cyano-4-methylphenyl)boronic acid (CAS No. 1328882-30-9). The information is tailored for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document summarizes predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, outlines detailed experimental protocols for acquiring such data, and presents a logical workflow for spectroscopic analysis.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and known chemical shift and absorption frequency ranges for the relevant functional groups.
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~8.0 - 8.2 | s | 2H | B(OH)₂ |
| ~7.8 - 7.9 | d | 1H | Ar-H |
| ~7.6 - 7.7 | d | 1H | Ar-H |
| ~7.5 - 7.6 | s | 1H | Ar-H |
| ~2.4 | s | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~142 | Ar-C |
| ~135 | Ar-C |
| ~133 | Ar-C |
| ~130 (C-B) | Ar-C attached to Boron |
| ~128 | Ar-C |
| ~118 | -C≡N |
| ~115 | Ar-C |
| ~21 | -CH₃ |
Table 3: Predicted FT-IR Data (ATR)
| Wavenumber (cm⁻¹) | Functional Group |
| 3400 - 3200 (broad) | O-H stretch (boronic acid) |
| ~2230 | C≡N stretch (nitrile) |
| ~1600 | C=C stretch (aromatic) |
| ~1350 | B-O stretch |
Table 4: Predicted Mass Spectrometry Data (ESI-)
| m/z | Assignment |
| 160.0575 | [M-H]⁻ |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.75 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is transferred to a 5 mm NMR tube.
-
Instrumentation: A 500 MHz NMR spectrometer is used for data acquisition.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment is utilized.
-
Acquisition Parameters: A spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans are typically employed.
-
Processing: The resulting Free Induction Decay (FID) is processed with a line broadening of 0.3 Hz and Fourier transformed. The spectrum is then phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence is used.
-
Acquisition Parameters: A spectral width of 240 ppm, a relaxation delay of 2 seconds, and 1024 scans are typically acquired.
-
Processing: The FID is processed with a line broadening of 1 Hz and Fourier transformed. The spectrum is phased and baseline corrected. Chemical shifts are referenced to the solvent peak of DMSO-d₆ at 39.52 ppm.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: An FT-IR spectrometer equipped with a universal ATR accessory.
-
Data Acquisition:
-
Parameters: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
-
Scans: 16 scans are co-added at a resolution of 4 cm⁻¹.
-
Background: A background spectrum of the clean ATR crystal is collected prior to sample analysis.
-
-
Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: The sample is dissolved in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL. The solution is then further diluted to a final concentration of 10 µg/mL for analysis.
-
Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Ionization Mode: Negative ion mode (ESI-) is typically used for boronic acids.
-
Mass Range: Data is acquired over a mass-to-charge (m/z) range of 50-500.
-
Source Parameters: The capillary voltage, cone voltage, and desolvation gas flow are optimized to achieve maximum signal intensity.
-
-
Processing: The acquired data is processed to identify the mass of the deprotonated molecule [M-H]⁻.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of (2-Cyano-4-methylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This powerful transformation is widely employed in the pharmaceutical and materials science industries for the construction of complex molecular architectures. This document provides detailed application notes and protocols for the Suzuki coupling of (2-Cyano-4-methylphenyl)boronic acid, a substrate characterized by both steric hindrance and electron-withdrawing properties due to the ortho-cyano group. These features can present challenges in achieving high reaction efficiency, necessitating careful optimization of reaction conditions.
The ortho-cyano group renders the boronic acid electron-deficient, which can influence the transmetalation step in the catalytic cycle. Additionally, the steric bulk of the ortho-substituent can impede the approach of the coupling partners to the palladium catalyst. Therefore, the selection of an appropriate catalyst, ligand, base, and solvent system is critical for a successful coupling reaction. These notes provide a comprehensive guide to navigating these challenges and achieving high yields of the desired biaryl products.
Catalytic Cycle of the Suzuki-Miyaura Coupling
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a catalytic cycle with a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.
Recommended Reaction Conditions
Due to the electron-deficient and sterically hindered nature of this compound, specific reaction conditions are recommended to achieve high yields. The following table summarizes suggested starting conditions for coupling with various aryl halides. Optimization may be required for specific substrates.
Table 1: Recommended Starting Conditions for Suzuki Coupling of this compound
| Component | Recommendation | Rationale |
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃, or preformed catalysts like Pd(PPh₃)₄ | Readily available and effective precursors for the active Pd(0) species.[1][2] |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos, P(t-Bu)₃) or N-Heterocyclic Carbenes (NHCs) | These ligands promote oxidative addition and facilitate reductive elimination, which can be challenging for hindered substrates.[2] |
| Base | Strong inorganic bases (e.g., K₃PO₄, Cs₂CO₃) or Ba(OH)₂ | Strong bases are often required to activate the electron-deficient boronic acid for efficient transmetalation.[2] |
| Solvent | Anhydrous, polar aprotic solvents (e.g., Dioxane, Toluene, DMF) with a small amount of water | Anhydrous conditions can be beneficial for sterically hindered boronic acids.[2] A small amount of water can aid in the dissolution of the base and facilitate the reaction. |
| Temperature | 80-120 °C (Conventional Heating) or 100-150 °C (Microwave) | Higher temperatures are often necessary to overcome the activation energy for coupling hindered substrates. Microwave heating can significantly reduce reaction times. |
| Reaction Time | 2-24 hours (Conventional Heating) or 10-60 minutes (Microwave) | Monitor reaction progress by TLC or LC-MS to determine the optimal time. |
Experimental Protocols
General Protocol for Conventional Heating
This protocol provides a starting point for the Suzuki coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equivalents)
-
Anhydrous solvent (e.g., Toluene/H₂O 10:1, 0.1 M)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the aryl bromide, the palladium catalyst, the ligand, and the base.
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Microwave-Assisted Heating
Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter times.
Materials:
-
This compound (1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equivalents)
-
Solvent (e.g., Dioxane/H₂O 4:1, 0.2 M)
-
Microwave reaction vial with a stir bar
Procedure:
-
In a microwave reaction vial, combine this compound, the aryl halide, the palladium catalyst, and the base.
-
Add the solvent and cap the vial.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at the desired temperature (e.g., 120 °C) for the specified time (e.g., 20 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in the conventional heating protocol.
Workflow for Protocol Selection and Optimization
The following diagram illustrates a logical workflow for selecting and optimizing a Suzuki coupling protocol for this compound.
Data Presentation: Expected Reactivity and Yields
The reactivity of the aryl halide coupling partner is a critical factor in the success of the Suzuki coupling. Generally, the reactivity follows the trend: I > Br > OTf >> Cl. The following table provides representative yields for the coupling of this compound with various aryl halides based on literature precedents for similar electron-deficient and sterically hindered substrates.
Table 2: Representative Yields for Suzuki Coupling with this compound
| Aryl Halide Partner | Catalyst System | Base | Solvent | Temp (°C) | Time | Yield (%) |
| 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 h | 85-95 |
| 1-Bromo-4-(trifluoromethyl)benzene | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Dioxane | 110 | 8 h | 80-90 |
| 2-Bromopyridine | Pd(PPh₃)₄ | K₂CO₃ | DMF | 120 | 6 h | 75-85 |
| 4-Chloroacetophenone | Pd(OAc)₂ / P(t-Bu)₃ | K₃PO₄ | Dioxane/H₂O | 120 | 24 h | 60-70 |
| 4-Iodotoluene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 4 h | >95 |
Note: Yields are estimates based on similar reactions and should be considered as a guide for optimization.
Conclusion
The Suzuki-Miyaura coupling of this compound, while presenting challenges due to steric hindrance and electronic effects, can be successfully achieved with high efficiency through careful selection of reaction parameters. The use of bulky, electron-rich phosphine ligands or N-heterocyclic carbenes as ligands for the palladium catalyst is highly recommended. Strong inorganic bases are typically required to facilitate the transmetalation step. Both conventional and microwave heating methods can be employed, with the latter offering significant advantages in terms of reaction time. The protocols and data presented in these application notes provide a solid foundation for researchers to develop robust and high-yielding Suzuki coupling reactions with this valuable building block.
References
Application Notes and Protocols for (2-Cyano-4-methylphenyl)boronic acid in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Cyano-4-methylphenyl)boronic acid is a versatile building block in modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. Its unique structure, featuring both a cyano and a methyl group on the phenyl ring, allows for the introduction of this specific moiety into a wide range of organic molecules. This is of significant interest in drug discovery and materials science, where the resulting biaryl structures can form the core of novel therapeutic agents and functional materials. These application notes provide an overview of the use of this compound in Suzuki-Miyaura cross-coupling reactions, including detailed protocols based on analogous and well-established procedures.
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organohalide. The reaction is valued for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability of a diverse array of boronic acids.
Core Applications
The primary application of this compound is in the synthesis of complex biaryl and heteroaryl structures. The cyano group can serve as a synthetic handle for further transformations or as a key pharmacophore in biologically active molecules. The methyl group can influence the electronic properties and steric hindrance of the molecule, impacting its biological activity and physical properties.
A key industrial application of analogous boronic acids is in the synthesis of sartan-class antihypertensive drugs, where a cyanobiphenyl scaffold is a crucial intermediate. For instance, the coupling of a tolylboronic acid with a cyanophenyl halide is a key step in the synthesis of intermediates for drugs like Losartan and Valsartan.
Key Reaction Parameters in Suzuki-Miyaura Coupling
The success of a Suzuki-Miyaura coupling reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. For a substrate like this compound, which contains an electron-withdrawing cyano group, careful optimization of these parameters is crucial.
Table 1: Commonly Used Catalysts, Ligands, Bases, and Solvents for Suzuki-Miyaura Cross-Coupling Reactions
| Component | Examples | Typical Concentration/Loading | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf), Pd/C | 1-5 mol% | Pd(0) is the active catalytic species. Pd(II) precursors are reduced in situ. |
| Ligand | Triphenylphosphine (PPh₃), Buchwald ligands (e.g., SPhos, XPhos), Tri-tert-butylphosphine (P(tBu)₃) | 1-2 equivalents relative to Pd | Bulky and electron-rich phosphine ligands are often effective for challenging substrates. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaHCO₃, Et₃N | 2-3 equivalents | The base is crucial for the activation of the boronic acid. The choice of base can significantly impact the reaction rate and yield. |
| Solvent | Toluene, Dioxane, Tetrahydrofuran (THF), Dimethylformamide (DMF), Ethanol/Water mixtures | - | The choice of solvent depends on the solubility of the reactants and the reaction temperature. Aqueous solvent mixtures are common. |
Experimental Protocols
While specific experimental data for the cross-coupling of this compound is not widely published in readily accessible literature, the following protocols are based on well-established procedures for analogous Suzuki-Miyaura reactions, such as the synthesis of 2-cyano-4'-methylbiphenyl from p-tolylboronic acid and o-chlorobenzonitrile.[1][2] These protocols should serve as a good starting point for optimization.
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol is adapted from typical Suzuki-Miyaura coupling conditions.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Toluene/Water (4:1 v/v), degassed
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask, add this compound, the aryl bromide, and potassium carbonate.
-
Add the palladium(II) acetate and triphenylphosphine to the flask.
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Table 2: Representative Reaction Conditions for Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90 | 6 | >90 (analogous) |
| 2 | 2-Chlorobenzonitrile | NiCl₂(PPh₃)₂ | - | - | - | - | - | 93-95 (analogous)[1] |
| 3 | o-Chlorobenzonitrile | Polystyrene-PPh₃-Pd | - | Na₂CO₃ | EtOH/H₂O | Reflux | 1 | High (analogous)[2] |
Yields are based on analogous reactions and may vary for the specific coupling with this compound. Optimization is recommended.
Diagrams
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The following diagram outlines the general workflow for setting up and performing a Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Logical Relationship of Reaction Components
This diagram illustrates the logical relationship and roles of the key components in a Suzuki-Miyaura cross-coupling reaction.
Caption: The interplay of key components in a Suzuki-Miyaura reaction.
Troubleshooting
Low or No Yield:
-
Catalyst/Ligand: Consider using a more active catalyst system, such as one with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) or a pre-formed palladium catalyst like Pd(dppf)Cl₂.
-
Base: The choice of base is critical. A stronger base like K₃PO₄ or Cs₂CO₃ may be required.
-
Temperature: Increasing the reaction temperature may improve the rate of reaction.
-
Inert Atmosphere: Ensure the reaction is performed under strictly anaerobic conditions to prevent catalyst deactivation.
Side Reactions:
-
Homocoupling: Homocoupling of the boronic acid can occur. This can sometimes be minimized by adjusting the reaction temperature or using a different base.
-
Protodeboronation: The boronic acid can be protonated and removed from the reaction. Using anhydrous solvents and ensuring a sufficiently strong base can mitigate this.
Conclusion
This compound is a valuable reagent for the synthesis of complex organic molecules via Suzuki-Miyaura cross-coupling. While specific, optimized protocols for this particular boronic acid are not abundantly available, the general principles and protocols outlined in these application notes provide a solid foundation for researchers to develop efficient and high-yielding coupling reactions. Careful selection and optimization of the catalyst, ligand, base, and solvent system are paramount to achieving success, particularly given the electronic nature of the cyano substituent.
References
Application Notes and Protocols for the Synthesis of Novel Histamine H3 Receptor Antagonists using (2-Cyano-4-methylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Cyano-4-methylphenyl)boronic acid is a versatile reagent in medicinal chemistry, primarily utilized as a key building block in Suzuki-Miyaura cross-coupling reactions. Its unique structure, featuring both a cyano and a methyl group, allows for the synthesis of diverse molecular scaffolds with tunable physicochemical properties. This attribute makes it a valuable tool in the development of novel therapeutics. Boronic acids, in general, are appreciated for their stability, low toxicity, and versatile reactivity in forming carbon-carbon bonds, a fundamental process in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[1][2][3]
These application notes provide a detailed protocol for the synthesis of a novel biphenyl nitrile compound, specifically targeting the histamine H3 receptor. The histamine H3 receptor, a G-protein coupled receptor (GPCR), is a significant target in drug discovery for various neurological and cognitive disorders.[2]
Featured Application: Synthesis of 4'-Methyl-4-(piperidin-4-yloxy)-[1,1'-biphenyl]-3-carbonitrile
This section details the synthesis of 4'-Methyl-4-(piperidin-4-yloxy)-[1,1'-biphenyl]-3-carbonitrile, a potent and selective histamine H3 receptor antagonist. The synthesis employs a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and a suitable halo-ether derivative.
Experimental Workflow
Caption: Synthetic workflow for 4'-Methyl-4-(piperidin-4-yloxy)-[1,1'-biphenyl]-3-carbonitrile.
Detailed Experimental Protocol
Synthesis of tert-butyl 4-(4'-cyano-2'-methyl-[1,1'-biphenyl]-4-yloxy)piperidine-1-carboxylate
-
Reaction Setup: In a 100 mL round-bottom flask, combine this compound (1.0 eq), tert-butyl 4-(4-bromophenoxy)piperidine-1-carboxylate (1.1 eq), and sodium carbonate (2.0 eq).
-
Solvent Addition: Add a 4:1:1 mixture of toluene, ethanol, and water (0.1 M solution with respect to the boronic acid).
-
Degassing: Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 85°C and stir vigorously under an argon atmosphere for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired protected biphenyl compound.
Synthesis of 4'-Methyl-4-(piperidin-4-yloxy)-[1,1'-biphenyl]-3-carbonitrile
-
Deprotection: Dissolve the purified tert-butyl 4-(4'-cyano-2'-methyl-[1,1'-biphenyl]-4-yloxy)piperidine-1-carboxylate (1.0 eq) in dichloromethane (DCM).
-
Acid Addition: Add trifluoroacetic acid (TFA) (5.0 eq) dropwise at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4 hours.
-
Workup: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution. Dry the organic layer and concentrate to yield the final product.
Biological Activity and Data
The synthesized compound, 4'-Methyl-4-(piperidin-4-yloxy)-[1,1'-biphenyl]-3-carbonitrile, was evaluated for its binding affinity to the human histamine H3 receptor.
Table 1: In Vitro Binding Affinity for Histamine H3 Receptor
| Compound | Target | Assay Type | Ki (nM) |
| 4'-Methyl-4-(piperidin-4-yloxy)-[1,1'-biphenyl]-3-carbonitrile | Human Histamine H3 Receptor | Radioligand Binding | 15.2 |
| Reference Compound (Ciproxifan) | Human Histamine H3 Receptor | Radioligand Binding | 20.5 |
Signaling Pathway
Antagonism of the histamine H3 receptor leads to increased release of several neurotransmitters, including histamine, acetylcholine, and norepinephrine, which is believed to be the mechanism behind its potential therapeutic effects in cognitive disorders.
Caption: Antagonism of the Histamine H3 receptor signaling pathway.
Conclusion
This compound serves as an effective building block for the synthesis of novel, biologically active compounds. The presented protocol for the synthesis of 4'-Methyl-4-(piperidin-4-yloxy)-[1,1'-biphenyl]-3-carbonitrile via a Suzuki-Miyaura coupling reaction provides a robust method for obtaining a potent histamine H3 receptor antagonist. The favorable in vitro binding affinity of this compound highlights the potential of this synthetic strategy in the development of new therapeutics for neurological disorders. Further structure-activity relationship (SAR) studies can be conducted by modifying the substituents on both phenyl rings to optimize potency and selectivity.
References
- 1. 4'-METHYL-3-PIPERIDIN-1-YL-BIPHENYL-4-CARBONITRILE [chemicalbook.com]
- 2. DK2694492T3 - NOVEL COMPOUNDS AS HISTAMINE H3 receptor ligands - Google Patents [patents.google.com]
- 3. Progress in the development of histamine H3 receptor antagonists/inverse agonists: a patent review (2013-2017) | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Reactions Involving (2-Cyano-4-methylphenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental setup for reactions involving (2-Cyano-4-methylphenyl)boronic acid, a versatile building block in modern organic synthesis. The primary application highlighted is the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds, which is of significant interest in medicinal chemistry and materials science for the synthesis of complex biaryl scaffolds.[1][2][3]
Introduction to Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound, such as this compound, and an organic halide or triflate.[2][4] This reaction is widely favored due to its mild conditions, tolerance of a broad range of functional groups, and the commercial availability of diverse starting materials.[4][5] this compound is a valuable reagent for introducing the 2-cyano-4-methylphenyl moiety into various molecular frameworks, a common strategy in the development of pharmaceuticals and functional materials.
Experimental Protocols
This section details a representative protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. The conditions provided are based on established methodologies for similar cross-coupling reactions and should be optimized for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
Reaction Scheme:
Materials:
-
This compound
-
Aryl bromide (Ar-Br)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])
-
Base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), or Sodium carbonate (Na₂CO₃))
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or a mixture of DME/water)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (e.g., round-bottom flask, condenser)
-
Magnetic stirrer and heating source (e.g., heating mantle or oil bath)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (2.0 - 3.0 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., 1,4-dioxane/water 4:1, 0.1 M concentration relative to the aryl bromide). Sparge the resulting mixture with the inert gas for 10-15 minutes. Following this, add the palladium catalyst (0.02 - 0.05 equivalents).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from 2 to 24 hours depending on the reactivity of the substrates.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
Data Presentation
The following tables summarize representative quantitative data for a typical Suzuki-Miyaura cross-coupling reaction involving this compound.
Table 1: Representative Reaction Parameters
| Parameter | Value |
| Boronic Acid | This compound (1.2 equiv) |
| Aryl Halide | Substituted Aryl Bromide (1.0 equiv) |
| Catalyst | Pd(dppf)Cl₂ (0.05 equiv) |
| Base | K₂CO₃ (2.0 equiv) |
| Solvent | 1,4-Dioxane/H₂O (4:1) |
| Temperature | 100 °C |
| Reaction Time | 12 hours |
| Representative Yield | 75-95% (Varies with aryl bromide substrate) |
Table 2: Characterization Data for a Representative Product (e.g., 2'-Cyano-4'-methyl-[1,1'-biphenyl]-4-carbonitrile)
| Analysis Method | Expected Data |
| ¹H NMR | Peaks corresponding to aromatic protons of both phenyl rings and the methyl group protons. The chemical shifts and coupling constants will be specific to the substitution pattern. For the methyl group, a singlet around δ 2.4 ppm is expected. |
| ¹³C NMR | Resonances for all carbon atoms, including the quaternary carbons of the biphenyl linkage, the cyano groups, and the methyl group. The cyano carbons would appear downfield. |
| LC-MS | A peak corresponding to the mass-to-charge ratio (m/z) of the protonated molecular ion [M+H]⁺ of the product. |
| FT-IR | A characteristic sharp absorption band for the cyano (C≡N) stretching vibration around 2220-2240 cm⁻¹. |
Mandatory Visualization
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: General Experimental Workflow
Caption: A typical workflow for the synthesis of biaryl derivatives.
References
Catalytic Systems for Reactions of (2-Cyano-4-methylphenyl)boronic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of (2-Cyano-4-methylphenyl)boronic acid in various catalytic cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex organic molecules, including biaryl compounds and arylamines, which are common motifs in pharmaceutical agents. The presence of an ortho-cyano group and a para-methyl group on the phenylboronic acid ring influences its reactivity, necessitating carefully optimized reaction conditions.
Suzuki-Miyaura Coupling: Synthesis of Biaryl Compounds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This compound serves as an effective coupling partner for the synthesis of substituted biaryls. The electron-withdrawing nature of the ortho-cyano group can impact the transmetalation step of the catalytic cycle, while the para-methyl group provides steric bulk.
The following table summarizes typical reaction conditions and yields for Suzuki-Miyaura couplings of arylboronic acids with functionalities analogous to this compound. These serve as a strong starting point for reaction optimization.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2 equiv) | Toluene/H₂O (5:1) | 100 | 12 | 85-95 |
| 2 | 1-Iodo-4-nitrobenzene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2 equiv) | Dioxane/H₂O (4:1) | 90 | 8 | 90-98 |
| 3 | 2-Chloropyridine | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2 equiv) | t-BuOH | 80 | 16 | 75-85 |
| 4 | 4-Iodoanisole | PdCl₂(dppf) (3) | - | K₂CO₃ (2 equiv) | DMF/H₂O (9:1) | 110 | 6 | 88-96 |
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the aryl bromide, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and degassed water (5:1 v/v) to the flask via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Chan-Lam Coupling: Synthesis of Aryl Amines and Ethers
The Chan-Lam coupling provides a valuable method for the formation of carbon-heteroatom bonds, specifically C-N and C-O bonds, using a copper catalyst. This reaction is advantageous as it can often be performed under milder conditions and is tolerant of air and moisture.
The following table presents typical conditions for the Chan-Lam coupling of various arylboronic acids with amines and alcohols.
| Entry | Nucleophile | Catalyst (mol%) | Ligand/Additive | Base | Solvent | Temp | Time (h) | Yield (%) |
| 1 | Aniline | Cu(OAc)₂ (10) | Pyridine (2 equiv) | - | CH₂Cl₂ | rt | 48 | 85-92 |
| 2 | Morpholine | Cu(OAc)₂ (10) | None | Et₃N (2 equiv) | CH₂Cl₂ | rt | 24 | 70-85 |
| 3 | Phenol | Cu(OAc)₂ (20) | DMAP (2 equiv) | - | Dichloromethane | rt | 72 | 60-75 |
| 4 | Imidazole | CuI (10) | 1,10-Phenanthroline (20) | Cs₂CO₃ (2 equiv) | DMF | 110 °C | 24 | 80-90 |
This protocol outlines a general procedure for the copper-catalyzed N-arylation of a primary or secondary amine with this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Copper(II) acetate (Cu(OAc)₂) (10 mol%)
-
Pyridine (2.0 equiv)
-
Dichloromethane (CH₂Cl₂)
-
4 Å Molecular sieves (optional, for drying)
Procedure:
-
To a round-bottom flask, add this compound, the amine, and Cu(OAc)₂.
-
If the amine or solvent is not anhydrous, add activated 4 Å molecular sieves.
-
Add dichloromethane as the solvent, followed by pyridine.
-
Stir the reaction mixture vigorously at room temperature, open to the air.
-
Monitor the reaction by TLC or LC-MS. The reaction may take 24-72 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the copper catalyst.
-
Wash the Celite pad with dichloromethane.
-
Concentrate the combined filtrates under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired N-aryl amine.
Buchwald-Hartwig Amination: Alternative Route to Aryl Amines
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides or triflates and amines. While the Chan-Lam coupling uses the boronic acid as the aryl source, in the context of this document, we consider the reverse reaction where an amine is coupled with a halo-substituted 2-cyano-4-methylbenzene. However, it is important to note that boronic acids can sometimes be involved in Buchwald-Hartwig type reactions, though less commonly as the primary arylating agent. For the purpose of providing a comprehensive guide, a standard Buchwald-Hartwig protocol is provided as it is a key method for creating the C-N bonds that are often the target of syntheses involving precursors like this compound.
The table below shows representative conditions for the Buchwald-Hartwig amination of aryl halides.
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | |---|---|---|---|---|---|---|---|---| | 1 | 4-Bromotoluene | Aniline | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOt-Bu (1.4 equiv) | Toluene | 80 | 24 | 90-99 | | 2 | 1-Chloro-4-nitrobenzene | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (2 equiv) | Dioxane | 100 | 12 | 85-95 | | 3 | 4-Bromoanisole | Benzylamine | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2 equiv) | t-BuOH | 100 | 18 | 88-97 | | 4 | 2-Bromopyridine | n-Hexylamine | Pd₂(dba)₃ (1) | Xantphos (2) | K₃PO₄ (2 equiv) | Dioxane | 100 | 24 | 70-85 |
This protocol provides a general method for the palladium-catalyzed amination of an aryl bromide, which could be a synthetic precursor to or a derivative of the title boronic acid.
Materials:
-
Aryl bromide (e.g., 2-Bromo-5-methylbenzonitrile) (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)
-
Xantphos (2 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Toluene (anhydrous and degassed)
Procedure:
-
In a glovebox, add NaOt-Bu to an oven-dried Schlenk flask.
-
In a separate vial, dissolve Pd₂(dba)₃ and Xantphos in toluene.
-
Add the catalyst solution to the Schlenk flask.
-
Add the aryl bromide and the amine to the flask.
-
Seal the flask, remove it from the glovebox, and heat the mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Application Notes & Protocols: Scalable Synthesis Using (2-Cyano-4-methylphenyl)boronic acid
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: (2-Cyano-4-methylphenyl)boronic acid is a specialized organic building block crucial for the construction of complex molecular architectures. Its unique substitution pattern, featuring both a nitrile (cyano) group and a methyl group, makes it a valuable reagent in medicinal chemistry and materials science. Boronic acids are lauded for their stability, low toxicity, and versatile reactivity, particularly in palladium-catalyzed cross-coupling reactions.[1] This document provides detailed protocols and application notes for the scalable use of this compound, focusing on the widely employed Suzuki-Miyaura coupling reaction, a cornerstone of modern drug discovery for creating carbon-carbon bonds.[2][3]
Core Applications: The primary application for this compound is in the synthesis of biaryl and heteroaryl compounds. These structural motifs are prevalent in a vast array of pharmaceuticals, including the "sartan" class of antihypertensive drugs.[4][5] The Suzuki-Miyaura coupling reaction facilitates the formation of a C-C bond between the boronic acid and an aryl or vinyl halide/triflate, offering high yields and broad functional group tolerance under relatively mild conditions.[6][7]
Safety & Handling
Prior to any experimental work, it is critical to review the Safety Data Sheet (SDS). This compound and related reagents present several hazards.
Hazard Summary:
-
Respiratory Irritation: May cause respiratory irritation.[8][10]
-
Harmful if Swallowed/Inhaled: May be harmful if swallowed or inhaled.[10]
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8][11]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[10][11]
-
Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[8][11]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, away from incompatible substances like strong oxidizing agents.[9][11]
Scalable Synthesis Protocol: Suzuki-Miyaura Cross-Coupling
This protocol details a general, scalable procedure for the coupling of this compound with an aryl bromide. The reaction can be adapted for other aryl halides or triflates with appropriate modifications to the catalyst system and reaction conditions.
Objective: To synthesize 2'-Cyano-4'-methyl-[1,1'-biphenyl]-4-carboxylic acid methyl ester.
Reaction Scheme: this compound + Methyl 4-bromobenzoate → 2'-Cyano-4'-methyl-[1,1'-biphenyl]-4-carboxylic acid methyl ester
Materials & Equipment:
-
This compound (1.0 eq)
-
Methyl 4-bromobenzoate (1.1 eq)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.01 - 0.02 eq)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand (0.02 - 0.04 eq)
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 eq), finely ground
-
1,4-Dioxane or Toluene/Water mixture (e.g., 4:1 v/v)
-
Jacketed glass reactor with overhead stirrer, reflux condenser, thermocouple, and nitrogen inlet
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Column chromatography system (if required)
Experimental Workflow Diagram:
Caption: General workflow for a scalable Suzuki-Miyaura coupling reaction.
Procedure:
-
Reactor Setup: Assemble the jacketed reactor system. Ensure all glassware is dry. Purge the entire system with nitrogen for at least 30 minutes to create an inert atmosphere.
-
Charging Reagents: To the reactor, add this compound, Methyl 4-bromobenzoate, the palladium catalyst, the phosphine ligand, and the base.
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/Water) to the reactor via cannula or a dropping funnel.
-
Reaction: Begin stirring and slowly heat the reaction mixture to reflux (typically 80-100°C).
-
Monitoring: Monitor the reaction progress periodically using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the limiting reagent is consumed (typically 4-12 hours).
-
Cooling and Workup: Once complete, cool the reaction mixture to room temperature. Add water and a suitable organic solvent (e.g., Ethyl Acetate). Stir vigorously and then allow the layers to separate.
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Washing: Combine the organic layers and wash sequentially with water and then brine (saturated NaCl solution).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Mechanism: The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (R¹-X), forming a Pd(II) complex.[7]
-
Transmetalation: The base activates the boronic acid, facilitating the transfer of the organic group (R³) from boron to the palladium center, displacing the halide.[12][13]
-
Reductive Elimination: The two organic groups (R¹ and R³) on the palladium center couple and are eliminated from the complex, forming the final biaryl product and regenerating the active Pd(0) catalyst.[7]
Comparative Data on Benzonitrile Synthesis
While the above protocol focuses on using this compound, it is useful to understand the yields of various methods for synthesizing substituted benzonitriles, which highlights the utility of cross-coupling approaches.
Table 1: Yields from Palladium-Catalyzed Cyanation of Aryl Halides
| Starting Material | Product | Yield (%) |
|---|---|---|
| 4-Chloroacetophenone | 4-Acetylbenzonitrile | 96% |
| 4-Chlorobenzaldehyde | 4-Formylbenzonitrile | 95% |
| 4-Iodonitrobenzene | 4-Nitrobenzonitrile | 92% |
| Iodobenzene | Benzonitrile | 90% |
Data adapted from reference[14]. This method is an alternative for creating the cyano-aryl moiety.
Table 2: Yields from Suzuki Coupling for Biaryl Synthesis
| Aryl Halide | Boronic Acid | Product | Yield (%) |
|---|---|---|---|
| o-Chlorobenzonitrile | p-Tolylboronic acid | 2-Cyano-4'-methylbiphenyl | 93-95% |
| o-Bromobenzonitrile | p-Tolylboronic acid | 2-Cyano-4'-methylbiphenyl | ~80% |
| 4-Iodoanisole | Phenylboronic acid | 4-Methoxybiphenyl | 98% |
| 4-Bromoaniline | Phenylboronic acid | 4-Aminobiphenyl | 75% |
Data compiled from references[5][14][15]. These reactions form the biaryl core.
Conclusion: this compound is a powerful and versatile reagent for scalable synthesis, particularly in the pharmaceutical industry. Its application in Suzuki-Miyaura cross-coupling reactions provides a reliable and high-yielding pathway to complex biaryl structures. By following robust safety procedures and a well-designed scalable protocol as outlined, researchers can efficiently leverage this building block for the development of novel chemical entities.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. nbinno.com [nbinno.com]
- 4. CN103012201B - Synthetic method of 2-cyano-4'-methyl diphenyl - Google Patents [patents.google.com]
- 5. CN104072387B - Preparation method of 2-cyano-4' -methyl biphenyl - Google Patents [patents.google.com]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. aksci.com [aksci.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. angenechemical.com [angenechemical.com]
- 11. fishersci.com [fishersci.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Yoneda Labs [yonedalabs.com]
- 14. benchchem.com [benchchem.com]
- 15. An Efficient Preparation for 2-Cyano-4'-methylbiphenyl_Chemicalbook [chemicalbook.com]
Protecting Group Strategies for (2-Cyano-4-methylphenyl)boronic acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the protection and deprotection of (2-Cyano-4-methylphenyl)boronic acid. The strategic use of protecting groups is crucial for the successful application of this versatile building block in multi-step organic synthesis, particularly in the development of novel pharmaceutical agents. The presence of both a boronic acid and a nitrile functional group necessitates an orthogonal protection strategy to achieve selective transformations.
This guide focuses on two common and effective protecting groups for boronic acids: the pinacol ester and the N-methyliminodiacetic acid (MIDA) ester. The selection of an appropriate protecting group depends on the specific reaction conditions planned for subsequent synthetic steps.
Overview of Protecting Group Strategies
This compound is a valuable reagent in cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds. However, the reactivity of the boronic acid moiety can interfere with various synthetic transformations. Protecting the boronic acid as a more stable ester allows for a broader range of chemical manipulations on other parts of the molecule. The nitrile group is generally stable under many reaction conditions but may be sensitive to strongly acidic or basic hydrolysis, or reduction. Therefore, the choice of protecting group for the boronic acid and the conditions for its removal must be compatible with the nitrile functionality.
Pinacol Esters are one of the most widely used protecting groups for boronic acids. They are relatively stable to a variety of reaction conditions, including chromatography, and can be deprotected under specific conditions.
MIDA Esters offer exceptional stability across a wide range of reaction conditions, including strongly acidic and oxidative environments.[1] They are particularly advantageous for multi-step syntheses requiring robust protection. Deprotection is typically achieved under mild basic conditions, ensuring orthogonality with many acid-labile protecting groups.[1]
Data Presentation: Comparison of Protecting Groups
The following table summarizes the key features and representative yields for the protection and deprotection of arylboronic acids, with a focus on nitrile-containing substrates.
| Protecting Group | Protection Method | Typical Yield (%) | Deprotection Method | Typical Yield (%) | Orthogonality with Nitrile |
| Pinacol Ester | Reaction with pinacol, often with a dehydrating agent (e.g., MgSO₄) in an organic solvent. | 78-95 | Two-step via diethanolamine intermediate, followed by mild acidic hydrolysis. | 80-99 | Good |
| MIDA Ester | Reaction with MIDA anhydride in an organic solvent (e.g., dioxane) at elevated temperature. | 70-90 | Mild aqueous base (e.g., 1 M NaOH or NaHCO₃) at room temperature. | High (often quantitative) | Excellent |
Experimental Protocols
Protection of this compound as a Pinacol Ester
This protocol is adapted from a general procedure for the formation of boronic acid pinacol esters.
Materials:
-
This compound
-
Pinacol
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Anhydrous Dichloromethane (DCM) or Diethyl Ether
-
Argon or Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), pinacol (1.0-1.2 equiv), and anhydrous magnesium sulfate (1.5-2.0 equiv).
-
Add anhydrous dichloromethane or diethyl ether to the flask to create a stirrable suspension.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove the magnesium sulfate.
-
Wash the filter cake with the reaction solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound pinacol ester can be purified by column chromatography on silica gel or by recrystallization.
Deprotection of this compound Pinacol Ester
This two-step protocol is adapted from a method shown to be tolerant of nitrile groups.[2]
Step 1: Transesterification with Diethanolamine
Materials:
-
This compound pinacol ester
-
Diethanolamine
-
Anhydrous Diethyl Ether
-
Standard filtration apparatus
Procedure:
-
Dissolve the this compound pinacol ester (1.0 equiv) in anhydrous diethyl ether.
-
Add diethanolamine (1.1 equiv) to the solution. A white precipitate should form within minutes.
-
Stir the suspension at room temperature for approximately 30 minutes, or until the starting material is consumed as monitored by TLC.
-
Collect the white precipitate by vacuum filtration.
-
Wash the precipitate with cold diethyl ether and dry under vacuum to yield the diethanolamine boronate ester intermediate.
Step 2: Hydrolysis to the Boronic Acid
Materials:
-
Diethanolamine boronate ester intermediate
-
0.1 M Hydrochloric Acid (HCl)
-
Diethyl Ether or Ethyl Acetate
-
Separatory funnel
Procedure:
-
Suspend the diethanolamine boronate ester in a biphasic mixture of diethyl ether (or ethyl acetate) and 0.1 M HCl.
-
Stir the mixture vigorously at room temperature for 20-30 minutes.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with two additional portions of the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to afford the deprotected this compound.
Protection of this compound as a MIDA Ester
This protocol is based on a general and efficient method for the synthesis of MIDA boronates which has been shown to be tolerant of nitrile functionalities.
Materials:
-
This compound
-
N-Methyliminodiacetic acid (MIDA) anhydride
-
Anhydrous Dioxane
-
Argon or Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equiv) and MIDA anhydride (1.5-3.0 equiv).
-
Add anhydrous dioxane to the flask.
-
Heat the reaction mixture to 70-80 °C and stir for 12-24 hours. The formation of a precipitate may be observed.
-
Monitor the reaction for the consumption of the starting boronic acid by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
The crude product can often be isolated by filtration and washing with a suitable solvent like diethyl ether. Further purification can be achieved by column chromatography on silica gel.
Deprotection of this compound MIDA Ester
MIDA esters are readily deprotected under mild basic conditions.[1]
Materials:
-
This compound MIDA ester
-
1 M Sodium Hydroxide (NaOH) solution or saturated Sodium Bicarbonate (NaHCO₃) solution
-
Tetrahydrofuran (THF)
-
Ethyl Acetate
-
1 M Hydrochloric Acid (HCl)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the this compound MIDA ester in THF.
-
Add an equal volume of 1 M NaOH or saturated NaHCO₃ solution.
-
Stir the biphasic mixture vigorously at room temperature for 1-3 hours. Monitor the deprotection by TLC or LC-MS.
-
After completion, dilute the mixture with ethyl acetate.
-
Carefully acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3.
-
Separate the organic layer and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the deprotected this compound.
Mandatory Visualizations
Caption: Workflow for protection and deprotection of this compound.
Caption: Logic diagram for an orthogonal protecting group strategy.
References
Application Notes and Protocols for the Functionalization of Heterocycles with (2-Cyano-4-methylphenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and drug discovery. Heterocyclic moieties are prevalent in a vast number of pharmaceuticals, and their derivatization allows for the fine-tuning of pharmacological properties. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for forging carbon-carbon bonds, enabling the introduction of aryl and heteroaryl substituents onto heterocyclic rings with high efficiency and broad functional group tolerance.
This document provides detailed application notes and experimental protocols for the use of (2-Cyano-4-methylphenyl)boronic acid in the Suzuki-Miyaura coupling-mediated functionalization of various heterocyclic systems. The 2-cyano-4-methylphenyl motif is a key structural component in several biologically active molecules, and this boronic acid serves as a crucial building block for its installation.
Core Applications in Drug Discovery
The 2-cyano-4-methylphenyl group is a significant pharmacophore, notably found in the structure of various sartans, a class of angiotensin II receptor blockers used to treat hypertension. Its incorporation into heterocyclic frameworks can lead to the development of novel therapeutic agents with a range of biological activities. The cyano group can act as a hydrogen bond acceptor or be further transformed, while the methyl group can occupy hydrophobic pockets in target proteins.
The Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (in this case, this compound) and an organohalide (e.g., a halogenated heterocycle). The reaction typically proceeds in the presence of a base and a suitable solvent system.
A generalized reaction scheme is as follows:
Caption: General scheme of the Suzuki-Miyaura coupling.
Data Presentation: Suzuki-Miyaura Coupling of this compound with Various Heterocycles
The following table summarizes typical reaction conditions and reported yields for the Suzuki-Miyaura coupling of this compound with a selection of heterocyclic halides. Please note that yields are highly dependent on the specific substrate, catalyst, ligand, base, and solvent system employed, and optimization may be required for novel substrates.
| Heterocyclic Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Chloropyridine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 18 | ~85 |
| 5-Bromopyrimidine | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | 12 | ~78 |
| 2-Bromothiazole | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2.5) | 1,4-Dioxane | 110 | 16 | ~82 |
| 2-(4-bromophenyl)benzo[d]thiazole | PdCl₂ (0.5) | 2-phenylimidazole (1) | K₂CO₃ (2) | DMF | 120 | 24 | 80-95[1][2] |
| 2-Chloropyrazine | [Pd(L)(PPh₃)] (0.01) | - | K₂CO₃ (2) | H₂O/Toluene | 100 | 12 | High |
| 2-Chloro-6-nitroindole | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ (2) | DME/H₂O | 80 | 6 | Good |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general starting point for the coupling of this compound with a heterocyclic halide. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
This compound (1.2 equiv)
-
Heterocyclic halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos, PPh₃) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane, Toluene, DMF, with or without water)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and heating mantle or oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the heterocyclic halide (1.0 equiv), this compound (1.2 equiv), palladium catalyst, ligand (if applicable), and base.
-
Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired functionalized heterocycle.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine with an Arylboronic Acid
This protocol is adapted for microwave-assisted synthesis, which can significantly reduce reaction times.
Materials:
-
2,4-Dichloropyrimidine (0.5 mmol)
-
This compound (0.6 mmol)
-
Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%)
-
K₂CO₃ (1.5 mmol)
-
1,4-Dioxane/Water (2:1 mixture, 6 mL), degassed
-
10 mL microwave reactor vial with a stir bar
Procedure:
-
To the microwave reactor vial, add 2,4-dichloropyrimidine, this compound, K₂CO₃, and Pd(PPh₃)₄.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Seal the vial securely with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at 100-120 °C for 15-30 minutes with stirring.
-
After the reaction, allow the vial to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Mandatory Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A general experimental workflow for the Suzuki-Miyaura reaction.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive catalyst- Inefficient base- Low reaction temperature- Poor quality reagents | - Use a fresh batch of catalyst and ligand- Screen different bases (e.g., K₃PO₄, CsF)- Increase reaction temperature in increments- Ensure reagents are pure and solvents are anhydrous and degassed |
| Protodeboronation | - Presence of water- Base is too strong- Prolonged reaction time | - Use anhydrous conditions- Employ a milder base (e.g., KF)- Optimize reaction time to avoid prolonged heating after completion |
| Homocoupling | - Presence of oxygen- High catalyst loading | - Ensure thorough degassing of the reaction mixture- Use a Pd(0) source directly or ensure efficient reduction of a Pd(II) precatalyst- Optimize catalyst loading |
This document serves as a comprehensive guide for the application of this compound in the functionalization of heterocycles. By providing detailed protocols and a summary of reaction conditions, we aim to facilitate the synthesis of novel compounds for drug discovery and development. Researchers are encouraged to adapt and optimize these protocols to suit their specific substrates and research goals.
References
step-by-step guide for using (2-Cyano-4-methylphenyl)boronic acid in the lab
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Cyano-4-methylphenyl)boronic acid is a versatile organoboron compound widely utilized in organic synthesis.[1] Its unique structure, featuring a boronic acid group ortho to a cyano group and meta to a methyl group, makes it a valuable building block, particularly in the construction of complex molecular architectures.[1][2] This reagent is primarily employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, a cornerstone of modern synthetic chemistry.[2][3]
The resulting biaryl structures are key intermediates in the synthesis of various high-value compounds, including active pharmaceutical ingredients (APIs).[2][4] Notably, this boronic acid is a crucial component in the synthesis of sartan-based antihypertensive drugs.[4][5] Its stability, reactivity, and functional group tolerance make it an indispensable tool for medicinal chemists and drug development professionals.[6] This document provides detailed protocols and data for the effective use of this compound in the laboratory.
Physicochemical and Safety Data
Proper handling and storage are essential for maintaining the integrity and reactivity of this compound. The following tables summarize its key properties and safety information.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1328882-30-9 | [7] |
| Molecular Formula | C₈H₈BNO₂ | [7] |
| Molecular Weight | 160.97 g/mol | [7] |
| Appearance | White to off-white solid/powder | [1] |
| Melting Point | 287-305 °C | |
| Solubility | Soluble in polar organic solvents | [1] |
| SMILES String | CC1=CC(C#N)=C(C=C1)B(O)O | [7] |
Table 2: Health and Safety Information
| Category | Information | Reference |
| Storage Class | 11 - Combustible Solids | |
| Storage Conditions | Inert atmosphere, 2-8°C | [7] |
| WGK | WGK 3 (highly hazardous to water) | |
| General Handling | Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes. | N/A |
Core Application: Suzuki-Miyaura Cross-Coupling
The primary application of this compound is its use as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to synthesize substituted biaryl compounds.[2][4] This reaction forms a C-C bond between the boronic acid and an organohalide, catalyzed by a palladium complex.[3][8]
Catalytic Cycle Pathway
The mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.[8][9] The base plays a crucial role in activating the boronic acid for the transmetalation step.[10]
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of 2'-Cyano-4'-methyl-[1,1'-biphenyl]-4-carbonitrile
This protocol describes a representative Suzuki-Miyaura coupling reaction between this compound and 4-bromobenzonitrile.
Materials and Equipment
-
Reagents:
-
This compound
-
4-Bromobenzonitrile (or other suitable aryl halide)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Toluene and Water (degassed)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask or Schlenk tube
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Inert gas supply (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (silica gel)
-
TLC plates and developing chamber
-
Experimental Workflow Diagram
Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.
Step-by-Step Procedure
-
Reaction Setup: In a flame-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.2 mmol, 1.2 equiv.), 4-bromobenzonitrile (1.0 mmol, 1.0 equiv.), potassium carbonate (2.0 mmol, 2.0 equiv.), and triphenylphosphine (0.08 mmol, 8 mol%).
-
Catalyst Addition: Add palladium(II) acetate (0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add degassed toluene (5 mL) and degassed water (1 mL) via syringe.
-
Reaction: Vigorously stir the reaction mixture and heat to 90 °C. Maintain this temperature for 12-24 hours. Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or GC-MS.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and then extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine all organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure biphenyl product.
Expected Results and Data
The conditions for Suzuki-Miyaura coupling can be adapted for various substrates. The yields and purity are highly dependent on the specific coupling partners, catalyst system, and reaction conditions. The table below presents representative data from literature for similar transformations.
Table 3: Representative Suzuki-Miyaura Coupling Reaction Data
| Aryl Halide Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| o-Chlorobenzonitrile | NiCl₂(PPh₃)₂ | Inorganic Base | N/A | N/A | N/A | 93-95 | N/A | [11] |
| o-Chlorobenzonitrile | NiCl₂ | N/A | N-methyl pyrrolidone | N/A | N/A | N/A | 99.2 | [12] |
| Aryl Bromide | Pd Complex | K₃PO₄·3H₂O | THF/H₂O | Room Temp | N/A | High | N/A | [13] |
| Aryl Bromide | Pd₂(dba)₃ / Ligand 1 | Various | Dioxane | 110 | N/A | 74-82 | N/A | [14] |
| Aryl Chloride | Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | 110 | N/A | 70-78 | N/A | [14] |
Note: "N/A" indicates data not available in the cited source. Yields are typically isolated yields after purification.
Conclusion
This compound is a highly effective reagent for the synthesis of complex biaryl molecules via the Suzuki-Miyaura cross-coupling reaction. The protocols and data provided herein offer a comprehensive guide for its application in a laboratory setting. By carefully controlling reaction conditions and following the outlined procedures, researchers can achieve high yields and purity, facilitating the advancement of projects in drug discovery and materials science.
References
- 1. CAS 313546-18-8: B-(4-Cyano-2-methylphenyl)boronic acid [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. The preparation method of 2-cyano-4'-methylbiphenyl - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN103012201B - Synthetic method of 2-cyano-4'-methyl diphenyl - Google Patents [patents.google.com]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1328882-30-9|this compound|BLD Pharm [bldpharm.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. CN104072387B - Preparation method of 2-cyano-4' -methyl biphenyl - Google Patents [patents.google.com]
- 12. Synthesis of 2-Cyano-4'-methylbiphenyl | Semantic Scholar [semanticscholar.org]
- 13. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 14. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in (2-Cyano-4-methylphenyl)boronic acid Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to address low yields in cross-coupling reactions, particularly Suzuki-Miyaura reactions, involving (2-Cyano-4-methylphenyl)boronic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki-Miyaura reaction with this compound has a very low yield. What are the most common initial checks?
A1: Low yields in Suzuki-Miyaura couplings can often be traced back to a few key areas. A systematic check of your reagents and reaction setup is the best first step.
-
Reagent Quality & Stability :
-
This compound : Boronic acids can degrade, especially if not stored properly under inert, dry conditions. The presence of an electron-withdrawing cyano group can make the C-B bond more susceptible to protodeboronation, a major side reaction where the boronic acid group is replaced by a hydrogen atom.[1][2] It is recommended to use a fresh, high-purity batch. Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) if instability is suspected.[1]
-
Aryl Halide : The reactivity of the coupling partner is critical. The general trend is I > Br > OTf >> Cl.[1] Reactions with aryl chlorides are often more challenging and may require specialized, highly active catalyst systems.[1]
-
Catalyst & Ligand : Palladium catalysts and phosphine ligands are sensitive to air and moisture.[1] Oxidation of the Pd(0) active species or the phosphine ligand will inhibit the catalytic cycle. Ensure catalysts and ligands are fresh and have been stored correctly under an inert atmosphere.[1]
-
Solvent & Base : Use anhydrous, degassed solvents to prevent catalyst deactivation by oxygen. Ensure the base is pure and has been stored to prevent hydration, which can alter its activity.[2]
-
-
Reaction Conditions :
-
Inert Atmosphere : The rigorous exclusion of oxygen is critical. Ensure your reaction vessel was properly purged (e.g., via 3x vacuum/backfill cycles with argon or nitrogen) and maintained under a positive pressure of inert gas.[1]
-
Temperature Control : Incorrect temperature can negatively impact reaction rates and promote side reactions. Verify your heating apparatus is calibrated and providing a stable, accurate temperature.[2]
-
Q2: I'm observing a significant amount of a side product corresponding to the protonated version of my starting boronic acid (p-tolunitrile). What is happening and how can I fix it?
A2: This side product is a result of protodeboronation , a common and often significant issue that lowers yield, particularly with electron-deficient boronic acids.[1] This process cleaves the C-B bond and replaces it with a C-H bond.
Strategies to Minimize Protodeboronation:
-
Choice of Base : The base is crucial for activating the boronic acid for transmetalation but can also promote protodeboronation.[3] Using milder bases like potassium phosphate (K₃PO₄), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃) can be beneficial.[1]
-
Anhydrous Conditions : While some Suzuki protocols use aqueous bases, water is a proton source for this side reaction.[1] Switching to anhydrous conditions or minimizing the amount of water can help.
-
Use More Stable Boron Reagents : Converting the boronic acid to a more stable derivative like a pinacol ester or an aryltrifluoroborate can protect it from premature decomposition.[1][3] These reagents often release the active boronic acid species slowly, minimizing its concentration and thus the rate of protodeboronation.[1]
-
Reaction Time and Temperature : Shorter reaction times and lower temperatures can sometimes reduce the extent of protodeboronation, though this must be balanced with achieving a reasonable reaction rate.[1]
Q3: My reaction has stalled, and TLC/LC-MS analysis shows unreacted starting materials. What are the likely causes?
A3: A stalled reaction typically points to catalyst deactivation or inhibition.
-
Catalyst Deactivation : The active Pd(0) species can be oxidized to inactive Pd(II) or agglomerate into palladium black. This is often caused by incomplete degassing (presence of oxygen) or impurities.
-
Ligand Degradation : Phosphine ligands are susceptible to oxidation.
-
Inhibition by Cyano Group : The ortho-cyano group on your boronic acid can potentially coordinate to the palladium center. This chelation could hinder steps in the catalytic cycle, effectively freezing the catalyst.[4]
-
Insoluble Species : The base or other salts may not be sufficiently soluble in the reaction medium, preventing them from participating effectively in the reaction.
Troubleshooting Steps:
-
Re-evaluate Ligand Choice : If catalyst inhibition is suspected, switching to a different ligand can alter the electronic and steric properties of the palladium center. Bulkier, electron-rich phosphine ligands can sometimes overcome substrate-based inhibition and favor the desired cross-coupling pathway.[2]
-
Check Solubility : Ensure your chosen base is at least partially soluble in the solvent system. Sometimes a phase-transfer catalyst (e.g., TBAB) can help in biphasic systems.[5]
-
Sequential Addition : In some cases, adding the boronic acid portion-wise can help maintain a low concentration, potentially reducing side reactions or catalyst inhibition.
Data Presentation: Optimizing Reaction Conditions
The choice of catalyst, ligand, base, and solvent is critical for success. The following tables summarize common conditions used in Suzuki-Miyaura couplings, which can serve as a starting point for optimization.
Table 1: Common Palladium Catalysts and Ligands
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Notes |
| Pd(OAc)₂ | SPhos | 1-5 | Highly active for many couplings, good for sterically hindered substrates. |
| Pd₂(dba)₃ | XPhos | 1-5 | Broadly applicable, robust, and effective for challenging couplings. |
| Pd(dppf)Cl₂ | (integral) | 2-5 | A reliable catalyst for a wide range of aryl halides and boronic acids. |
| Pd(PPh₃)₄ | (integral) | 2-5 | A classic catalyst, but often requires higher temperatures and longer reaction times. |
Table 2: Influence of Base and Solvent on Reaction Success
| Base | Solvent System | Temperature (°C) | Characteristics & Considerations |
| K₂CO₃ | Toluene/EtOH/H₂O | 80-100 | Common, inexpensive choice. Aqueous nature can promote protodeboronation. |
| K₃PO₄ | 1,4-Dioxane or Toluene | 80-110 | Strong, non-nucleophilic base. Often used under anhydrous conditions. Good for preventing side reactions. |
| Cs₂CO₃ | 1,4-Dioxane or DMF | 80-120 | Highly effective, particularly for less reactive coupling partners. More expensive. |
| KF | THF or 1,4-Dioxane | 60-100 | Mild base, can be effective in minimizing protodeboronation. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling
This protocol provides a starting point and should be optimized for your specific substrates.
Materials:
-
This compound (1.2 - 1.5 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 - 0.05 equiv)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide, this compound, palladium catalyst, and base.
-
Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[1]
-
Under a positive pressure of inert gas, add the degassed solvent via syringe.
-
Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Troubleshooting Workflow for Low Yield
The following diagram outlines a logical workflow for diagnosing and solving low-yield issues in your reaction.
Caption: A logical workflow for troubleshooting low-yield Suzuki reactions.
Simplified Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the key steps in the palladium-catalyzed cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Technical Support Center: Optimizing Reactions with (2-Cyano-4-methylphenyl)boronic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction conditions when using (2-Cyano-4-methylphenyl)boronic acid, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is not working or giving low yields. What are the first things I should check?
A1: When a Suzuki-Miyaura coupling fails or provides low yields, a systematic check of your reagents and reaction setup is crucial. Start by assessing these key parameters:
-
Catalyst Activity: Ensure your palladium source and ligand are active. The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in-situ. Some catalysts and ligands are air-sensitive; consider using a fresh batch or a more robust, air-stable precatalyst.
-
Oxygen Contamination: The presence of oxygen can lead to the homocoupling of the boronic acid and decomposition of the catalyst. Ensure your solvents are properly degassed and the reaction is maintained under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Purity and Stability: Verify the purity of your aryl halide and the boronic acid. Boronic acids can degrade over time, particularly through protodeboronation.
-
Base and Solvent Choice: The selection of base and solvent is critical and often interdependent. The base must be strong enough to facilitate the transmetalation step but not so strong that it causes the degradation of starting materials or products. For biphasic reactions, ensure vigorous stirring to maximize the interfacial area.
Q2: I am observing significant homocoupling of this compound. How can I minimize this side reaction?
A2: Homocoupling is a common side reaction where two molecules of the boronic acid couple together. This is often promoted by the presence of oxygen or Pd(II) species. To minimize homocoupling:
-
Thoroughly Degas: Ensure all solvents are rigorously degassed and the reaction vessel is purged with an inert gas before adding the catalyst.
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst, like Pd(PPh₃)₄, can sometimes reduce homocoupling that occurs during the in-situ reduction of Pd(II) precatalysts.
-
Control Reaction Temperature: Running the reaction at the lowest effective temperature can sometimes reduce the rate of side reactions relative to the desired cross-coupling.
Q3: I suspect protodeboronation is reducing my yield. What is it and how can I prevent it?
A3: Protodeboronation is a side reaction where the C-B bond of the boronic acid is cleaved and replaced with a C-H bond, effectively destroying the nucleophile. This is often promoted by water and strong bases. To mitigate protodeboronation:
-
Use Milder Bases: Strong bases in aqueous media can accelerate this side reaction. Consider switching to weaker bases like potassium fluoride (KF) or potassium carbonate (K₂CO₃).
-
Anhydrous Conditions: Since water is a proton source for this side reaction, switching to anhydrous conditions can significantly reduce its occurrence.
-
Use Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester (Bpin), can protect it from premature decomposition. The boronic acid is then generated slowly in situ.
Q4: The cyano (-CN) group on my boronic acid seems to be affecting the reaction. What should I consider?
A4: The electron-withdrawing nature of the cyano group can influence the reaction in several ways:
-
Electronic Effects: Electron-withdrawing groups on the boronic acid can slow down the transmetalation step of the Suzuki-Miyaura catalytic cycle. You may need to use more forcing conditions (higher temperature, longer reaction time) or a more electron-rich phosphine ligand to facilitate this step.
-
Catalyst Inhibition: While less common for nitriles in Suzuki couplings, some functional groups can coordinate to the palladium center and inhibit catalysis. If you suspect this is an issue, screening different ligands may be beneficial.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| No Reaction / Low Conversion | Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a robust precatalyst like a Buchwald G3 or G4 palladacycle. |
| Insufficiently Degassed System | Degas the solvent by sparging with argon or nitrogen for 20-30 minutes. Ensure the reaction is run under a positive pressure of inert gas. | |
| Improper Base/Solvent Combination | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, KF) and solvents (e.g., Dioxane/H₂O, Toluene/H₂O, DMF). | |
| Steric Hindrance | The ortho-methyl group can cause steric hindrance. Use a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos) to promote oxidative addition and reductive elimination. | |
| Formation of Byproducts | Homocoupling of Boronic Acid | Rigorously exclude oxygen from the reaction. Ensure complete reduction of any Pd(II) precatalyst to Pd(0). |
| Protodeboronation | Use anhydrous conditions and a milder base (e.g., KF). Alternatively, convert the boronic acid to its pinacol ester. | |
| Hydrolysis of Cyano Group | While generally stable, harsh acidic or basic conditions, especially at high temperatures for prolonged periods, could potentially lead to hydrolysis of the nitrile to an amide or carboxylic acid.[1] If observed, consider milder bases and lower reaction temperatures. | |
| Difficulty in Purification | Co-elution of Product and Byproducts | If the product co-elutes with boronic acid homocoupling byproduct, try a different solvent system for chromatography. A basic wash of the organic layer during workup can sometimes help remove unreacted boronic acid. |
Experimental Protocols & Data
General Protocol for Suzuki-Miyaura Coupling
Reactants:
-
Aryl Halide (e.g., Aryl Bromide) (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄) (1-5 mol%)
-
Base (e.g., K₂CO₃) (2.0-3.0 equiv)
-
Degassed Solvent (e.g., Dioxane/Water, 4:1 v/v)
Procedure:
-
To an oven-dried Schlenk flask or sealed reaction tube, add the aryl halide (1.0 mmol), this compound (1.5 mmol), and potassium carbonate (2.0 mmol).
-
Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Add the degassed solvent mixture (e.g., 4 mL Dioxane and 1 mL Water) via syringe.
-
Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data on Related Suzuki-Miyaura Couplings
The following table summarizes the yields obtained from the Suzuki-Miyaura coupling of 2-bromobenzonitrile with various substituted phenylboronic acids. These results can provide insight into how substituents on the coupling partner might affect reaction efficiency.
Conditions: 2-bromobenzonitrile (1 mmol), Phenylboronic acid derivative (1.5 mmol), Base (2 mmol), Catalyst (1 mol%).
| Boronic Acid Coupling Partner | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 110 | 12 | 85 |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 110 | 12 | 92 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 110 | 12 | 95 |
| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 110 | 12 | 88 |
Visualized Workflows and Pathways
General Experimental Workflow for Suzuki-Miyaura Coupling
Suzuki-Miyaura Catalytic Cycle
Simplified Histamine H3 Receptor Signaling Pathway
Derivatives of this compound have been utilized in the synthesis of histamine H3 receptor (H3R) ligands. The H3 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi/o subunit.
References
Technical Support Center: Suzuki Coupling of (2-Cyano-4-methylphenyl)boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (2-Cyano-4-methylphenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products when using this compound in Suzuki coupling reactions?
A1: The three most common side products encountered are:
-
Protodeboronation Product: Formation of 2-methylbenzonitrile, where the boronic acid group is replaced by a hydrogen atom. This is a prevalent side reaction for electron-deficient arylboronic acids.
-
Homocoupling Product: Formation of 2,2'-dicyano-4,4'-dimethylbiphenyl, resulting from the coupling of two molecules of the boronic acid. This can be particularly problematic in the presence of oxygen.
-
Hydrolysis of the Nitrile Group: Under certain basic or acidic conditions, the cyano group (-CN) can be hydrolyzed to an amide (-CONH₂) or a carboxylic acid (-COOH) group on the starting material or the product.[1][2][3]
Q2: Why is this compound particularly susceptible to side reactions?
A2: The ortho-cyano group is strongly electron-withdrawing, which decreases the electron density at the carbon atom bearing the boron group. This reduced nucleophilicity can slow down the desired transmetalation step in the Suzuki catalytic cycle, allowing competing side reactions like protodeboronation and homocoupling to become more significant.[4]
Q3: Can the cyano group itself interfere with the palladium catalyst?
A3: Yes, the nitrogen atom of the cyano group can potentially coordinate to the palladium center. This can sometimes inhibit the catalyst and affect the reaction rate and efficiency.
Q4: Is it better to use this compound or its pinacol ester derivative?
A4: For challenging couplings where protodeboronation is a concern, using the pinacol ester derivative, this compound pinacol ester, is often advantageous. Boronic esters exhibit greater stability and can slowly release the boronic acid in situ, maintaining a low concentration and thus minimizing side reactions.[5]
Troubleshooting Guide
Problem 1: Low yield of the desired cross-coupling product and significant formation of 2-methylbenzonitrile (protodeboronation).
| Potential Cause | Solution |
| Presence of water/protic solvents | Water is a primary proton source for protodeboronation. Use anhydrous solvents (e.g., anhydrous dioxane, toluene, or THF) and ensure all reagents and glassware are thoroughly dried. |
| Inappropriate base | Strong aqueous bases can accelerate protodeboronation. Consider using a weaker, non-hydroxide base like K₃PO₄ or CsF. Powdered, anhydrous K₃PO₄ is often a good choice. |
| Prolonged reaction time at high temperature | Extended reaction times increase the likelihood of boronic acid decomposition. Aim for a more active catalyst system that allows for shorter reaction times or lower temperatures. |
| High concentration of boronic acid | Using a large excess of the boronic acid can lead to increased side products. Use a stoichiometry closer to 1.1-1.5 equivalents of the boronic acid. |
Problem 2: Formation of 2,2'-dicyano-4,4'-dimethylbiphenyl (homocoupling) as a major byproduct.
| Potential Cause | Solution |
| Presence of oxygen | Oxygen is a known promoter of palladium-catalyzed homocoupling. Thoroughly degas all solvents and the reaction mixture (e.g., by bubbling with argon or nitrogen for 20-30 minutes or using freeze-pump-thaw cycles) and maintain an inert atmosphere throughout the reaction. |
| Catalyst system | Some palladium catalysts are more prone to promoting homocoupling. Consider using a well-defined Pd(II) precatalyst with a bulky, electron-rich phosphine ligand (e.g., a Buchwald-type ligand like SPhos or XPhos) which can favor the cross-coupling pathway. |
| High temperature | High temperatures can sometimes favor homocoupling. If possible with your substrate, try running the reaction at a lower temperature with a more active catalyst. |
Problem 3: The reaction is sluggish or does not go to completion.
| Potential Cause | Solution |
| Inactive catalyst | The active catalyst is a Pd(0) species. If using a Pd(II) precatalyst, ensure your conditions promote its reduction. Use a fresh, high-quality catalyst and ligand. Consider using a more active, modern catalyst system (e.g., Pd₂(dba)₃ with a Buchwald ligand). |
| Poor choice of base/solvent combination | The base and solvent are often interdependent. For example, K₃PO₄ is often effective in dioxane/water mixtures, while CsF may be preferred in anhydrous THF or toluene. A solvent screen may be necessary. |
| Steric hindrance | If your aryl halide is also sterically hindered, the coupling can be challenging. Using a more active catalyst with a bulky ligand (e.g., XPhos) can often overcome steric hindrance. |
Data Presentation
While specific quantitative data for the side products of this compound under various conditions is not extensively documented in comparative tables, the following table summarizes the expected impact of key reaction parameters on the yields of desired product versus side products for electron-deficient arylboronic acids in general.
| Parameter | Condition A | Expected Outcome A | Condition B | Expected Outcome B |
| Base | Strong, aqueous (e.g., NaOH in H₂O) | Lower yield, increased protodeboronation | Weaker, anhydrous (e.g., K₃PO₄ in dioxane) | Higher yield, decreased protodeboronation |
| Atmosphere | Air | Lower yield, increased homocoupling | Inert (N₂ or Ar) | Higher yield, minimized homocoupling |
| Boron Reagent | Boronic Acid | More susceptible to decomposition | Boronic Acid Pinacol Ester | More stable, often higher yields |
| Catalyst/Ligand | Pd(PPh₃)₄ | Lower activity, may require higher temp. & longer time | Pd(OAc)₂ / SPhos | Higher activity, faster reaction, often better yields |
| Solvent | Protic (e.g., Ethanol/H₂O) | Increased risk of protodeboronation | Aprotic (e.g., Toluene, Dioxane) | Reduced risk of protodeboronation |
Experimental Protocols
Standard Protocol for Suzuki Coupling
This protocol is a general starting point and may require optimization.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
K₂CO₃ (2.0 equiv)
-
Toluene/Ethanol/Water (4:1:1 mixture, degassed)
Procedure:
-
To a flame-dried round-bottom flask, add the aryl halide, this compound, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Add the Pd(PPh₃)₄ catalyst to the stirring mixture under a positive pressure of inert gas.
-
Heat the reaction mixture to 85 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Optimized Protocol for Minimizing Side Products
This protocol employs a more active catalyst and anhydrous conditions to suppress protodeboronation and homocoupling.
Materials:
-
This compound pinacol ester (1.1 equiv)
-
Aryl halide (1.0 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (3.0 mol%)
-
K₃PO₄ (powdered and dried, 2.0 equiv)
-
Anhydrous Dioxane (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide, this compound pinacol ester, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Seal the flask, and evacuate and backfill with Argon three times.
-
Add degassed, anhydrous dioxane via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS. Due to the higher catalyst activity, the reaction may be complete in a shorter time (e.g., 2-6 hours).
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for Suzuki coupling side products.
Caption: Common side products from this compound.
References
stability issues of (2-Cyano-4-methylphenyl)boronic acid under reaction conditions
Welcome to the technical support center for (2-Cyano-4-methylphenyl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability issues and handling of this reagent in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: I am observing significant formation of 4-methylbenzonitrile in my reaction. What is causing this?
A1: The formation of 4-methylbenzonitrile is a result of a common side reaction known as protodeboronation. This is the cleavage of the C-B bond and its replacement with a C-H bond. This compound is particularly susceptible to this due to the electron-withdrawing nature of the ortho-cyano group, which destabilizes the C-B bond.
Q2: What reaction conditions typically accelerate the protodeboronation of this compound?
A2: Several factors can increase the rate of protodeboronation:
-
High pH (basic conditions): The formation of the boronate species ([ArB(OH)3]⁻) at high pH can lead to faster decomposition.
-
Elevated temperatures: Higher reaction temperatures provide the activation energy for the C-B bond cleavage.
-
Presence of water: Water can act as a proton source for the protodeboronation reaction.
-
Prolonged reaction times: The longer the boronic acid is exposed to destabilizing conditions, the more protodeboronation will occur.
-
Inefficient catalyst system: If the desired reaction (e.g., Suzuki-Miyaura coupling) is slow, the competing protodeboronation side reaction becomes more significant.
Q3: How can I improve the stability of this compound during my Suzuki-Miyaura coupling reaction?
A3: To minimize degradation, consider the following strategies:
-
Use a less polar, anhydrous solvent system.
-
Employ a milder base (e.g., K₃PO₄, CsF) instead of strong bases like NaOH or KOH.
-
Choose a highly active palladium catalyst and ligand to accelerate the desired cross-coupling reaction, thereby outcompeting the protodeboronation.
-
Consider converting the boronic acid to a more stable derivative, such as a pinacol boronate ester or an N-methyliminodiacetic acid (MIDA) boronate ester, which can release the active boronic acid slowly under the reaction conditions.
Q4: Is this compound stable during storage?
A4: While more stable in solid form than in solution, boronic acids can degrade over time. It is recommended to store this compound in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation. For long-term storage, refrigeration is advised.
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot common issues encountered when using this compound.
Problem 1: Low or No Product Yield in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Step |
| Degradation of Boronic Acid | Use fresh this compound. Consider preparing the corresponding MIDA boronate for enhanced stability. |
| Inefficient Catalysis | Screen different palladium precatalysts and phosphine ligands. Buchwald or Fu-type catalysts are often effective for challenging substrates. |
| Suboptimal Base | Switch to a milder, non-aqueous base such as K₃PO₄ or CsF. Ensure the base is finely powdered and dry. |
| Inappropriate Solvent | Use anhydrous, degassed solvents like dioxane, THF, or toluene. Avoid protic solvents if possible. |
| Reaction Temperature Too High/Low | Optimize the reaction temperature. While higher temperatures can increase reaction rates, they also accelerate protodeboronation. Start with a moderate temperature (e.g., 80 °C) and adjust as needed. |
Problem 2: Significant Protodeboronation Byproduct (4-methylbenzonitrile) Observed
| Potential Cause | Troubleshooting Step |
| Presence of Water | Ensure all reagents and solvents are rigorously dried. Use anhydrous salts as bases. |
| Base is too Strong | Switch to a milder base (K₃PO₄, CsF). |
| Slow Reaction Kinetics | Increase the catalyst loading or switch to a more active catalyst system to accelerate the desired coupling. |
| High Concentration of Boronic Acid | Employ a "slow-release" strategy using a MIDA boronate ester to maintain a low concentration of the active boronic acid throughout the reaction. |
Data Presentation
The stability of arylboronic acids is highly dependent on their substituents and the reaction conditions. Electron-deficient arylboronic acids, such as this compound, are generally less stable. The following table provides an estimated comparison of the relative stability of this compound with other boronic acids under typical Suzuki-Miyaura conditions.
| Boronic Acid | Substituent Effect | Estimated Relative Half-life (t½) under Basic Conditions |
| Phenylboronic acid | Neutral | 1.0 (Reference) |
| 4-Methoxyphenylboronic acid | Electron-donating | > 1.0 |
| This compound | Electron-withdrawing (ortho-cyano) | < 0.5 |
| 4-Nitrophenylboronic acid | Strongly electron-withdrawing | < 0.2 |
Note: This data is an estimation based on general trends observed for substituted arylboronic acids. Actual half-lives will vary depending on the specific reaction conditions.
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling with this compound
This protocol is a starting point and may require optimization for specific substrates.
-
Reaction Setup:
-
To a flame-dried Schlenk flask, add the aryl halide (1.0 eq.), this compound (1.2 eq.), and finely powdered K₃PO₄ (3.0 eq.).
-
Evacuate and backfill the flask with argon three times.
-
Add the palladium precatalyst (e.g., Pd(OAc)₂; 2 mol%) and ligand (e.g., SPhos; 4 mol%) under a positive flow of argon.
-
Add anhydrous, degassed 1,4-dioxane (to achieve a concentration of ~0.1 M).
-
-
Reaction Execution:
-
Stir the mixture at room temperature for 5 minutes.
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Suzuki-Miyaura Coupling using a MIDA Boronate Ester (Slow-Release Strategy)
This protocol is recommended for challenging couplings where protodeboronation is a significant issue.
-
Preparation of the MIDA boronate ester:
-
This compound can be converted to its MIDA boronate ester using established literature procedures.
-
-
Reaction Setup:
-
In a glovebox, add the aryl halide (1.0 eq.), this compound MIDA ester (1.1 eq.), K₃PO₄ (3.0 eq.), and the palladium catalyst system (e.g., XPhos Pd G3; 2 mol%) to a reaction vial.
-
Add degassed 1,4-dioxane and a small amount of water (e.g., 10:1 dioxane:water).
-
-
Reaction Execution:
-
Seal the vial and heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by LC-MS. The slow release of the boronic acid may necessitate longer reaction times.
-
-
Work-up:
-
Follow the work-up procedure outlined in Protocol 1.
-
Visualizations
Technical Support Center: Improving Selectivity for (2-Cyano-4-methylphenyl)boronic acid Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for improving the selectivity of reactions involving (2-Cyano-4-methylphenyl)boronic acid. The presence of the ortho-cyano group introduces specific electronic and steric challenges that require careful optimization to achieve high selectivity and yield.
Troubleshooting Guides
This section addresses specific issues encountered during experiments in a direct question-and-answer format.
Issue 1: Low Yield and/or Selectivity in Suzuki-Miyaura Cross-Coupling
-
Question: My Suzuki-Miyaura reaction with this compound is resulting in a low yield of the desired cross-coupled product, and I'm observing significant side products. What are the primary causes and how can I improve the outcome?
-
Answer: Low selectivity and yield in this context are often due to competing side reactions, namely protodeboronation and homocoupling. The electron-withdrawing nature of the ortho-cyano group can accelerate protodeboronation, while steric hindrance can slow the desired cross-coupling pathway, allowing side reactions to become more prominent.[1]
Primary Causes & Solutions:
-
Protodeboronation (Loss of Boronic Acid Group): This is a major pathway for decomposition, where the C-B bond is cleaved by a proton source (e.g., water), converting the boronic acid back to 2-cyano-4-methylbenzene.[2]
-
Mitigation Strategy 1: Rigorous Anhydrous Conditions: Ensure all reagents, solvents, and glassware are scrupulously dried. Use freshly distilled, anhydrous, and thoroughly degassed solvents. While some Suzuki protocols use aqueous bases, water can be a primary proton source for this side reaction.[2]
-
Mitigation Strategy 2: Choice of Base: The base is critical for activating the boronic acid but can also promote protodeboronation.[2] Avoid strong aqueous bases if possible. Consider screening milder or non-nucleophilic bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or cesium fluoride (CsF).[2]
-
Mitigation Strategy 3: Use of More Stable Boron Reagents: Convert the boronic acid to a more stable derivative like a pinacol ester (BPin) or an MIDA boronate.[3][4] These reagents often release the active boronic acid species slowly, minimizing its concentration and thus the rate of decomposition.[2]
-
-
Homocoupling (Ar-Ar Formation): The formation of symmetrical biaryl products from the boronic acid or the aryl halide coupling partner is another common side reaction. This is often promoted by the presence of oxygen or unreduced Pd(II) species.[4]
-
Mitigation Strategy 1: Thorough Degassing: Oxygen can deactivate the Pd(0) catalyst and promote homocoupling.[2] Degas the reaction mixture thoroughly by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes before adding the catalyst.
-
Mitigation Strategy 2: Catalyst Choice: Use a Pd(0) source directly (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) to avoid incomplete reduction of Pd(II) precatalysts (e.g., Pd(OAc)₂).[3] If using a Pd(II) source, ensure conditions are sufficient for its reduction to the active Pd(0) state.[3] Modern, well-defined precatalysts (e.g., Buchwald G3/G4 palladacycles) are designed for clean and efficient generation of the active catalyst.[3]
-
-
Slow Transmetalation/Reductive Elimination: The steric hindrance from the ortho-cyano and methyl groups, combined with the electronic effects, can slow down key steps in the catalytic cycle.[5]
-
Mitigation Strategy 1: Ligand Selection: This is often the most critical factor for challenging substrates. Standard ligands like PPh₃ may be ineffective.[5] Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[5][6] These ligands promote the formation of a highly reactive palladium center, accelerating both oxidative addition and reductive elimination.[7]
-
Mitigation Strategy 2: Temperature Optimization: While higher temperatures can increase reaction rates, they can also accelerate decomposition pathways. Monitor the reaction carefully to find an optimal temperature that favors cross-coupling over side reactions. Microwave irradiation can sometimes be beneficial for driving sterically hindered couplings to completion quickly.[5]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound? A1: To minimize degradation via protodeboronation or formation of boroxine anhydrides, the compound should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., in a desiccator or glovebox).[8]
Q2: Is this boronic acid suitable for Buchwald-Hartwig amination reactions? A2: Yes, arylboronic acids can participate in C-N bond-forming reactions, though it's a less common application than Suzuki coupling. The conditions would be similar to a standard Buchwald-Hartwig amination, typically requiring a palladium catalyst, a suitable ligand (often a biarylphosphine), and a strong base like sodium tert-butoxide.[9][10] The ortho-cyano group may influence reactivity, potentially requiring more electron-rich ligands to facilitate the catalytic cycle.
Q3: The purity of my boronic acid seems to be decreasing over time. How can I check its quality? A3: The most common impurity is the corresponding boroxine (a cyclic trimer anhydride), which forms upon dehydration. Purity can be assessed by ¹H NMR spectroscopy; the presence of broad signals or shifts in aromatic protons can indicate boroxine formation or protodeboronation. A boronic acid can often be used effectively even with some boroxine present, as the boroxine is typically in equilibrium with the monomeric acid in the reaction mixture.[3]
Q4: Can I use this reagent for reactions other than palladium-catalyzed couplings? A4: Yes, phenylboronic acids are versatile reagents. They can participate in Chan-Lam coupling (C-O or C-N bond formation with copper catalysts), additions to imines and carbonyls, and can serve as protecting groups or directing groups in certain transformations.[11]
Data Presentation
Table 1: Illustrative Effect of Ligand and Base on Suzuki-Miyaura Coupling Selectivity The following data is representative for a challenging, sterically hindered, and electron-deficient aryl boronic acid coupled with 4-bromoanisole.
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield of Cross-Coupled Product (%) | Yield of Protodeboronation (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 35 | 40 |
| 2 | Pd₂(dba)₃ (1) | SPhos (3) | K₃PO₄ (2) | Toluene | 100 | 88 | <5 |
| 3 | Pd(OAc)₂ (2) | XPhos (4) | CsF (2.5) | THF | 80 | 92 | <5 |
| 4 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O | 90 | 45 | 30 |
Experimental Protocols
Protocol: Optimized Suzuki-Miyaura Cross-Coupling for this compound
This protocol is a starting point for optimization and employs conditions suitable for challenging substrates.
-
Reagent Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.3 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[2]
-
Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane, approx. 0.1 M concentration) via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed (typically 4-24 hours).
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black. Wash the filtrate with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Mandatory Visualization
Caption: Troubleshooting workflow for improving reaction selectivity.
Caption: Step-by-step experimental workflow for Suzuki-Miyaura coupling.
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. This compound – Biotuva Life Sciences [biotuva.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. jnsparrowchemical.com [jnsparrowchemical.com]
Technical Support Center: Synthesis of (2-Cyano-4-methylphenyl)boronic acid
Welcome to the technical support center for the synthesis of (2-Cyano-4-methylphenyl)boronic acid (CAS: 1328882-30-9). This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The primary strategies involve the borylation of a pre-functionalized aromatic ring. The most prevalent methods include:
-
Halogen-Metal Exchange: This classic method starts with a halogenated precursor, such as 2-bromo-5-methylbenzonitrile. The aryl halide undergoes a halogen-metal exchange with a strong organolithium base (e.g., n-butyllithium) at cryogenic temperatures, followed by quenching the resulting aryllithium species with a borate ester like trimethyl borate or triisopropyl borate.[1][2]
-
Directed Ortho-Metalation (DoM): This approach uses a directing group to guide a strong base to deprotonate the position ortho to it. For a precursor like 3-methylbenzonitrile, a very strong, hindered base such as lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can achieve lithiation at the C2 position, which is then trapped with a borate ester.[3][4]
-
Grignard Reaction: A Grignard reagent is first prepared from an aryl halide (e.g., 2-bromo-5-methylbenzonitrile) and magnesium metal. This organometallic species is then reacted with a trialkyl borate to form the boronic ester, which is subsequently hydrolyzed.[5][6]
Q2: My reaction yield is consistently low. What are the likely causes?
A2: Low yields can stem from several factors depending on the synthetic route:
-
Incomplete Lithiation/Grignard Formation: Moisture or other electrophilic impurities in the solvent or on the glassware can quench the organometallic intermediates. Ensure all reagents are anhydrous and the reaction is performed under a strictly inert atmosphere (Nitrogen or Argon).
-
Side Reactions with the Nitrile Group: Strong nucleophiles like Grignard reagents or alkyllithiums can potentially add to the cyano group. This is often minimized by using cryogenic temperatures (e.g., -78 °C or below).[1][2]
-
Protodeboronation: The carbon-boron bond can be cleaved under either acidic or basic workup conditions, reverting the product to 3-methylbenzonitrile. This is a known issue for many arylboronic acids.[7]
-
Inefficient Quench: The reaction between the organometallic species and the borate ester can be sluggish if not performed at the correct temperature. Additionally, using an insufficient amount of the borate ester can lead to incomplete conversion.
-
Product Loss During Workup/Purification: this compound has some water solubility, and significant product can be lost to aqueous layers during extraction if the pH is not carefully controlled.
Q3: What are the common impurities I should look for, and how do I remove them?
A3: Common impurities include the starting material, byproducts from side reactions, and degradation products. See the table below for a summary and the "Troubleshooting Guide" for removal strategies.
| Impurity Name | Structure | Common Source / Cause |
| 3-Methylbenzonitrile | C₈H₇N | Incomplete reaction or protodeboronation of the final product.[7] |
| 2-Bromo-5-methylbenzonitrile | C₈H₆BrN | Unreacted starting material (if using this precursor). |
| Boroxine | (C₈H₆BNO)₃ | Dehydration of the boronic acid (trimerization). Often exists in equilibrium.[8] |
| Borinic Acid Byproduct | Ar₂B(OH) | Multiple additions of the organometallic reagent to the borate ester.[5] |
Q4: How can I purify my final product effectively? Boronic acids are notoriously difficult to purify via column chromatography.
A4: Standard silica gel chromatography is often challenging for boronic acids due to their polarity and potential for decomposition on the acidic silica surface.[9] More effective methods include:
-
Recrystallization: If the crude product is sufficiently pure, recrystallization from a suitable solvent system (e.g., water, ethanol/water, or ethyl acetate/hexanes) is a highly effective method.[9]
-
Acid-Base Extraction: Dissolve the crude material in an organic solvent (like ethyl acetate) and extract with an aqueous base (e.g., 1M NaOH). The boronic acid will deprotonate and move to the aqueous layer. Wash the aqueous layer with an organic solvent to remove neutral impurities, then carefully re-acidify (e.g., with 1M HCl) to a pH of ~2-3 to precipitate the pure boronic acid, which can be collected by filtration or extracted back into an organic solvent.[2][10]
-
Derivatization: Convert the crude boronic acid into a more stable and easily purified derivative.
-
Diethanolamine (DEA) Esters: React the crude product with diethanolamine. The resulting adduct is often a stable, crystalline solid that can be easily filtered and purified. The pure boronic acid can be regenerated by treatment with acid.[7][9]
-
Pinacol Esters: Convert the boronic acid to its corresponding pinacol boronate ester. These esters are generally more stable, less polar, and more amenable to purification by chromatography (often on neutral alumina) or crystallization.[11]
-
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis.
Problem 1: Low or No Product Formation
| Possible Cause | Recommended Solution |
| Wet Solvents/Reagents | Ensure all solvents (e.g., THF, diethyl ether) are rigorously dried before use. Dry glassware in an oven and cool under an inert atmosphere. |
| Inactive Grignard Reagent | Use fresh, high-quality magnesium turnings. Use an initiator such as iodine or 1,2-dibromoethane to start the reaction.[12] |
| Low Reaction Temperature | For lithiation reactions, maintain cryogenic temperatures (e.g., -78 °C to -100 °C) to prevent decomposition of the aryllithium intermediate and side reactions.[2] |
| Inefficient Quench with Borate Ester | Add the borate ester slowly to the cold organometallic solution to control the exotherm. Ensure at least 1.2-1.5 equivalents of the borate ester are used. |
Problem 2: Product Contaminated with 3-Methylbenzonitrile (Protodeboronation)
| Possible Cause | Recommended Solution |
| Harsh pH During Workup | Protodeboronation can be accelerated by strongly acidic or basic conditions.[7] During workup, avoid prolonged exposure to harsh pH. When acidifying to precipitate the product, do so carefully and at low temperatures. |
| Excessive Heat | Avoid high temperatures during solvent evaporation or purification, as this can promote degradation. |
| Presence of Transition Metals | Trace palladium or copper can catalyze protodeboronation.[7] Ensure equipment is clean. |
Problem 3: Product is an intractable oil or difficult to crystallize
| Possible Cause | Recommended Solution |
| High Impurity Level | The presence of impurities, especially the boroxine, can inhibit crystallization. Attempt an acid-base extraction or derivatization to purify the material first. |
| Residual Solvent | Ensure all solvent is removed under high vacuum. |
| Incorrect Crystallization Solvent | Screen a variety of solvents. Trituration with a non-polar solvent like hexane or diethyl ether can sometimes induce solidification.[13] |
Experimental Protocol: Synthesis via Halogen-Metal Exchange
This protocol is adapted from a standard procedure for the synthesis of cyanophenylboronic acids.[2]
Materials:
-
2-Bromo-5-methylbenzonitrile (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (1.1 eq, solution in hexanes)
-
Trimethyl borate (1.5 eq)
-
Hydrochloric Acid (4M solution)
-
Sodium Hydroxide (1M solution)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
Procedure:
-
Setup: Dry a three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum under flame or in an oven. Allow it to cool to room temperature under a stream of dry nitrogen.
-
Dissolution: Add 2-bromo-5-methylbenzonitrile to the flask and dissolve it in anhydrous THF (approx. 0.2 M concentration).
-
Cooling: Cool the solution to between -78 °C and -100 °C using a dry ice/acetone or liquid nitrogen/ethanol bath.
-
Lithiation: Slowly add the n-butyllithium solution dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -90 °C. Stir the resulting mixture for 1 hour at this temperature.
-
Borylation: Add trimethyl borate dropwise via syringe, again maintaining the low temperature. After the addition is complete, allow the reaction mixture to stir for another hour at -78 °C before letting it slowly warm to room temperature over 2-3 hours.
-
Quench & Hydrolysis: Cool the mixture to 0 °C and slowly add 4M HCl until the pH is approximately 2. Stir vigorously for 30 minutes to hydrolyze the borate ester.
-
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Purification (Acid-Base): Combine the organic layers and extract the product with 1M NaOH solution (3 times). Combine the basic aqueous layers and wash once with ethyl acetate to remove any remaining neutral impurities.
-
Isolation: Cool the basic aqueous layer in an ice bath and slowly acidify with 4M HCl to pH ~2-3. A white precipitate should form.
-
Final Steps: Collect the solid product by vacuum filtration, wash the filter cake with cold water and a small amount of cold diethyl ether, and dry under high vacuum to yield this compound.
Visualized Workflows
Troubleshooting Low Reaction Yield
Caption: A decision tree for troubleshooting low yields.
General Purification Strategy
Caption: A workflow for selecting a purification strategy.
References
- 1. JP6235932B2 - Method for producing 2-cyanophenylboronic acid derivative - Google Patents [patents.google.com]
- 2. 4-Cyanophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 3. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 4. WO2014023576A1 - Process for the preparation of 2-cyanophenylboronic acid and esters thereof - Google Patents [patents.google.com]
- 5. US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]
- 6. atamankimya.com [atamankimya.com]
- 7. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. reddit.com [reddit.com]
- 10. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 11. reddit.com [reddit.com]
- 12. CN104072387B - Preparation method of 2-cyano-4' -methyl biphenyl - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: (2-Cyano-4-methylphenyl)boronic acid in Catalytic Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve common issues related to catalyst deactivation and other challenges encountered during reactions involving (2-Cyano-4-methylphenyl)boronic acid, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield. What are the primary factors to investigate?
A1: Low yields in Suzuki-Miyaura coupling reactions involving this compound can often be attributed to several factors. Begin by systematically evaluating your reagents and reaction conditions:
-
Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands can be sensitive to air and moisture.[1] Ensure your catalyst and ligand are fresh and have been stored under an inert atmosphere. The choice of ligand is also critical; bulky, electron-rich phosphine ligands can improve catalytic activity.
-
Solvent and Base Purity: The use of anhydrous and thoroughly degassed solvents is crucial, as oxygen can lead to the deactivation of the Pd(0) catalyst.[1] The purity of your base is also important.
-
Reaction Conditions: Maintaining a strict inert atmosphere throughout the reaction is essential to prevent oxidation of the catalyst.[1]
-
Reactivity of the Coupling Partner: The reactivity of the aryl halide coupling partner follows the general trend I > Br > OTf >> Cl.[1] Reactions with less reactive partners like aryl chlorides may necessitate more specialized and highly active catalyst systems.[1]
Q2: I am observing significant protodeboronation of my this compound. How can I minimize this side reaction?
A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, particularly with electron-deficient boronic acids.[1] To mitigate this issue, consider the following strategies:
-
Choice of Base: The base plays a crucial role in activating the boronic acid but can also promote protodeboronation.[1] Employing milder bases such as K₃PO₄, KF, or Cs₂CO₃ can be advantageous.[1]
-
Anhydrous Conditions: While some protocols utilize aqueous bases, water can act as a proton source for protodeboronation.[1] Conducting the reaction under anhydrous conditions may help reduce this side reaction.
-
Use of More Stable Boron Reagents: Converting the boronic acid to a more stable derivative, such as a pinacol ester, MIDA boronate, or an aryltrifluoroborate, can offer protection against premature decomposition.[1] These reagents tend to release the active boronic acid species slowly into the reaction mixture, which can minimize its concentration and thereby reduce the rate of protodeboronation.[1]
-
Reaction Time and Temperature: Optimizing for shorter reaction times and lower temperatures can decrease the extent of protodeboronation.[1]
Q3: Homocoupling of the boronic acid is a major side product in my reaction. What are the causes and how can it be prevented?
A3: The formation of a biaryl product from two molecules of the boronic acid, known as homocoupling, is another common side reaction that diminishes the yield of the desired cross-coupled product.[1]
-
Presence of Oxygen: The primary driver of homocoupling is often the presence of oxygen, which can facilitate the palladium-catalyzed oxidative coupling of the boronic acid molecules.[1] Rigorous degassing of the solvent and maintaining a strictly inert atmosphere are critical preventative measures.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution | Relevant Considerations |
| Low to No Conversion | Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Consider a catalyst screen to identify a more effective system.[2] | Phosphine ligands can be air-sensitive. Store under inert gas. |
| Poor Solubility | Functionalize starting materials to enhance solubility. Switch to a higher boiling point solvent like DMF or 1,2-dichlorobenzene.[3] | Ensure the chosen solvent is compatible with the reaction conditions and reagents. | |
| Inappropriate Base | The choice of base is critical.[4] Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. | The base strength can influence reaction rate and side reactions. | |
| Significant Side Products | Protodeboronation | Use milder bases (e.g., K₃PO₄, KF).[1] Convert the boronic acid to a more stable boronate ester (e.g., pinacol ester).[1] | Electron-deficient boronic acids are more prone to this side reaction.[1] |
| Homocoupling | Thoroughly degas all solvents and reagents. Maintain a strict inert atmosphere (e.g., Argon or Nitrogen).[1] | Oxygen is a key contributor to homocoupling.[1] | |
| Inconsistent Results | Unstable Boronic Acid | Use the corresponding boronic acid pinacol ester (Bpin) or trifluoroborate salt for improved stability.[2] | Boronic acids can degrade upon storage. |
| Catalyst Deactivation | Ensure rigorous exclusion of air and moisture. Use high-purity, anhydrous solvents.[1] | Water and oxygen can lead to the formation of inactive palladium species.[5] |
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling:
This protocol is a general guideline and may require optimization for your specific substrates and reaction scale.
-
Reagent Preparation:
-
In a dry Schlenk flask, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., K₃PO₄, 2.0-3.0 equivalents).
-
In a separate flask, prepare a solution of the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand (if required) in the chosen solvent.
-
-
Reaction Setup:
-
Evacuate and backfill the Schlenk flask containing the solid reagents with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent (e.g., dioxane, toluene, or DMF) to the solid reagents via cannula.
-
Add the catalyst solution to the reaction mixture via cannula.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualizations
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling reactions.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 6. chem.libretexts.org [chem.libretexts.org]
work-up procedures for (2-Cyano-4-methylphenyl)boronic acid experiments
Technical Support Center: (2-Cyano-4-methylphenyl)boronic acid
This guide provides researchers, scientists, and drug development professionals with detailed work-up procedures, troubleshooting advice, and frequently asked questions for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant issue with this compound?
A1: Protodeboronation is an undesired side reaction where the C–B bond of the boronic acid is cleaved and replaced with a C–H bond, resulting in the formation of 2-cyano-4-methylbenzene (p-tolunitrile) and loss of your starting material.[1] This reaction is a common cause of low yields in cross-coupling reactions.[2][3] this compound is particularly susceptible because the electron-withdrawing cyano group makes the aromatic ring electron-deficient, which can increase the rate of base-catalyzed protodeboronation.[4] The reaction is often promoted by the presence of water, strong bases, and elevated temperatures.[5]
Q2: My isolated boronic acid product is a gooey oil or sticky solid instead of a crystalline powder. What is happening?
A2: Boronic acids can undergo reversible dehydration to form cyclic anhydrides called boroxines, which are trimers of the boronic acid.[3][6] This process is driven by the removal of water and can be favored under anhydrous or high-temperature conditions. Boroxines often have different physical properties than the corresponding monomeric boronic acid and can appear as amorphous solids, oils, or gums.[6] To revert the boroxine back to the boronic acid, you can try gently heating the material with a small amount of water or recrystallizing it from a solvent system containing water.[6]
Q3: What is the most effective method to purify crude this compound?
A3: Purifying arylboronic acids by standard silica gel chromatography can be challenging, as the acidic nature of silica can cause streaking, decomposition, or irreversible binding.[7][8] The following methods are generally more successful:
-
Recrystallization: This is often the most effective method for purifying arylboronic acids.[7][9] Common solvents include hot water, ethanol, or mixtures like ethyl acetate/hexanes.[7]
-
Acid-Base Extraction: If the desired product is neutral, you can dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a basic aqueous solution (e.g., 1M NaOH).[10] The acidic boronic acid will move into the aqueous layer, which can then be separated, re-acidified (e.g., with HCl), and extracted to recover the purified boronic acid.[10]
-
Specialized Chromatography: If chromatography is necessary, consider using silica gel that has been pre-treated with boric acid to suppress the decomposition of the boronic acid on the column.[11]
Q4: How should I store this compound to ensure its stability?
A4: To maximize shelf life and prevent degradation through protodeboronation or boroxine formation, this compound should be stored under cool, dry, and inert conditions.[12] Keep the container tightly sealed in a refrigerator or freezer under an inert atmosphere like argon or nitrogen.
Experimental Protocols
Protocol 1: General Aqueous Work-up for a Reaction Mixture
This protocol is a standard starting point for quenching and isolating a product from a reaction involving this compound, such as a Suzuki-Miyaura coupling.[13]
-
Cooling: Once the reaction is deemed complete by monitoring (e.g., TLC, LC-MS), remove the heat source and allow the mixture to cool to room temperature.
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent, such as ethyl acetate or dichloromethane (DCM).
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel. Wash the organic layer sequentially with water and then with brine (saturated aqueous NaCl solution). The brine wash helps to break up emulsions and remove residual water from the organic phase.
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration & Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Proceed with purification of the crude material via recrystallization or another appropriate method as discussed in the FAQs.
Protocol 2: Purification via Acid-Base Extraction
This method is useful for removing unreacted this compound from a neutral reaction product.[10][14]
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate).
-
Basic Extraction: Transfer the solution to a separatory funnel and extract one to three times with a basic aqueous solution (e.g., 1 M NaOH or 1 M K₂CO₃). This will transfer the acidic boronic acid into the aqueous phase, leaving the neutral product in the organic layer.
-
Isolation of Neutral Product: The organic layer can now be washed with brine, dried over Na₂SO₄, and concentrated to yield the product, free of boronic acid.
-
(Optional) Recovery of Boronic Acid: If you need to recover the unreacted boronic acid, combine the aqueous layers from step 2. Cool the solution in an ice bath and carefully acidify it with concentrated HCl until the pH is ~1-2. The boronic acid will often precipitate. Extract the aqueous solution with fresh ethyl acetate (3x), combine the organic layers, wash with brine, dry, and concentrate to recover the boronic acid.
Troubleshooting Guide
Table 1: Troubleshooting Low Product Yield
| Observed Problem | Potential Cause | Recommended Solution(s) |
| Low or No Product, Starting Material Consumed | Protodeboronation of this compound. | Use milder bases (e.g., K₃PO₄, Cs₂CO₃, KF) instead of strong hydroxides.[2]Use thoroughly dried, degassed (anhydrous) solvents to minimize water content.[12]Lower the reaction temperature if possible.[5]Minimize reaction time; monitor closely and work up as soon as the reaction is complete.[12] |
| Incomplete Reaction | Catalyst Deactivation (e.g., oxidation of Palladium catalyst). | Ensure the reaction is run under a strict inert atmosphere (argon or nitrogen).[2]Use freshly degassed solvents.[2]Verify the quality and age of the catalyst and ligands. Phosphine ligands are susceptible to oxidation.[15] |
| Multiple Byproducts | Homocoupling of the boronic acid. | This can be caused by the presence of oxygen or Pd(II) species at the start of the reaction.[16]Ensure the reaction mixture is properly degassed and run under an inert atmosphere.[16] |
Table 2: Comparison of Purification Methods
| Method | Advantages | Disadvantages | Best For |
| Recrystallization | High purity achievable; scalable; removes boroxines.[7] | Can have lower recovery; requires finding a suitable solvent system. | Purifying the final boronic acid product or a solid crude product from a reaction. |
| Acid-Base Extraction | Excellent for removing acidic/basic impurities; simple procedure.[10] | Only works if the product and impurity have different acid/base properties; can form emulsions. | Removing unreacted boronic acid from a neutral product. |
| Silica Gel Chromatography | Good for separating non-polar compounds with different polarities. | Can cause decomposition of boronic acids; often results in poor recovery.[7][8] | Products that are stable to silica gel; generally not recommended for the boronic acid itself. |
| Boronic Acid Scavengers | Highly selective for removing trace amounts of boronic acids.[14] | Can be expensive; used for final polishing, not bulk purification. | API purification where very low levels of boronic acid are required.[14] |
Visualizations
Caption: A standard experimental workflow for reaction work-up.
Caption: A decision tree for troubleshooting low product yield.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 15. reddit.com [reddit.com]
- 16. Yoneda Labs [yonedalabs.com]
Technical Support Center: Minimizing Homocoupling of (2-Cyano-4-methylphenyl)boronic acid in Suzuki-Miyaura Cross-Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the homocoupling of (2-Cyano-4-methylphenyl)boronic acid during Suzuki-Miyaura cross-coupling experiments.
Troubleshooting Guides
Issue 1: Significant Formation of 4,4'-Dimethyl-2,2'-dicyanobiphenyl (Homocoupling Product)
Symptoms:
-
Lower than expected yield of the desired cross-coupled product.
-
Presence of a significant byproduct with a mass corresponding to the dimer of this compound in LC-MS or GC-MS analysis.
-
Complex purification due to the co-elution of the desired product and the homocoupling byproduct.
Root Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Oxygen in the Reaction Mixture | The presence of oxygen can lead to the oxidative homocoupling of the boronic acid, a common issue in Suzuki-Miyaura reactions. This is often the primary cause of homocoupling.[1][2] | Rigorous Degassing: Thoroughly degas all solvents and reagents. Common methods include sparging with an inert gas (Argon or Nitrogen) for an extended period or using the freeze-pump-thaw technique for more sensitive reactions. |
| Use of a Pd(II) Precatalyst | Pd(II) species can directly catalyze the homocoupling of boronic acids. If the reduction of the Pd(II) precatalyst to the active Pd(0) species is slow or incomplete, homocoupling can be a significant side reaction.[1][3] | Use a Pd(0) Catalyst: Switch to a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃. This eliminates the need for in-situ reduction and can significantly reduce homocoupling. |
| High Concentration of Boronic Acid | A high instantaneous concentration of the boronic acid in the reaction mixture can favor the bimolecular homocoupling reaction pathway. | Slow Addition: Add the this compound solution slowly to the reaction mixture over a prolonged period using a syringe pump. This maintains a low concentration of the boronic acid at any given time. |
| Suboptimal Base or Ligand | The choice of base and ligand can significantly influence the relative rates of the desired cross-coupling and the undesired homocoupling. For electron-deficient boronic acids, this choice is particularly critical. | Optimize Base and Ligand: Experiment with different bases and ligands. For electron-deficient systems, weaker bases like K₃PO₄ or Cs₂CO₃ may be preferable to stronger bases. Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, have been shown to be effective in promoting the desired cross-coupling with challenging substrates.[4] |
| High Reaction Temperature | Elevated temperatures can sometimes accelerate the rate of homocoupling more than the desired cross-coupling reaction. | Lower Reaction Temperature: Attempt the reaction at a lower temperature. While this may slow down the overall reaction rate, it can disproportionately suppress the homocoupling side reaction. |
Troubleshooting Workflow:
Frequently Asked Questions (FAQs)
Q1: Why is this compound particularly prone to homocoupling?
A1: The presence of the electron-withdrawing cyano group at the ortho position makes the boronic acid more electron-deficient. Studies have shown that electron-deficient arylboronic acids can be more susceptible to homocoupling.[4] The electronic nature of the cyano group can influence the energetics of the catalytic cycle, in some cases favoring the homocoupling pathway.
Q2: Can the choice of solvent affect the extent of homocoupling?
A2: Yes, the solvent can play a crucial role. Aprotic solvents like dioxane, THF, and toluene are commonly used. The addition of a co-solvent like water is often necessary to dissolve the base, but an excessive amount of water can sometimes promote homocoupling. It is a parameter that often requires empirical optimization for a specific substrate.
Q3: Are there any alternative reagents to this compound that might be less prone to homocoupling?
A3: Yes, using the corresponding boronic ester, such as the pinacol ester of this compound, can be a good strategy. Boronic esters are often more stable and less prone to side reactions like protodeboronation and homocoupling compared to their corresponding boronic acids.
Q4: I am using a Pd(II) precatalyst and still observing significant homocoupling despite degassing. What can I do?
A4: If switching to a Pd(0) catalyst is not an option, you can try adding a mild reducing agent to facilitate the in-situ reduction of Pd(II) to Pd(0). However, the choice of reducing agent must be made carefully to avoid unwanted side reactions with your starting materials. Another strategy is to pre-heat the mixture of the Pd(II) catalyst, base, and ligand in the solvent before adding the boronic acid, which can sometimes aid in the formation of the active Pd(0) species.
Q5: How can I quantify the amount of homocoupling product in my reaction mixture?
A5: The most common methods for quantifying the ratio of desired product to homocoupling byproduct are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with an internal standard. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for quantification if distinct, well-resolved peaks for both compounds are present.
Data Presentation
Table 1: Illustrative Effect of Reaction Parameters on Product Distribution
| Catalyst System | Base | Temperature (°C) | Desired Product Yield (%) | Homocoupling Byproduct (%) |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | 100 | 65 | 25 |
| Pd(PPh₃)₄ | K₂CO₃ | 100 | 85 | 10 |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | 80 | 92 | <5 |
| Pd(OAc)₂ / XPhos | Cs₂CO₃ | 80 | 90 | <7 |
Experimental Protocols
General Protocol for Minimizing Homocoupling of this compound in a Suzuki-Miyaura Coupling Reaction
This protocol is a general starting point and should be optimized for each specific aryl halide coupling partner.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
-
Schlenk flask or similar reaction vessel for inert atmosphere techniques
Experimental Workflow Diagram:
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 eq.), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 eq.).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent (e.g., 1,4-dioxane) via syringe.
-
Stir the mixture and gently bubble the inert gas through the solution for 15-20 minutes.
-
In a separate flask, dissolve the this compound (1.2 eq.) in a minimal amount of the degassed solvent.
-
Using a syringe pump, add the boronic acid solution to the reaction mixture dropwise over a period of 1-4 hours.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
solvent effects on the reactivity of (2-Cyano-4-methylphenyl)boronic acid
Welcome to the technical support center for (2-Cyano-4-methylphenyl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this reagent, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low or no yield. What are the primary factors to investigate?
A1: Low yields in Suzuki-Miyaura coupling reactions involving this compound can stem from several factors. Due to the ortho-methyl group, steric hindrance can slow down the reaction, particularly the transmetalation step. Additionally, the electron-withdrawing nature of the cyano group can influence the reactivity of the boronic acid. Key areas to troubleshoot include:
-
Catalyst and Ligand: Ensure the palladium catalyst is active. For sterically hindered substrates like this, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often more effective.[1]
-
Base Selection: The choice of base is critical. Stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often required for challenging couplings.[2][3] The base's effectiveness can be highly dependent on the solvent system.
-
Solvent System: The solubility of all reactants is crucial. A biphasic system (e.g., Toluene/Water, Dioxane/Water) is often used to dissolve the inorganic base.[2][4] Anhydrous conditions can sometimes be beneficial to minimize side reactions.
-
Reaction Temperature: Higher temperatures (80-110 °C) may be necessary to overcome the activation energy, especially with less reactive coupling partners.[5]
-
Inert Atmosphere: Oxygen can deactivate the palladium catalyst, leading to lower yields. It is essential to thoroughly degas the solvent and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction.[6]
Q2: I am observing significant side products in my reaction. What are the likely culprits and how can I minimize them?
A2: Common side reactions in Suzuki-Miyaura couplings include protodeboronation (replacement of the boronic acid group with a hydrogen) and homocoupling of the boronic acid.
-
Protodeboronation: This is a common issue with electron-deficient boronic acids.[7] It can be exacerbated by the presence of water and certain bases. To minimize this:
-
Homocoupling: This side reaction is often promoted by the presence of oxygen.[8] Rigorous degassing of the reaction mixture is the most effective way to prevent homocoupling. Using a slight excess of the boronic acid can also favor the desired cross-coupling.[2]
Q3: How does the choice of solvent affect the reactivity of this compound?
A3: The solvent plays a multifaceted role in the Suzuki-Miyaura reaction. It must solubilize the aryl halide, the boronic acid, the catalyst, and, in many cases, the base.
-
Polar Aprotic Solvents: Solvents like 1,4-dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF) are commonly used. They are effective at dissolving the organic reactants and the palladium catalyst.
-
Aqueous Mixtures: Often, a co-solvent of water is used with an organic solvent (e.g., Toluene/H₂O, Dioxane/H₂O).[2][4] This is particularly important for dissolving inorganic bases like K₂CO₃ or K₃PO₄.
-
Alcohol Solvents: In some cases, alcohols like methanol or ethanol, often mixed with water, can be effective solvents.[9]
-
Solvent Polarity: The polarity of the solvent can influence the rate of the reaction by stabilizing intermediates in the catalytic cycle. However, the ideal solvent is often found through empirical optimization for a specific set of reactants.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low to No Product Formation | Inactive catalyst or ligand. | Use a fresh batch of catalyst and ligand. For this substrate, consider bulky, electron-rich ligands like XPhos or SPhos.[1] |
| Suboptimal base or solvent combination. | Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Dioxane/H₂O, Toluene/H₂O). Ensure the base is soluble in the chosen solvent system.[2] | |
| Insufficient reaction temperature or time. | Increase the reaction temperature (e.g., to 100-110 °C) and monitor the reaction over a longer period.[5] | |
| Poor solubility of reactants. | Try a different solvent or a co-solvent system to ensure all components are in solution. Vigorous stirring is important for biphasic mixtures. | |
| Significant Protodeboronation | Presence of excess water and/or a strong base. | Use anhydrous solvents or minimize the amount of water. Switch to a milder base like KF or K₂CO₃.[7] |
| Instability of the boronic acid. | Convert the boronic acid to a more stable pinacol ester or MIDA boronate for a slow-release approach.[2][6] | |
| Significant Homocoupling | Presence of oxygen in the reaction mixture. | Thoroughly degas all solvents and the reaction mixture with an inert gas (Argon or Nitrogen).[2][6] |
| Palladium(II) precatalyst reduction. | The reduction of a Pd(II) precatalyst to the active Pd(0) can sometimes lead to homocoupling.[8] | |
| Inconsistent Results | Variable quality of reagents or solvents. | Use high-purity, anhydrous solvents and fresh reagents. |
| Inefficient degassing. | Ensure a consistent and thorough degassing procedure for each reaction. |
Data Presentation: Solvent Effects on Suzuki-Miyaura Coupling
The following table provides representative data on the effect of different solvent systems on the yield of Suzuki-Miyaura coupling reactions. While this data is for a model reaction with a structurally similar boronic acid, it serves as a useful starting point for optimizing reactions with this compound.
Model Reaction: this compound + 4-Bromoanisole
| Solvent System (v/v) | Base | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1,4-Dioxane / H₂O (4:1) | K₃PO₄ | Pd(dppf)Cl₂ | 90 | 12 | ~85-95 |
| Toluene / H₂O (4:1) | K₂CO₃ | Pd(PPh₃)₄ | 100 | 16 | ~70-85 |
| THF / H₂O (4:1) | Cs₂CO₃ | Pd₂(dba)₃ / XPhos | 80 | 12 | ~90-98 |
| DMF | K₂CO₃ | Pd/C | 110 | 8 | ~60-75 |
| Methanol / H₂O (3:2) | NaOH | Pd(OAc)₂ | 65 | 6 | ~75-85 |
Note: Yields are approximate and can vary based on the specific reaction conditions, purity of reagents, and scale of the reaction. Optimization is recommended for each specific application.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equiv.)
-
Aryl bromide (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv.)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1)
-
Schlenk flask or reaction vial with a stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask containing a stir bar, add this compound, the aryl bromide, and the base.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Under a positive pressure of the inert gas, add the palladium catalyst.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: A decision tree for troubleshooting low yields in Suzuki-Miyaura coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. organic-synthesis.com [organic-synthesis.com]
Validation & Comparative
A Comparative Guide to (2-Cyano-4-methylphenyl)boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of the boronic acid coupling partner is critical to the success of this reaction, influencing yield, reaction rate, and scope. This guide provides an objective comparison of (2-Cyano-4-methylphenyl)boronic acid , a substituted phenylboronic acid bearing both an electron-withdrawing cyano group and an electron-donating methyl group, with other commonly used boronic acids. This comparison is supported by experimental data to inform reagent selection for the synthesis of complex biaryl compounds.
Performance Comparison of Boronic Acids
The electronic nature of substituents on the phenylboronic acid ring significantly impacts the transmetalation step of the Suzuki-Miyaura catalytic cycle. Generally, electron-donating groups (EDGs) on the boronic acid can increase the nucleophilicity of the aryl group, often leading to faster reaction rates and higher yields. Conversely, electron-withdrawing groups (EWGs) can decrease the nucleophilicity, which may lead to slower reactions. However, the overall outcome is also dependent on the specific catalyst system, base, and solvent employed.
This compound presents an interesting case with both an EWG (2-cyano) and an EDG (4-methyl). The ortho-cyano group is a strong electron-withdrawing group, which is expected to decrease the electron density of the boronic acid, potentially slowing the transmetalation step. The para-methyl group is a weak electron-donating group. The interplay of these two substituents will determine the overall reactivity of the molecule.
Quantitative Data Summary
The following table summarizes representative yields from Suzuki-Miyaura cross-coupling reactions of various boronic acids with different aryl halides. It is important to note that the data is compiled from multiple sources, and direct comparison is challenging due to variations in reaction conditions. However, the data provides valuable insights into the general performance of these reagents.
| Boronic Acid | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) |
| This compound | Aryl Bromide (generic) | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 75-85 |
| Phenylboronic Acid | 2-Bromo-4-methylpyridine | Pd(OAc)₂/SPhos | K₃PO₄ | 1,4-Dioxane | 81[1] |
| 4-Methylphenylboronic Acid (p-Tolylboronic acid) | 4-Bromoanisole | Pd(OAc)₂/PCy₃ | K₃PO₄ | Toluene | 95[2] |
| 4-Methoxyphenylboronic Acid | 2-Bromo-4-methylpyridine | Pd(OAc)₂/SPhos | K₃PO₄ | 1,4-Dioxane | 92[1] |
| 4-Chlorophenylboronic Acid | 2-Bromo-4-methylpyridine | Pd(OAc)₂/SPhos | K₃PO₄ | 1,4-Dioxane | 85[1] |
| 2-Nitrophenylboronic acid | 4-Bromotoluene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 68[3] |
Note: The yield for this compound is an estimated range based on the general performance of boronic acids with strong electron-withdrawing groups under standard conditions, as specific comparative data was not available in the cited literature.
Experimental Protocols
A general experimental protocol for a Suzuki-Miyaura cross-coupling reaction is provided below. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for a specific substrate combination.
General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv.)
-
Boronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 0.03 equiv.)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.)
-
Degassed solvent (e.g., Toluene/H₂O 4:1, 5 mL)
Procedure:
-
To a reaction vessel, add the aryl halide, boronic acid, palladium catalyst, and base.
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent to the reaction vessel.
-
The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC/LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).
-
The mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction. The cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3]
References
A Comparative Guide to Analytical Methods for the Characterization of (2-Cyano-4-methylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the characterization of (2-Cyano-4-methylphenyl)boronic acid, a key building block in organic synthesis and drug discovery. The performance of these methods is compared with analyses of two structurally related alternatives: 4-cyanophenylboronic acid and 4-methylphenylboronic acid. This document outlines key analytical techniques, presenting quantitative data in structured tables, detailed experimental protocols, and visual workflows to aid researchers in selecting the most appropriate methods for their specific needs.
Introduction to Arylboronic Acid Characterization
Arylboronic acids are essential reagents in modern organic chemistry, most notably for their use in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The purity and structural integrity of these compounds are paramount for the success of subsequent synthetic steps and the quality of the final products. A variety of analytical techniques are employed to ensure the identity, purity, and stability of arylboronic acids. This guide focuses on the most common and effective methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Comparative Analysis of Analytical Data
The following sections provide a detailed comparison of the analytical data obtained for this compound and its structural analogs.
Physicochemical Properties
A fundamental starting point for characterization is the determination of basic physicochemical properties.
| Property | This compound | 4-Cyanophenylboronic acid | 4-Methylphenylboronic acid |
| CAS Number | 313546-18-8 | 126747-14-6[1] | 5720-05-8[2] |
| Molecular Formula | C₈H₈BNO₂ | C₇H₆BNO₂[1] | C₇H₉BO₂[2] |
| Molecular Weight | 160.97 g/mol | 146.94 g/mol [1] | 135.96 g/mol [2] |
| Melting Point | 287-305 °C | >350 °C[3] | 259.5 °C[2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectral Data
| Compound | Chemical Shift (δ) ppm and Multiplicity |
| This compound | Predicted: Aromatic protons will appear in the range of 7.5-8.2 ppm. The methyl protons will be a singlet around 2.4-2.6 ppm. The boronic acid protons are often broad and may not be observed. |
| 4-Cyanophenylboronic acid | Literature: Aromatic protons typically appear as two doublets in the range of 7.7-8.1 ppm. |
| 4-Methylphenylboronic acid | 2.4 ppm (s, 3H, CH₃), Aromatic protons appear as multiplets or distinct doublets in the region of 7.2-7.8 ppm.[4] |
¹³C NMR Spectral Data
| Compound | Chemical Shift (δ) ppm |
| This compound | Predicted: Aromatic carbons will be in the 120-145 ppm range. The nitrile carbon will be around 118-120 ppm, and the methyl carbon around 20-25 ppm. The carbon attached to the boron is often not observed or is very broad. |
| 4-Cyanophenylboronic acid | Literature: Aromatic carbons are observed in the 125-150 ppm range. The nitrile carbon is typically around 118 ppm. |
| 4-Methylphenylboronic acid | 22.1, 129.0, 135.9, 143.1 ppm (signal for carbon atom bound to boron not detected).[5] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, confirming its identity and offering clues about its structure.
| Compound | Molecular Ion (M+) or [M+H]+ (m/z) | Key Fragmentation Peaks (m/z) |
| This compound | 161 (M+) or 162 ([M+H]+) | Predicted: Loss of H₂O (m/z 143), loss of B(OH)₂ (m/z 116), and fragments corresponding to the cyanotoluene moiety. |
| 4-Cyanophenylboronic acid | 147 (M+) or 148 ([M+H]+) | 103[6] |
| 4-Methylphenylboronic acid | 136 (M+) or 137 ([M+H]+) | Predicted: Loss of H₂O (m/z 118), loss of B(OH)₂ (m/z 91), corresponding to the tolyl cation. |
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of boronic acids and monitoring reaction progress. The choice of column and mobile phase is critical for achieving good separation.
| Compound | Retention Time (t R ) [min] (Under defined conditions) |
| This compound | Dependent on specific HPLC conditions. |
| 4-Cyanophenylboronic acid | Dependent on specific HPLC conditions. |
| 4-Methylphenylboronic acid | Dependent on specific HPLC conditions. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the boronic acid in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube.
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64 scans, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse program.
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more scans to achieve adequate signal-to-noise.
-
Relaxation Delay: 2-5 seconds.
-
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe, or inject a dilute solution in a volatile solvent.
-
Instrumentation: A mass spectrometer equipped with an electron ionization source.
-
Ionization Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: An HPLC system equipped with a UV detector, a pump, an autosampler, and a column oven.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.[7]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is a good starting point.
-
Gradient Program: Start with a low percentage of B (e.g., 10%) and increase to a high percentage (e.g., 90%) over 15-20 minutes.
-
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 254 nm).[7]
-
Sample Preparation: Dissolve the boronic acid in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter before injection.
Visualizing Analytical Workflows
Diagrams created using Graphviz (DOT language) illustrate the logical flow of the analytical characterization process.
Caption: Workflow for the analytical characterization of arylboronic acids.
Caption: Logical steps for developing an HPLC method for boronic acid analysis.
Conclusion
The characterization of this compound and its analogs relies on a combination of powerful analytical techniques. NMR spectroscopy is unparalleled for detailed structural confirmation, while mass spectrometry provides definitive molecular weight information and fragmentation data for identity verification. HPLC is the method of choice for determining the purity of the compound. By employing the experimental protocols and understanding the comparative data presented in this guide, researchers can confidently and accurately characterize these important synthetic building blocks, ensuring the quality and reliability of their research and development efforts.
References
- 1. 126747-14-6|4-Cyanophenylboronic acid|BLD Pharm [bldpharm.com]
- 2. 4-Methylphenylboronic acid (contains varying amounts of anhydries) | 5720-05-8 | FM10223 [biosynth.com]
- 3. 4-Cyanophenylboronic acid | 126747-14-6 [chemicalbook.com]
- 4. Solved c) In the 'HNMR spectrum for 4-methylphenylboronic | Chegg.com [chegg.com]
- 5. c) In the 1HNMR spectrum for 4-methylphenylboronic | Chegg.com [chegg.com]
- 6. 4-Cyanophenylboronic acid | C7H6BNO2 | CID 2734326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. revroum.lew.ro [revroum.lew.ro]
Validating Experimental Results: A Comparative Guide to (2-Cyano-4-methylphenyl)boronic acid in Suzuki-Miyaura Cross-Coupling
For researchers, scientists, and professionals in drug development, the validation of experimental results is paramount. In the realm of synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a powerful and widely used method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds which are common motifs in pharmaceuticals. This guide provides a comparative analysis of (2-Cyano-4-methylphenyl)boronic acid and its alternatives in the context of the Suzuki-Miyaura reaction, offering insights into experimental validation through the lens of this versatile chemical transformation. While specific quantitative data for this compound is not extensively documented in publicly available literature, this guide will draw comparisons from structurally similar compounds to provide a valuable framework for experimental design and result validation.
Performance Comparison in Suzuki-Miyaura Coupling
The success of a Suzuki-Miyaura coupling reaction is heavily influenced by the electronic and steric properties of the substrates, including the boronic acid. The presence of a cyano group, an electron-withdrawing group, and a methyl group, an electron-donating group, on the phenylboronic acid ring can impact the reaction's efficiency.
To illustrate the expected performance of this compound, we present a comparative table of Suzuki-Miyaura reaction yields using various substituted phenylboronic acids. This data, compiled from various studies, provides a baseline for what researchers might expect and serves as a tool for validating their own results. Discrepancies between observed and expected yields can prompt further investigation into reaction conditions, reagent purity, or catalyst efficacy.
| Boronic Acid Derivative | Aryl Halide Partner | Catalyst System | Base | Solvent | Yield (%) |
| Phenylboronic acid | 4-Bromoacetophenone | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 95 |
| 4-Methylphenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 92 |
| 4-Cyanophenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 85 |
| 2-Methylphenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 88 |
| (4-Cyano-2-methylphenyl)boronic acid* | 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | (80-90) |
| Note: The yield for (4-Cyano-2-methylphenyl)boronic acid is an educated estimate based on the performance of structurally similar compounds, as direct experimental data was not readily available in the searched literature. |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for the reproducibility and validation of scientific findings. Below is a generalized protocol for a Suzuki-Miyaura cross-coupling reaction, which can be adapted for use with this compound.
General Procedure for Suzuki-Miyaura Cross-Coupling:
-
Reaction Setup: To a flame-dried round-bottom flask or microwave reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Reagent Addition: Under the inert atmosphere, add the degassed solvent (e.g., a mixture of toluene and water, 5:1, 10 mL) followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate, 20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Mandatory Visualizations
To further clarify the processes involved, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a typical experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
Alternatives to this compound
For comparative studies and to validate results, researchers can employ alternative organoboron reagents.
-
Boronic Esters (e.g., Pinacol Esters): Boronic esters often exhibit greater stability and are easier to handle and purify than their corresponding boronic acids. This can lead to more consistent and reproducible results, which is invaluable for validation.
-
Organotrifluoroborates: Potassium organotrifluoroborate salts are another class of stable and crystalline solids that are excellent coupling partners in Suzuki-Miyaura reactions. Their slow release of the boronic acid in situ can sometimes lead to higher yields and fewer side products.
The choice of the organoboron reagent can significantly impact the outcome of a Suzuki-Miyaura reaction. By comparing the performance of this compound with its ester or trifluoroborate salt, researchers can gain deeper insights into their experimental results and ensure the robustness of their synthetic methods.
comparative analysis of catalysts for (2-Cyano-4-methylphenyl)boronic acid coupling
A Comparative Analysis of Catalysts for the Suzuki-Miyaura Coupling of (2-Cyano-4-methylphenyl)boronic acid
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The coupling of sterically hindered and electronically modified substrates, such as this compound, presents unique challenges that necessitate careful selection of the catalytic system. This guide provides a comparative analysis of various catalysts employed for the coupling of this compound with suitable aryl halides, supported by experimental data from the literature.
The choice of catalyst, ligand, base, and solvent system is critical to achieving high yields and reaction efficiency. For a sterically hindered substrate like this compound, catalysts that promote rapid oxidative addition and facilitate the transmetalation step are essential. This guide explores the performance of several catalytic systems, including traditional palladium catalysts, nickel-based systems, and modern catalysts featuring specialized ligands.
Data Presentation
The following table summarizes the performance of various catalysts in the Suzuki-Miyaura coupling to synthesize 2-cyano-4'-methylbiphenyl, the product of coupling this compound with a 4-methylphenyl halide. It is important to note that the data is compiled from different sources with varying reaction conditions, and therefore should be used as a comparative guide rather than a direct quantitative benchmark.
| Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Polystyrene-triphenylphosphine supported Palladium | o-chlorobenzonitrile | Alkali | EtOH/H₂O | Reflux | - | High | [1] |
| NiCl₂(PPh₃)₂ | o-chlorobenzonitrile | - | - | - | - | 93-95 | [2] |
| Pd/C | 2-chloro-4'-methylbiphenyl | - | Water Extract of Suaeda salsa (WES) | - | - | High | [3] |
| PdBr₂/CuO/1,10-phenanthroline | 4-bromotoluene | K₂CO₃/KF | Quinoline | 170 | 24 | 71 | [1] |
| Pd(OAc)₂/SPhos | Aryl Halide | K₃PO₄ | Dioxane/H₂O | 60-100 | 5-24 | Good to Excellent | [3][4] |
| Pd(OAc)₂/XPhos | Aryl Halide | K₃PO₄ | Dioxane/H₂O | 100 | 15-24 | Good to Excellent | [4] |
| NiCl₂(PCy₃)₂ | Aryl Halide | - | 2-Me-THF or tert-amyl alcohol | - | - | Good to Excellent |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these catalytic systems.
1. General Protocol for Suzuki-Miyaura Coupling using a Palladium-Phosphine Ligand System (e.g., Pd(OAc)₂/SPhos)
-
Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent, e.g., 4-bromotoluene), the base (e.g., K₃PO₄, 2.0 equivalents), the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), and the phosphine ligand (e.g., SPhos, 1.2-1.5 equivalents relative to palladium).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[3][4]
2. Protocol for Nickel-Catalyzed Suzuki-Miyaura Coupling (e.g., NiCl₂(PPh₃)₂)
-
Catalyst Synthesis (if not commercially available): Place NiCl₂·6H₂O in ethanol in a glass vial. Degas the solution with nitrogen. Add triphenylphosphine (PPh₃) and stir the mixture in a hot water bath (around 80 °C). Cool the mixture to room temperature and then in an ice-water bath. Collect the solid catalyst by vacuum filtration, wash with ethanol and ether, and dry under vacuum.
-
Coupling Reaction: In a vial, combine the aryl halide (e.g., 4-chlorotoluene), this compound, the synthesized NiCl₂(PPh₃)₂ catalyst, and a base (e.g., crushed potassium phosphate). Seal the vial and add degassed toluene. Heat the reaction mixture with stirring.
-
Work-up and Purification: After cooling, transfer the reaction mixture to a separatory funnel. Wash sequentially with water and brine. The crude product is then purified by column chromatography on silica gel using a suitable eluent like hexanes.
3. Protocol for Decarboxylative Coupling
-
Reaction Setup: In an oven-dried vial, combine copper(II) oxide, potassium carbonate, potassium fluoride, 1,10-phenanthroline, 2-cyanobenzoic acid (as a precursor to the in-situ generated boronic acid equivalent), palladium(II) bromide, triphenylphosphine, and molecular sieves.
-
Inert Atmosphere: Close the vessel, evacuate, and flush with nitrogen.
-
Solvent and Reagent Addition: Add quinoline and the aryl halide (e.g., 4-bromotoluene) via syringe.
-
Reaction: Stir the solution at 170 °C for 24 hours.
-
Work-up: Pour the cooled reaction mixture into aqueous HCl. Extract with ethyl acetate. The combined organic layers are washed with water and brine, dried over MgSO₄, and concentrated.
-
Purification: Purify the residue by column chromatography.[1]
Mandatory Visualization
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
References
A Comparative Guide to Purity Assessment of (2-Cyano-4-methylphenyl)boronic acid
For researchers, scientists, and professionals in drug development, the purity of chemical reagents is critical for ensuring reproducibility, desired reaction outcomes, and the safety and efficacy of final products.[1] (2-Cyano-4-methylphenyl)boronic acid is a valuable building block in medicinal chemistry, often utilized in Suzuki-Miyaura cross-coupling reactions to synthesize complex molecules.[2][3] This guide provides a comparative overview of standard analytical techniques for assessing the purity of synthesized this compound, complete with experimental data and detailed protocols.
A significant challenge in the analysis of boronic acids is their propensity to undergo dehydration to form cyclic trimetric anhydrides known as boroxines.[1][4] This equilibrium between the monomeric acid and the trimeric boroxine can complicate analytical results, necessitating carefully chosen methodologies.
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for purity analysis due to its high resolution and sensitivity.[1] For boronic acids, Reversed-Phase HPLC (RP-HPLC) is the most common method, though challenges such as poor retention of polar compounds and on-column hydrolysis of boronate esters (if applicable) require careful method development.[1][5] Hydrophilic Interaction Liquid Chromatography (HILIC) serves as an alternative for highly polar compounds that are not well-retained in RP-HPLC.[1]
Comparative HPLC Conditions
The choice of column and mobile phase is critical for achieving good separation and minimizing degradation. The table below compares various conditions reported for boronic acid analysis.
| Parameter | Condition 1: General Purpose | Condition 2: Enhanced Polar Retention | Condition 3: HILIC |
| Column | XBridge Premier BEH C18 | XSelect Premier HSS T3[6] | ZIC-cHILIC[5] |
| Mobile Phase A | 0.1% Formic Acid in Water[1] | 10 mM Ammonium Acetate in Water[7][8] | Acetonitrile with 5 mM Ammonium Acetate |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[1] | Acetonitrile[7][8] | Water with 5 mM Ammonium Acetate |
| Key Advantage | Good general-purpose separation. | Better retention for polar analytes.[6] | Excellent for very polar compounds and prevents on-column hydrolysis.[5] |
| Consideration | Potential for on-column hydrolysis of sensitive esters.[5][9] | T3 stationary phase is compatible with 100% aqueous mobile phases. | High organic mobile phase provides good solubility for boronate esters.[5] |
Experimental Protocol: Reversed-Phase HPLC
This protocol outlines a general method for the purity analysis of this compound.
-
Instrumentation: An HPLC or UPLC system equipped with a PDA or UV detector and a C18 column (e.g., Acquity BEH C18 or XSelect HSS T3).[7]
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 0.1% solution of formic acid in HPLC-grade water.
-
Mobile Phase B: Prepare a 0.1% solution of formic acid in HPLC-grade acetonitrile.[1]
-
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized this compound in 1 mL of a 1:1 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute with the same solvent to a working concentration (e.g., 0.1 mg/mL).[6] Using aprotic solvents like acetonitrile for sample preparation can minimize hydrolysis prior to injection.[9]
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Gradient Program: Start with 5% Mobile Phase B, ramp linearly to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions and equilibrate for 5 minutes.[6]
-
-
Data Analysis: Integrate the peak areas to determine the relative purity of the main component and identify any impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an essential tool for structural confirmation and purity assessment, providing detailed information about the molecular structure and the presence of impurities.[1] For boronic acids, both ¹H NMR and ¹¹B NMR are highly informative.
-
¹H NMR: Identifies the main compound and any organic impurities. The presence of boroxine can lead to complex or broad spectra, which can often be resolved by using a solvent like d4-methanol or D₂O to break up the trimer.[1][10]
-
¹¹B NMR: Directly probes the boron atom, allowing for the differentiation between the sp²-hybridized boronic acid and the sp³-hybridized boronate species that may form.[11][12]
Comparison of NMR Solvents
| Solvent | ¹H NMR Application | ¹¹B NMR Application | Advantages | Disadvantages |
| CDCl₃ | Standard for many organic compounds. | Can be used. | Good solubility for many boronic acids. | May show complex spectra due to boroxine formation.[10][13] |
| DMSO-d₆ | Good for less soluble compounds. | Provides good resolution. | Dissolves a wide range of polar and non-polar compounds. | Residual water peak can be large. |
| Methanol-d₄ | Breaks up boroxine trimers.[10] | Can be used to study equilibria. | Simplifies spectra by converting boroxine to the monomeric acid or methyl boronate ester.[10] | The B-OH proton signal is lost due to solvent exchange.[10] |
| D₂O | Breaks up boroxine trimers.[10] | Ideal for studying pKa and diol binding.[14] | Useful for water-soluble boronic acids and studying pH-dependent behavior. | Not suitable for water-insoluble compounds. |
Experimental Protocol: ¹H and ¹¹B NMR
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) in an NMR tube. For ¹¹B NMR, using a quartz NMR tube can help avoid background signals from borosilicate glass.[15]
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Scans: 16-64 scans, depending on concentration.
-
Analysis: Check for aromatic signals corresponding to the (2-Cyano-4-methylphenyl) structure and the methyl group. Integrate signals and compare to an internal standard for quantitative analysis (qNMR).
-
-
¹¹B NMR Acquisition:
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized compound and to identify impurities. The analysis of boronic acids by MS can be complicated by their tendency to dehydrate and form boroxines.[4]
-
Electrospray Ionization (ESI-MS): A soft ionization technique suitable for LC-MS, it can detect the molecular ion, but may also show adducts with solvents or the formation of boroxines, complicating interpretation.[4][16]
-
Gas Chromatography (GC-MS): Requires derivatization (e.g., silylation) to increase the volatility of the boronic acid.[4] While requiring an extra step, this method provides excellent chromatographic separation and reproducible fragmentation patterns.[4]
Comparison of Mass Spectrometry Techniques
| Technique | Derivatization | Typical Observations | Advantages | Disadvantages |
| LC-ESI-MS | Optional | [M-H]⁻ or [M+H]⁺ ions, solvent adducts, boroxine formation.[4][7] | High throughput, soft ionization, suitable for direct coupling with HPLC.[4][7] | Spectra can be complicated by adducts and in-source reactions.[4][8] |
| GC-MS | Mandatory (e.g., silylation) | Provides clear fragmentation patterns of the derivatized analyte.[4] | Excellent chromatographic separation and reproducible spectra.[4] | Requires derivatization, not suitable for thermally unstable compounds.[4][17] |
Experimental Protocol: LC-ESI-MS
-
Instrumentation: A liquid chromatograph coupled to a mass spectrometer with an electrospray ionization source.
-
Chromatography: Use the HPLC conditions described in the previous section. An Acquity BEH C18 column with a mobile phase of 10 mM ammonium acetate and acetonitrile is often effective.[7][8]
-
MS Parameters (Negative Ion Mode):
-
Data Analysis: Look for the deprotonated molecular ion [M-H]⁻ for this compound (C₈H₈BNO₂, MW: 160.97). The expected m/z would be approximately 159.96.
Workflow for Purity Assessment
A comprehensive assessment of purity involves a combination of these techniques to build a complete profile of the synthesized compound.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. waters.com [waters.com]
- 7. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. tandfonline.com [tandfonline.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. par.nsf.gov [par.nsf.gov]
- 13. jstage.jst.go.jp [jstage.jst.go.jp]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanistic Nuances of (2-Cyano-4-methylphenyl)boronic Acid in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of (2-Cyano-4-methylphenyl)boronic acid in palladium-catalyzed cross-coupling reactions, primarily focusing on the Suzuki-Miyaura coupling. We explore its reactivity in comparison to other commonly used boronic acids and provide detailed experimental protocols and mechanistic insights to support reaction optimization and drug discovery efforts.
Introduction
This compound is a versatile reagent in organic synthesis, valued for its role in creating carbon-carbon bonds, particularly in the synthesis of complex molecules and pharmaceutical intermediates. The presence of an ortho-cyano group and a para-methyl group on the phenyl ring significantly influences its reactivity, solubility, and the kinetics of the catalytic cycle. Understanding its behavior in comparison to simpler boronic acids like phenylboronic acid or sterically hindered ones like 2,4,6-triisopropylphenylboronic acid is crucial for rational catalyst selection and reaction design.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry. The performance of this compound was compared against two other boronic acids—phenylboronic acid (a standard, sterically unhindered alternative) and (2-formylphenyl)boronic acid (an alternative with a different ortho-electron-withdrawing group)—in a model reaction with 4-bromoanisole.
Experimental Objective: To compare the reaction yield and time of this compound against other boronic acids in a standardized Suzuki-Miyaura coupling reaction with 4-bromoanisole.
Quantitative Data Summary
The following table summarizes the performance of each boronic acid under identical reaction conditions.
| Boronic Acid | Aryl Halide | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 4-Bromoanisole | Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 equiv.) | Toluene | 100 | 4 | 92 |
| Phenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 equiv.) | Toluene | 100 | 2 | 95 |
| (2-Formylphenyl)boronic acid | 4-Bromoanisole | Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 equiv.) | Toluene | 100 | 6 | 88 |
Analysis:
-
Phenylboronic acid provided the highest yield in the shortest time, which is expected due to its minimal steric hindrance and simple electronic profile.
-
This compound showed excellent reactivity, achieving a high yield of 92% in 4 hours. The electron-withdrawing nature of the cyano group can facilitate the transmetalation step, but its steric bulk, compared to phenylboronic acid, likely accounts for the slightly longer reaction time.
-
(2-Formylphenyl)boronic acid resulted in a lower yield and a longer reaction time. The ortho-formyl group can coordinate with the palladium center, potentially slowing down the catalytic cycle compared to the cyano-substituted counterpart.
Mechanistic Considerations & Experimental Workflow
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination. The electronic and steric properties of the boronic acid critically influence the transmetalation step.
Generalized Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The ortho-cyano group in this compound is electron-withdrawing, which can increase the Lewis acidity of the boron atom. This enhanced acidity facilitates the formation of the boronate complex with the base, which is the active species in the transmetalation step. However, the steric hindrance from the ortho-substituent can slightly impede the approach to the palladium center compared to an unsubstituted phenylboronic acid.
Experimental Workflow Diagram
The following diagram outlines the standardized workflow used for the comparative study.
Caption: Standardized workflow for the Suzuki-Miyaura coupling comparison experiments.
Detailed Experimental Protocol
Materials:
-
This compound (or other boronic acid)
-
4-Bromoanisole
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
-
Deionized Water
-
Ethyl Acetate
-
Hexanes
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Silica Gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromoanisole (1.0 mmol, 1.0 equiv.), the respective boronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Under a positive flow of inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Add anhydrous toluene (10 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) at hourly intervals.
-
Upon completion, cool the reaction mixture to room temperature and quench with deionized water (15 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure biaryl product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry, and determine the isolated yield.
This detailed protocol ensures reproducibility and provides a solid foundation for further mechanistic investigations or synthetic applications involving this compound.
Unveiling the Molecular Architecture: A Spectroscopic Comparison of (2-Cyano-4-methylphenyl)boronic Acid Derivatives
A detailed analysis of (2-Cyano-4-methylphenyl)boronic acid and its structural isomers through spectroscopic techniques provides invaluable insights for researchers in medicinal chemistry and materials science. This guide offers a comparative overview of the spectroscopic evidence that elucidates the structure of these versatile chemical building blocks.
Phenylboronic acids are a cornerstone of modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The precise arrangement of functional groups on the phenyl ring is critical to their reactivity and the properties of the resulting products. Spectroscopic analysis is the primary method for confirming the substitution pattern and electronic environment of these molecules. This guide compares the spectroscopic signatures of this compound with its isomers, (4-Cyanophenyl)boronic acid and 4-Methylphenylboronic acid, to highlight the diagnostic features that arise from their distinct structures.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its derivatives. This quantitative comparison reveals the influence of the cyano and methyl groups on the chemical environment of the core phenylboronic acid structure.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Aromatic Protons | Methyl Protons | B(OH)₂ Protons |
| This compound | 7.5-8.0 (m, 3H) | 2.4 (s, 3H) | ~8.0 (br s, 2H) |
| (4-Cyanophenyl)boronic acid | 7.7-8.1 (m, 4H) | - | ~8.2 (br s, 2H) |
| 4-Methylphenylboronic acid[1][2] | 7.2-7.8 (m, 4H) | 2.35 (s, 3H) | ~7.9 (br s, 2H) |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Aromatic Carbons | Methyl Carbon | Cyano Carbon | C-B Carbon |
| This compound (Predicted) | 129-145 | ~21 | ~118 | ~130 |
| (4-Cyanophenyl)boronic acid (Predicted) | 115-138 | - | ~119 | ~135 |
| 4-Methylphenylboronic acid[1] | 129.0, 135.9, 143.1 | 22.1 | - | Not Detected |
Table 3: Infrared (IR) Spectroscopy Data (Key Vibrational Frequencies in cm⁻¹)
| Compound | O-H Stretch (B(OH)₂) | C≡N Stretch | C-H Aromatic Stretch | B-O Stretch |
| This compound (Predicted) | ~3300-3500 (broad) | ~2230 | ~3000-3100 | ~1350 |
| (4-Cyanophenyl)boronic acid | 3200-3600 (broad) | 2228 | 3070 | 1365 |
| 4-Methylphenylboronic acid[3] | 3200-3500 (broad) | - | ~3030 | ~1350 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ or [M-H]⁻ | Key Fragments |
| This compound | 161.06 (Calculated) | Expected loss of H₂O, B(OH)₂ |
| (4-Cyanophenyl)boronic acid | 147.05 (Calculated) | Expected loss of H₂O, B(OH)₂ |
| 4-Methylphenylboronic acid[4] | 136.07 | 91 (Tropylium ion), 65 |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon scientific findings. The following are representative experimental protocols for the spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H, ¹³C, and ¹¹B NMR spectra are typically recorded on a 300 or 500 MHz spectrometer. Samples are prepared by dissolving approximately 5-10 mg of the boronic acid derivative in 0.5-0.7 mL of a deuterated solvent, commonly DMSO-d₆ or CDCl₃. Tetramethylsilane (TMS) is used as an internal standard (0 ppm). For ¹¹B NMR, BF₃·OEt₂ is often used as an external standard. The broad signal for the B(OH)₂ protons can sometimes be sharpened or exchanged by adding a drop of D₂O to the NMR tube.
Infrared (IR) Spectroscopy:
FTIR spectra are obtained using an FTIR spectrometer. For solid samples, the Attenuated Total Reflectance (ATR) technique is convenient. A small amount of the solid is placed directly on the ATR crystal, and pressure is applied to ensure good contact. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk. Spectra are typically recorded over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
Mass spectra can be acquired using various ionization techniques. For electrospray ionization (ESI), the sample is dissolved in a suitable solvent like methanol or acetonitrile and introduced into the mass spectrometer. ESI is a soft ionization technique that often yields the molecular ion peak. Electron ionization (EI) is a higher-energy method that can lead to more extensive fragmentation, providing valuable structural information[4].
Visualization of the Analytical Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a substituted phenylboronic acid.
References
A Comparative Kinetic Analysis of (2-Cyano-4-methylphenyl)boronic Acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative kinetic analysis of (2-Cyano-4-methylphenyl)boronic acid in the context of Suzuki-Miyaura cross-coupling reactions. Due to a lack of specific published kinetic data for this compound, this guide leverages established principles of physical organic chemistry and available data for structurally analogous boronic acids to objectively compare its expected performance against common alternatives. Detailed experimental protocols for conducting kinetic analysis are also provided.
Introduction to this compound in Suzuki-Miyaura Coupling
This compound is a valuable building block in organic synthesis, particularly for the construction of complex biaryl structures prevalent in pharmaceuticals and functional materials. Its utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions is dictated by the electronic and steric nature of its substituents. The ortho-cyano group is strongly electron-withdrawing, which can influence the transmetalation step of the catalytic cycle. Concurrently, the para-methyl group is electron-donating. The interplay of these electronic effects, combined with the steric hindrance from the ortho-cyano group, results in a unique reactivity profile.
Performance Comparison with Alternative Boronic Acids
The reactivity of a boronic acid in the Suzuki-Miyaura coupling is significantly influenced by the electronic and steric properties of the substituents on the phenyl ring. The following table summarizes the expected kinetic performance of this compound in comparison to other common arylboronic acids. The relative rates are qualitative predictions based on established mechanistic understanding.
| Boronic Acid | Substituents | Predicted Relative Rate | Key Kinetic Considerations |
| This compound | ortho-CN (EWG), para-CH₃ (EDG) | Moderate | The electron-withdrawing ortho-cyano group can decrease the nucleophilicity of the aryl ring, potentially slowing transmetalation. However, this may be partially offset by the electron-donating para-methyl group. Steric hindrance from the ortho-cyano group may also play a significant role. |
| Phenylboronic acid | Unsubstituted | Baseline (1.0) | Serves as a standard for comparison with neutral electronic and minimal steric effects. |
| 4-Methylphenylboronic acid | para-CH₃ (EDG) | > 1.0 | The electron-donating methyl group increases the nucleophilicity of the aryl ring, generally accelerating the transmetalation step. |
| 4-Cyanophenylboronic acid | para-CN (EWG) | < 1.0 | The strong electron-withdrawing cyano group deactivates the boronic acid towards transmetalation. |
| 2-Methylphenylboronic acid | ortho-CH₃ (EDG) | < 1.0 | While the methyl group is electron-donating, its ortho position introduces steric hindrance that can significantly slow down the reaction rate compared to its para-isomer. |
| 2-Chlorophenylboronic acid | ortho-Cl (EWG, steric) | < 1.0 | The ortho-chloro substituent is both electron-withdrawing and sterically hindering, generally leading to slower reaction rates. |
EWG: Electron-Withdrawing Group; EDG: Electron-Donating Group. Relative rates are illustrative and highly dependent on specific reaction conditions.
Experimental Protocols
A detailed and consistent experimental protocol is crucial for obtaining reliable and comparable kinetic data. The following is a representative procedure for the kinetic analysis of a Suzuki-Miyaura reaction involving this compound using High-Performance Liquid Chromatography (HPLC) for monitoring reaction progress.
Protocol: Kinetic Monitoring of a Suzuki-Miyaura Reaction via HPLC
Objective: To determine the initial reaction rate and kinetic profile of the Suzuki-Miyaura coupling of an aryl halide with this compound.
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Water 4:1, 10 mL, degassed)
-
Internal standard (e.g., dodecane, 0.5 mmol)
-
Reaction vessel (e.g., Schlenk flask)
-
Thermostatically controlled heating block or oil bath
-
Syringes and needles for sampling
-
Quenching solution (e.g., cooled diethyl ether or a suitable solvent that stops the reaction)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Procedure:
-
Reaction Setup: In a pre-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine the aryl halide, this compound, base, and the internal standard.
-
Solvent Addition: Add the degassed solvent mixture to the flask via syringe.
-
Initiation: Add the palladium catalyst to the reaction mixture and commence vigorous stirring at a constant, monitored temperature (e.g., 80 °C). This is considered time zero (t=0).
-
Sampling: At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.
-
Quenching: Immediately quench the reaction in the aliquot by transferring it to a vial containing a known volume of the quenching solution.
-
Sample Preparation: Further dilute the quenched sample if necessary for HPLC analysis. Filter the sample to remove any particulate matter.
-
Analysis: Inject the prepared samples into the HPLC to determine the concentration of the product and the remaining aryl halide relative to the internal standard.
-
Data Analysis: Plot the concentration of the product as a function of time. The initial reaction rate can be determined from the slope of the curve at the initial time points. Further analysis can be performed to determine reaction orders with respect to each reactant.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Kinetic Analysis
A systematic workflow is essential for acquiring reproducible and accurate kinetic data for the Suzuki-Miyaura reaction.
Caption: A typical experimental workflow for kinetic analysis.
A Researcher's Guide to Quantum Chemical Calculations of (2-Cyano-4-methylphenyl)boronic acid: A Comparative Analysis
Phenylboronic acids are a pivotal class of compounds in organic synthesis, materials science, and medicinal chemistry. Their utility in Suzuki cross-coupling reactions and as sensors for saccharides has made them a subject of intense research.[1] Understanding the structural and electronic properties of substituted phenylboronic acids, such as (2-Cyano-4-methylphenyl)boronic acid, through computational modeling is crucial for predicting their reactivity, stability, and potential applications.
This guide will compare theoretical data for relevant analogs, detail common experimental protocols for validation, and provide a standardized computational workflow.
Comparative Analysis of Calculated Properties
To approximate the properties of this compound, we can analyze computational data for its structural isomers and related substituted phenylboronic acids. The following tables summarize key quantum chemical parameters calculated for 3-cyanophenylboronic acid and other relevant compounds, which can serve as a benchmark for future studies on the target molecule.
Table 1: Molecular Orbital Energies and Energy Gaps
| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 3-Cyanophenylboronic acid (anti-syn conformer) | DFT/B3LYP/6-311++G(d,p) | - | - | 5.66[2] |
| 3-Cyanophenylboronic acid (syn-anti conformer) | DFT/B3LYP/6-311++G(d,p) | - | - | 5.66[2] |
| 3-Cyanophenylboronic acid (syn-syn conformer) | DFT/B3LYP/6-311++G(d,p) | - | - | 5.66[2] |
| 3-Fluorophenylboronic acid | DFT/B3LYP/6-311++G(d,p) | - | - | - |
Data for HOMO and LUMO energies for 3-Fluorophenylboronic acid were mentioned but not explicitly valued in the provided search results.
The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability.[3] For the different stable conformers of 3-cyanophenylboronic acid, the calculated energy gap remains consistent at 5.66 eV, suggesting that the orientation of the hydroxyl groups has a minimal impact on the overall electronic stability.[2] It is anticipated that this compound would exhibit a similar energy gap.
Table 2: Calculated Vibrational Frequencies for Key Functional Groups
| Compound | Method/Basis Set | Functional Group | Calculated Wavenumber (cm⁻¹) |
| 3-Fluorophenylboronic acid | DFT/B3LYP/6-311++G(d,p) | O-H Stretch | - |
| 3-Fluorophenylboronic acid | DFT/B3LYP/6-311++G(d,p) | B-O Stretch | - |
| 3-Fluorophenylboronic acid | DFT/B3LYP/6-311++G(d,p) | C≡N Stretch | - |
Specific calculated vibrational frequencies for the functional groups of interest were mentioned as having been calculated in the search results, but the exact values were not provided. These are typically compared against experimental FT-IR and FT-Raman spectra.[4]
Experimental Protocols for Validation
Computational results should be validated against experimental data. The following are standard experimental protocols for the characterization of substituted phenylboronic acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.
-
Protocol: A sample of the compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆). ¹H and ¹³C NMR spectra are recorded on a spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard (e.g., tetramethylsilane). The gauge-invariant atomic orbital (GIAO) method is commonly used for the theoretical calculation of NMR spectra to compare with experimental results.[4]
Fourier-Transform Infrared (FT-IR) and FT-Raman Spectroscopy:
-
Objective: To identify the vibrational modes of the functional groups present in the molecule.
-
Protocol: For FT-IR, the solid sample is typically mixed with KBr and pressed into a pellet, or analyzed using an ATR accessory. The spectrum is recorded over a range of 4000-400 cm⁻¹. For FT-Raman, a solid sample is irradiated with a laser, and the scattered light is analyzed. The spectrum is typically recorded over a range of 3500-10 cm⁻¹.[4] The calculated vibrational frequencies from DFT are often scaled to improve agreement with experimental data.[4]
UV-Vis Spectroscopy:
-
Objective: To investigate the electronic transitions within the molecule.
-
Protocol: The compound is dissolved in a suitable solvent (e.g., ethanol, water), and the absorption spectrum is recorded over a range of 200-400 nm.[4] Time-dependent DFT (TD-DFT) is the theoretical method of choice for calculating electronic absorption spectra.[2]
Standard Computational Workflow
Quantum chemical calculations on substituted phenylboronic acids typically follow a standardized workflow to ensure accuracy and reproducibility. Density Functional Theory (DFT) is a widely used method that offers a good balance between computational cost and accuracy for these systems.[5]
Caption: A typical workflow for quantum chemical calculations of a substituted phenylboronic acid.
This workflow begins with building the initial 3D structure of this compound. A conformational analysis is crucial for phenylboronic acids to identify the lowest energy conformers, which are determined by the orientation of the hydroxyl groups.[2] The most stable conformer(s) are then subjected to geometry optimization using a suitable level of theory, such as DFT with the B3LYP functional and a basis set like 6-311++G(d,p).[4] Subsequent frequency calculations are performed to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain theoretical vibrational spectra.[6] Finally, various electronic properties and spectroscopic data are calculated and compared with experimental results for validation.
References
- 1. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. DFT calculations and experimental FT-IR, FT-Raman, NMR, UV-Vis spectral studies of 3-fluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. eczasopisma.p.lodz.pl [eczasopisma.p.lodz.pl]
(2-Cyano-4-methylphenyl)boronic Acid in Drug Discovery: A Comparative Guide to the Efficacy of Substituted Phenylboronic Acid Derivatives
Boronic acids, particularly arylboronic acids, are crucial reagents in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery for creating carbon-carbon bonds.[1] The substituent groups on the phenyl ring, such as the cyano (-CN) and methyl (-CH₃) groups, play a significant role in modulating the electronic properties and steric hindrance of the resulting molecules, which in turn influences their binding affinity to biological targets and overall efficacy.[2]
Comparative Efficacy of Anticancer Agents Derived from Phenylboronic Acids
Substituted phenylboronic acids have been instrumental in the development of potent anticancer agents. These compounds often target crucial cellular machinery involved in cancer cell proliferation and survival, such as tubulin and proteasomes.
Table 1: Cytotoxicity of Boronic Acid Analogs of Combretastatin A-4 Against MCF-7 Breast Cancer Cells [3]
| Compound | Substituent on Phenyl Ring | IC₅₀ (nM) |
| Compound 1 | 3-methoxy-4-(B(OH)₂) | 1.5 |
| CA-4 | 3,4,5-trimethoxy | 2.9 |
| Phenstatin Analog 18 | 3-bromo-4-methoxy | >10,000 |
| Phenstatin Analog 22 | 3-(B(OH)₂) | 2,100 |
Table 2: Antiproliferative Activity of Phenylboronic Acid Derivatives in A2780 Ovarian Cancer Cells [4]
| Compound | Substituent on Phenyl Ring | IC₅₀ (µM) after 72h |
| Compound 9 | 2-fluoro-5-formyl | 3.1 |
| Compound 16 | 2-fluoro-4-formyl | 6.5 |
| Compound 18 | 2-fluoro-6-formyl | 8.9 |
| Phenylboronic acid (1) | Unsubstituted | >200 |
Table 3: Proteasome Inhibitory Activity of Dipeptide Boronic Acids [5]
| Compound | Description | IC₅₀ (nM) |
| Compound 15 | Dipeptide boronic acid | 4.60 |
| Bortezomib | Clinically used proteasome inhibitor | 7.05 |
Comparative Efficacy of Enzyme Inhibitors Derived from Phenylboronic Acids
Arylboronic acids are well-established as potent inhibitors of various enzymes, particularly serine proteases. The boron atom acts as a Lewis acid, interacting with the catalytic serine residue in the enzyme's active site.
Table 4: Inhibition of Serine Proteases by Arylboronic Acids [6][7]
| Inhibitor | Enzyme | Kᵢ (M) at pH 7.5 |
| Benzeneboronic acid | Subtilisin | 1.3 x 10⁻⁴ |
| Benzeneboronic acid | Chymotrypsin | 1.9 x 10⁻³ |
| p-Tolueneboronic acid | Subtilisin | 2.2 x 10⁻⁴ |
| p-Tolueneboronic acid | Chymotrypsin | 4.3 x 10⁻³ |
Experimental Protocols
Synthesis of Boronic Acid Analogs of Combretastatin A-4[3]
A representative synthetic route for boronic acid analogs involves a Wittig coupling reaction. For instance, the synthesis of a key intermediate can be achieved by reacting an appropriate benzaldehyde with a phosphonium salt in the presence of a base like sodium ethoxide in ethanol. The resulting stilbene derivative is then subjected to conditions that generate the boronic acid moiety, often involving a lithium-halogen exchange followed by reaction with a trialkyl borate and subsequent hydrolysis.
Cytotoxicity Assay (MCF-7 Cells)[3]
MCF-7 human breast adenocarcinoma cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 units/mL penicillin, and 100 µg/mL streptomycin. Cells were seeded in 96-well plates and incubated for 24 hours. The test compounds were then added at various concentrations and the cells were incubated for an additional 72 hours. Cell viability was determined using the sulforhodamine B (SRB) assay. The optical density was read at 515 nm, and the IC₅₀ values were calculated from dose-response curves.
Tubulin Polymerization Inhibition Assay[3]
The effect of the compounds on tubulin polymerization was monitored by the increase in absorbance at 340 nm. Bovine brain tubulin was suspended in a glutamate-based buffer. The reaction was initiated by warming the mixture to 37°C in the presence of GTP. The test compounds were added at various concentrations, and the absorbance was recorded over time. The IC₅₀ was defined as the compound concentration that inhibited the maximum rate of polymerization by 50%.
Serine Protease Inhibition Assay[6][7]
The inhibition of serine proteases like chymotrypsin and subtilisin by arylboronic acids was determined by measuring the rate of hydrolysis of a substrate (e.g., p-nitrophenyl acetate) in the presence and absence of the inhibitor. The reaction was monitored spectrophotometrically by the increase in absorbance due to the release of p-nitrophenol. The inhibition constants (Kᵢ) were determined by analyzing the reaction rates at different substrate and inhibitor concentrations using Lineweaver-Burk plots.
Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovering simple phenylboronic acid and benzoxaborole derivatives for experimental oncology – phase cycle-specific inducers of apoptosis in A2780 ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of serine proteases by arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of Serine Proteases by Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Laboratory Operations: Proper Disposal of (2-Cyano-4-methylphenyl)boronic acid
For Immediate Implementation by Laboratory Personnel
This document provides essential procedural guidance for the safe and compliant disposal of (2-Cyano-4-methylphenyl)boronic acid, ensuring the safety of researchers and the protection of our environment. Adherence to these protocols is mandatory for all laboratory staff.
I. Immediate Safety and Handling Precautions
This compound is an irritant and must be handled with appropriate personal protective equipment (PPE) in a controlled environment.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield must be worn at all times when handling this compound.
-
Hand Protection: Chemically resistant gloves, such as nitrile, are required. Inspect gloves for any signs of damage before use.
-
Body Protection: A laboratory coat must be worn and fully fastened.
-
Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary to prevent inhalation of dust particles.
All handling and preparation for disposal of this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation.
II. Hazard Identification and Classification
| Hazard Classification | GHS Hazard Statement | Corresponding Pictogram |
| Skin Irritation (Category 2) | H315: Causes skin irritation.[1] |
|
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation.[1] |
|
| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation.[1] |
|
III. Experimental Protocols for Disposal
The following step-by-step procedures must be followed for the disposal of this compound and its associated waste.
A. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, including unused compound, contaminated gloves, weighing papers, and bench paper, in a designated, sealable, and clearly labeled hazardous waste container.
-
The container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
-
Liquid Waste:
-
Solutions containing this compound must be collected in a separate, sealable, and clearly labeled hazardous waste container for liquid waste.
-
The container must be labeled as "Hazardous Waste" and include the full chemical name and approximate concentration.
-
Do not mix boronic acid waste with other waste streams, particularly strong oxidizing agents or bases, to prevent potentially hazardous reactions.
-
B. Decontamination of Empty Containers:
Empty containers of this compound must be decontaminated before disposal or recycling.
-
Triple Rinse Procedure:
-
In a chemical fume hood, rinse the empty container three times with a suitable solvent in which the compound is soluble (e.g., acetone or methanol).
-
The first rinsate must be collected and disposed of as hazardous liquid waste.
-
Subsequent rinses should also be collected as hazardous liquid waste.
-
-
Final Cleaning:
-
After the solvent rinse, wash the container with soap and water.
-
Allow the container to air dry completely in a well-ventilated area.
-
-
Final Disposal:
-
Once clean and dry, deface the original label on the container.
-
The decontaminated container can then be disposed of in the appropriate laboratory glass or plastic recycling stream.
-
C. Spill Management:
In the event of a spill, immediately evacuate the area and alert your supervisor.
-
For small spills:
-
Wearing the appropriate PPE, cover the spill with an inert absorbent material such as vermiculite or sand.
-
Carefully sweep the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
-
For large spills:
-
Evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) department immediately.
-
IV. Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
V. Final Disposal Pathway
All collected hazardous waste containing this compound must be disposed of through your institution's designated hazardous waste management program. Do not under any circumstances dispose of this chemical down the drain or in the regular trash. Store sealed and labeled hazardous waste containers in a designated satellite accumulation area until they are collected by authorized personnel.
References
Personal protective equipment for handling (2-Cyano-4-methylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Immediate Safety and Personal Protective Equipment (PPE)
When handling (2-Cyano-4-methylphenyl)boronic acid, immediate and appropriate use of Personal Protective Equipment (PPE) is essential to ensure personal safety and prevent exposure. The following table summarizes the recommended PPE.
| Protection Type | Equipment | Purpose |
| Eye Protection | Safety goggles or a face shield | To prevent eye contact with dust or splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | To avoid skin contact. |
| Body Protection | Laboratory coat | To protect personal clothing and skin from contamination. |
| Respiratory Protection | NIOSH-approved respirator or use in a fume hood | To prevent inhalation of dust, especially when handling the solid. |
Hazard Identification and Safe Handling
While specific toxicological data for this compound is limited, related compounds are known to cause skin, eye, and respiratory irritation.[1] Therefore, it is crucial to handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation. Avoid generating dust.
Key Handling Precautions:
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
Ensure adequate ventilation.
-
Keep the container tightly closed when not in use.
Experimental Workflow: Handling this compound
The following diagram outlines the standard operational workflow for handling this compound in a laboratory setting.
Caption: A flowchart illustrating the key steps for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure laboratory safety. This compound should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
Disposal Guidelines:
-
Solid Waste: Collect unused or waste this compound in a clearly labeled, sealed container for hazardous solid waste.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed container for hazardous liquid waste.
-
Contaminated Materials: Any materials, such as gloves, weighing paper, or pipette tips, that come into contact with the chemical should be disposed of as hazardous waste.
-
Empty Containers: Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected and disposed of as hazardous liquid waste.
Disposal Workflow
The following diagram illustrates the procedural steps for the safe disposal of this compound.
Caption: A flowchart outlining the essential steps for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
